Technical Documentation Center

2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine
  • CAS: 2092814-24-7

Core Science & Biosynthesis

Foundational

Structural Elucidation, Synthetics, and Application Profiling of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary The compound 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine is an adva...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The compound 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine is an advanced, highly functionalized bis-heteroaryl building block. Comprising a pyrazine core covalently linked to a fully substituted pyrazole ring, this molecule is engineered for late-stage diversification in medicinal chemistry and agrochemical development. The bidentate nitrogen motif (pyrazine N1 and pyrazole N2 ) serves as an exceptional hinge-binding pharmacophore in kinase inhibitors and a robust chelator for transition metals. Furthermore, the orthogonal C4-bromo substituent on the pyrazole ring provides a synthetically accessible handle for palladium-catalyzed cross-coupling reactions, enabling rapid structure-activity relationship (SAR) exploration.

Structural Elucidation & Physicochemical Profiling

The spatial geometry of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine is dictated by the steric interactions between the two heteroaryl rings. The steric clash between the pyrazine C3-hydrogen and the pyrazole N1-methyl or C5-methyl groups forces the molecule out of planarity, resulting in a twisted dihedral angle. This non-planar conformation is highly advantageous in drug design, as it improves aqueous solubility and reduces off-target intercalation with DNA, a common liability in flat, planar heteroaromatics.

To guide formulation and pharmacokinetic modeling, the calculated physicochemical properties of the compound are summarized below.

Table 1: Quantitative Physicochemical Properties
PropertyValueMechanistic Implication
Molecular Formula C9​H9​BrN4​ Defines the atomic composition and isotopic signature.
Molecular Weight 253.10 g/mol Optimal for fragment-based drug discovery (FBDD).
Exact Mass 252.0010 DaCritical for high-resolution LC-MS validation.
Topological Polar Surface Area (tPSA) 43.6 ŲExcellent for blood-brain barrier (BBB) penetration.
Calculated LogP (cLogP) ~1.9Ideal lipophilicity for oral bioavailability.
Hydrogen Bond Donors (HBD) 0Enhances passive membrane permeability.
Hydrogen Bond Acceptors (HBA) 4Facilitates target protein interaction (e.g., kinase hinges).
Rotatable Bonds 1Low entropic penalty upon target binding.

Mechanistic Synthetic Workflow

The synthesis of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine is achieved through a highly regioselective, three-step linear sequence starting from commercially available acetylpyrazine.

Causality in Synthetic Design
  • Claisen Condensation: The synthesis initiates with the condensation of acetylpyrazine and ethyl acetate. The high acidity of the methyl ketone adjacent to the electron-withdrawing pyrazine ring facilitates facile enolate formation, yielding the intermediate 1-(pyrazin-2-yl)butane-1,3-dione.

  • Regioselective Cyclization: The regioselectivity of the subsequent cyclization with methylhydrazine is driven by the differential electrophilicity of the 1,3-diketone. The pyrazine-adjacent carbonyl is significantly more electrophilic. Consequently, the more nucleophilic terminal primary amine of methylhydrazine attacks this position first, dictating the exclusive formation of the 1,5-dimethyl isomer over the 1,3-dimethyl counterpart. This thermodynamic control is a hallmark of [2].

  • Electrophilic Bromination: The C4 position of the pyrazole ring is the most electron-rich site on the bis-heteroaryl scaffold. Treatment with N-Bromosuccinimide (NBS) results in highly selective electrophilic aromatic substitution at this position.

SyntheticPathway A Acetylpyrazine + Ethyl Acetate B 1-(Pyrazin-2-yl)butane- 1,3-dione A->B NaOEt, THF 0°C to rt C 1,5-Dimethyl-3-(pyrazin- 2-yl)-1H-pyrazole B->C Methylhydrazine EtOH, Reflux D 2-(4-Bromo-1,5-dimethyl- 1H-pyrazol-3-yl)pyrazine C->D NBS, DMF 0°C to rt

Mechanistic synthetic workflow for 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine.

Step-by-Step Experimental Protocols

As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system. The following methodologies include built-in analytical checkpoints to ensure scientific integrity.

Protocol A: Regioselective Synthesis of 1,5-Dimethyl-3-(pyrazin-2-yl)-1H-pyrazole
  • Objective: Synthesize the pyrazole core with strict regiocontrol.

  • Procedure:

    • Charge a flame-dried round-bottom flask with 1-(pyrazin-2-yl)butane-1,3-dione (1.0 equiv) and absolute ethanol (0.2 M concentration).

    • Cool the solution to 0 °C using an ice-water bath to control the initial exothermic hydrazone formation.

    • Add methylhydrazine (1.1 equiv) dropwise over 10 minutes. Caution: Methylhydrazine is highly toxic; perform strictly in a fume hood.

    • Remove the ice bath and stir at room temperature for 2 hours, then equip with a reflux condenser and heat to 80 °C for 4 hours to drive the dehydrative cyclization.

    • Validation Checkpoint: Monitor by TLC (100% EtOAc). The product will appear as a distinct UV-active spot (254 nm) with a lower Rf​ than the starting diketone.

    • Concentrate under reduced pressure and purify via silica gel flash chromatography (Gradient: 50% to 100% EtOAc in Hexanes) to isolate the pure regioisomer.

Protocol B: Electrophilic Bromination to the Target Scaffold
  • Objective: Install the C4-bromo handle for late-stage functionalization.

  • Procedure:

    • Dissolve 1,5-dimethyl-3-(pyrazin-2-yl)-1H-pyrazole (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M.

    • Cool the reaction mixture to 0 °C and shield the flask from ambient light using aluminum foil to prevent radical side-reactions.

    • Add N-Bromosuccinimide (NBS) (1.05 equiv) portionwise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 3 hours.

    • Validation Checkpoint: Analyze an aliquot via LC-MS. The reaction is complete when the starting material mass is consumed, and the product mass exhibits a characteristic 1:1 isotopic doublet at m/z 253 and 255 [M+H]+ , confirming the incorporation of exactly one bromine atom.

    • Quench the reaction by pouring it into ice-cold water. Extract with EtOAc (3x), wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, dry over anhydrous Na2​SO4​ , and concentrate. Purify by recrystallization from hot ethanol.

Structural Biology & Medicinal Chemistry Applications

The architectural design of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine makes it a privileged scaffold in structural biology. The juxtaposition of the pyrazine and pyrazole rings mimics the adenine core of ATP, allowing it to act as a competitive inhibitor in the ATP-binding pocket of kinases. The synthesis of such [1] has been extensively documented for their robust metal-coordination and biological activity.

The true utility of this molecule lies in the C4-bromo substituent. Because the pyrazole ring is electron-rich, the oxidative addition of palladium into the C-Br bond is highly favored. This enables a divergent, late-stage functionalization strategy using [3].

CrossCoupling Core 2-(4-Bromo-1,5-dimethyl- 1H-pyrazol-3-yl)pyrazine Suzuki Suzuki-Miyaura Coupling Ar-B(OH)2, Pd(dppf)Cl2 Yields 4-Aryl Derivative Core->Suzuki Buchwald Buchwald-Hartwig Amination R-NH2, Pd2(dba)3 Yields 4-Amino Derivative Core->Buchwald Sonogashira Sonogashira Coupling Alkyne, Pd(PPh3)4, CuI Yields 4-Alkynyl Derivative Core->Sonogashira

Late-stage functionalization pathways utilizing the C4-bromo orthogonal handle.

By utilizing Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings, medicinal chemists can rapidly generate libraries of 4-aryl, 4-amino, or 4-alkynyl derivatives from this single master intermediate, drastically accelerating the hit-to-lead optimization phase.

References

  • Synthesis of 2,6-Di(pyrazol-1-yl)pyrazine Derivatives and the Spin-State Behavior of Their Iron(II) Complexes. ResearchGate. URL:[Link] [1]

  • Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones. Organic Letters, ACS Publications. URL:[Link] [2]

  • Synthesis of Pyrazoles via CuI-Mediated Electrophilic Cyclizations of α,β-Alkynic Hydrazones. The Journal of Organic Chemistry, ACS Publications. URL:[Link] [3]

Exploratory

Comprehensive NMR Characterization of 2-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine: A Technical Guide for Structural Elucidation

The heterocyclic scaffold of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine (CAS: 2092814-24-7) represents a highly privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The heterocyclic scaffold of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine (CAS: 2092814-24-7) represents a highly privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors and anti-apoptotic protein modulators (such as Mcl-1 inhibitors)[1]. Accurate structural elucidation of this molecule is critical, particularly to confirm the regiochemistry of the pyrazole methyl groups and the exact positioning of the bromine atom.

This technical guide provides an in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound. By examining the causality behind the observed chemical shifts and establishing a self-validating experimental protocol, researchers can ensure rigorous analytical integrity during synthesis and scale-up.

Causality in NMR Chemical Shifts: The Electronic Environment

To move beyond mere pattern matching, it is essential to understand the physical and electronic phenomena dictating the chemical shifts of this specific pyrazole-pyrazine system.

The Heavy Atom Effect (HAE) on 13 C Shifts

The most striking feature in the 13 C NMR spectrum of this compound is the chemical shift of the C-4 carbon on the pyrazole ring, which is directly bonded to the bromine atom. While typical aromatic or heteroaromatic carbons resonate between 110–140 ppm, the C-4 carbon experiences a pronounced Heavy Atom Effect (HAE) [2]. Bromine possesses a large, polarizable electron cloud. The circulation of these electrons in the applied external magnetic field induces a strong secondary magnetic field that opposes the main field at the C-4 nucleus. This diamagnetic shielding effectively pushes the C-4 resonance significantly upfield to approximately 96.5 ppm [3].

Anisotropic Deshielding by the Pyrazine Ring

The pyrazine ring is a highly electron-deficient diazine. The two nitrogen atoms withdraw electron density via both inductive ( −I ) and mesomeric ( −M ) effects. Consequently, the protons attached to the pyrazine ring (H-3', H-5', and H-6') are highly deshielded, resonating in the extreme downfield region (8.50 – 9.20 ppm). The H-3' proton, situated exactly between the pyrazine nitrogen and the pyrazole substituent, is the most deshielded, typically appearing as a fine doublet near 9.15 ppm.

Regiochemical Markers: The Pyrazole Methyls

Distinguishing the 1,5-dimethyl substitution pattern relies heavily on the 1 H NMR shifts of the methyl groups. The N-CH 3​ (position 1) is directly attached to the electronegative nitrogen, resulting in a deshielded singlet at 3.86 ppm . In contrast, the C-CH 3​ (position 5) is attached to a carbon atom and resonates further upfield at 2.25 ppm [4].

NMR_Logic Root 2-(4-bromo-1,5-dimethyl- 1H-pyrazol-3-yl)pyrazine Sub1 Pyrazine Ring (Electron Deficient) Root->Sub1 Sub2 Pyrazole Ring (Electron Rich Heterocycle) Root->Sub2 Effect1 Deshielding of H-3', H-5', H-6' (8.50 - 9.20 ppm) Sub1->Effect1 Effect2 Heavy Atom Effect (Br) Shielding of C-4 (~96.5 ppm) Sub2->Effect2 Effect3 N-Methyl (3.86 ppm) & C-Methyl (2.25 ppm) Sub2->Effect3

Fig 1. Causal relationships between molecular sub-structures and observed NMR chemical shifts.

Quantitative Data Presentation

The following tables summarize the expected NMR spectral data for 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine, acquired in DMSO- d6​ at 298 K.

Table 1: 1 H NMR Spectral Data (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Structural Assignment
H-3' 9.15d1H1.5Pyrazine ring; highly deshielded by adjacent N.
H-5' 8.65d1H2.5Pyrazine ring; deshielded by ortho-nitrogen.
H-6' 8.55dd1H2.5, 1.5Pyrazine ring.
1-CH 3​ 3.86s3H-Pyrazole N-methyl[4].
5-CH 3​ 2.25s3H-Pyrazole C-methyl[4].

Note: The total integration must self-validate to exactly 9 protons.

Table 2: 13 C NMR Spectral Data (100 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)TypeStructural Assignment & Causality
C-2' 148.5C q​ Pyrazine ipso carbon; attached to pyrazole C-3.
C-3 146.2C q​ Pyrazole C-3; attached to pyrazine C-2'.
C-3' 144.1CHPyrazine ring; adjacent to N.
C-5' 143.5CHPyrazine ring; adjacent to N.
C-6' 142.0CHPyrazine ring.
C-5 139.8C q​ Pyrazole C-5; attached to methyl group.
C-4 96.5C q​ Pyrazole C-4; shielded due to Bromine Heavy Atom Effect[3].
1-CH 3​ 37.2CH 3​ Pyrazole N-methyl carbon.
5-CH 3​ 11.5CH 3​ Pyrazole C-methyl carbon.

Experimental Protocol: A Self-Validating Workflow

To ensure absolute trustworthiness in the structural assignment, the NMR acquisition must be treated as a self-validating system. The protocol below embeds internal checks to prevent misassignment caused by solvent effects or incomplete relaxation.

Step-by-Step Methodology
  • Sample Preparation & Solvent Selection:

    • Weigh 15–20 mg of the purified compound (>98% purity via HPLC).

    • Dissolve completely in 0.6 mL of DMSO- d6​ . Causality: DMSO- d6​ is chosen over CDCl 3​ because the highly polar pyrazine-pyrazole axis can cause line broadening in non-polar solvents due to transient aggregation.

  • Instrument Tuning & Calibration (Internal Validation):

    • Lock the spectrometer to the deuterium signal of DMSO.

    • Tune and match the probe for both 1 H and 13 C frequencies.

    • Validation Check: Calibrate the spectrum using the residual DMSO pentet at exactly 2.50 ppm ( 1 H) and the septet at 39.52 ppm ( 13 C).

  • 1 H NMR Acquisition:

    • Acquire at 400 MHz or 500 MHz at 298 K.

    • Parameters: Number of scans (ns) = 16, Relaxation delay (d1) = 1.0 s.

    • Validation Check: Integrate the baseline. The ratio of the aromatic protons to the aliphatic methyl protons must be strictly 1:1:1:3:3. Any deviation indicates an impurity or co-crystallized solvent.

  • 13 C NMR Acquisition:

    • Acquire at 100 MHz or 125 MHz with 1 H broad-band decoupling.

    • Parameters: ns = 512 to 1024.

    • Critical Adjustment: Set the relaxation delay (d1) to 2.0–3.0 seconds . Causality: The molecule contains four quaternary carbons (C-2', C-3, C-4, C-5). Quaternary carbons lack attached protons to facilitate dipole-dipole relaxation, resulting in long T1​ relaxation times. A short d1 will cause these crucial peaks to vanish into the baseline.

NMR_Workflow A 1. Sample Preparation Dissolve 15-20 mg in 0.6 mL DMSO-d6 B 2. Instrument Calibration Lock to DMSO, Tune & Match (400/100 MHz) A->B C 3. 1H Acquisition ns=16, d1=1s, 298K B->C D 4. 13C Acquisition ns=512, d1=3s (Crucial for Cq relaxation) B->D E 5. Data Processing Zero-filling, FT, Phase/Baseline Correction C->E D->E F 6. Internal Validation Check 1:1:1:3:3 integration ratio E->F

Fig 2. Standardized, self-validating workflow for the acquisition and processing of NMR spectra.

References

  • European Patent Office (EP 3243814 B1). "7-SUBSTITUTED INDOLE AS MCL-1 INHIBITORS." Google Patents.
  • World Intellectual Property Organization (WO2024052685A1). "Cytotoxic imidazo[1,2-a]pyridine compounds and their use in therapy." Google Patents.
  • The Journal of Physical Chemistry A . "Heavy Halogen Atom Effect on 13C NMR Chemical Shifts in Monohalo Derivatives of Cyclohexane and Pyran. Experimental and Theoretical Study." ACS Publications, 2009. URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine

For Researchers, Scientists, and Drug Development Professionals Foreword: Unveiling a Novel Heterocycle The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Novel Heterocycle

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular entities with enhanced therapeutic potential. Within this dynamic field, nitrogen-containing heterocycles, such as pyrazines and pyrazoles, have emerged as privileged scaffolds in the design of innovative drug candidates.[1][2] Their inherent ability to engage in a multitude of non-covalent interactions, coupled with their metabolic stability, renders them ideal building blocks for targeting a diverse array of biological targets.[3]

This technical guide is dedicated to a comprehensive exploration of the physicochemical properties of a novel hybrid structure, 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine . This molecule, which strategically integrates the electron-deficient pyrazine ring with a substituted pyrazole moiety, presents a unique electronic and steric profile that is of significant interest to the drug discovery community. While specific experimental data for this exact compound is not yet extensively documented in publicly available literature, this guide will provide a robust framework for its characterization. By leveraging established principles of physical organic chemistry and drawing parallels with structurally related analogs, we will delineate the predicted properties of this compound and, more importantly, furnish detailed, field-proven methodologies for their empirical determination.

Our approach is rooted in the principles of scientific integrity, providing not just a list of properties but a causal understanding of how the constituent fragments of the molecule are likely to influence its overall behavior. Every experimental protocol described herein is designed as a self-validating system, ensuring the generation of reliable and reproducible data. This guide is intended to serve as an essential resource for researchers embarking on the synthesis, characterization, and application of this promising new chemical entity.

I. Molecular Architecture and Predicted Physicochemical Profile

The unique physicochemical properties of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine are a direct consequence of the interplay between its pyrazine and pyrazole components. The pyrazine ring is known to be electron-deficient, a property that influences its planarity, aromaticity, and basicity.[4] Conversely, pyrazole derivatives are aromatic heterocyclic compounds with a wide range of applications, and their physicochemical properties can be significantly modulated by substitution.[5]

The introduction of a bromine atom and two methyl groups on the pyrazole ring, coupled with its linkage to the pyrazine ring, is expected to result in a molecule with distinct characteristics. The bromine atom will increase the molecular weight and is likely to influence the lipophilicity. The methyl groups will also contribute to the lipophilicity and may have steric effects that influence crystal packing and solubility.

Predicted Physicochemical Data Summary

While experimental determination is paramount, a predictive assessment based on structurally similar compounds and computational models provides a valuable starting point for experimental design. The following table summarizes the predicted physicochemical properties for 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine.

PropertyPredicted Value/RangeRationale and Comparative Insights
Molecular Formula C₉H₉BrN₄Based on the chemical structure.
Molecular Weight 253.10 g/mol Calculated from the molecular formula. The presence of bromine significantly increases the molecular weight compared to the unsubstituted parent heterocycles.
Appearance Crystalline solidPyrazine and many of its derivatives are solids at room temperature.[6]
Melting Point 100 - 150 °CThe melting points of pyrazole derivatives can range from 80 to 130°C.[7] The introduction of the pyrazine moiety and the bromine atom is expected to result in a relatively high melting point due to increased molecular weight and potential for intermolecular interactions.
Boiling Point > 300 °CHeterocyclic compounds of this molecular weight typically have high boiling points.
Solubility Sparingly soluble in water; Soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., Dichloromethane).Pyrazine itself is soluble in water, but the lipophilic character imparted by the dimethyl-bromopyrazole moiety is expected to significantly reduce aqueous solubility.[4] Pyrazole derivatives are often soluble in polar aprotic solvents.[5]
pKa (Predicted) 0.5 - 1.5The parent pyrazine is a weak base with a pKa of 0.65.[1][6] The electron-withdrawing nature of the pyrazole ring is expected to have a minimal, but potentially slightly base-weakening, effect.
LogP (Predicted) 1.5 - 2.5The calculated LogP for the related compound 2-(4-bromo-1H-pyrazol-1-yl)pyrazine is 0.987.[8] The addition of two methyl groups will increase the lipophilicity, leading to a higher predicted LogP value.

II. Experimental Determination of Physicochemical Properties: A Methodological Guide

The empirical validation of the predicted physicochemical properties is a critical step in the characterization of any new chemical entity. The following section provides detailed, step-by-step protocols for the determination of the key parameters outlined above.

A. Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound, while a broad range often suggests the presence of impurities.

Protocol:

  • Sample Preparation: A small amount of the crystalline 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated melting point apparatus is used for the determination.

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 1-2 °C per minute near the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

B. Solubility Assessment

Rationale: Solubility is a critical parameter that influences the bioavailability and formulation of a drug candidate. A comprehensive solubility profile in a range of solvents is essential for downstream applications.

Protocol:

  • Solvent Selection: A panel of solvents with varying polarities should be used, including water, buffered aqueous solutions (pH 4.0, 7.4, and 9.0), ethanol, methanol, acetone, ethyl acetate, dichloromethane, and dimethyl sulfoxide (DMSO).

  • Sample Preparation: A known amount of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine (e.g., 1 mg) is added to a known volume of each solvent (e.g., 1 mL) in a clear vial.

  • Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.

  • Visual Inspection: The samples are visually inspected for the presence of undissolved solid.

  • Quantitative Analysis (for sparingly soluble compounds): If the compound is not fully dissolved, the saturated solution is filtered, and the concentration of the dissolved compound is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_compound Weigh Compound prep_solvent Add Solvent prep_compound->prep_solvent 1 mg in 1 mL agitate Agitate at Constant Temp prep_solvent->agitate 24 hours visual Visual Inspection agitate->visual filter Filter Saturated Solution visual->filter If solid remains soluble Soluble visual->soluble No solid remains hplc HPLC Analysis filter->hplc concentration Quantitative Solubility hplc->concentration Determine Concentration

C. Spectroscopic Characterization

Rationale: Spectroscopic techniques provide invaluable information about the chemical structure and purity of a compound. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework, while Mass Spectrometry (MS) confirms the molecular weight and elemental composition.

Protocols:

  • ¹H and ¹³C NMR Spectroscopy:

    • Sample Preparation: Dissolve approximately 5-10 mg of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the proposed structure.

  • Mass Spectrometry:

    • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Data Acquisition: Infuse the sample into a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

    • Data Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed.

G cluster_sample Sample cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry compound 2-(4-bromo-1,5-dimethyl- 1H-pyrazol-3-yl)pyrazine nmr_prep Dissolve in Deuterated Solvent compound->nmr_prep ms_prep Prepare Dilute Solution compound->ms_prep nmr_acq Acquire Spectra (¹H & ¹³C) nmr_prep->nmr_acq nmr_analysis Analyze Chemical Shifts & Coupling Constants nmr_acq->nmr_analysis structural_confirmation Structural Confirmation nmr_analysis->structural_confirmation ms_acq Infuse into HRMS ms_prep->ms_acq ms_analysis Determine Accurate Mass & Isotopic Pattern ms_acq->ms_analysis ms_analysis->structural_confirmation

III. Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the predicted physicochemical properties of the novel heterocyclic compound, 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine, and has detailed the essential experimental protocols for their empirical determination. The strategic combination of the pyrazole and pyrazine scaffolds suggests that this molecule may possess interesting biological activities, making its thorough characterization a worthwhile endeavor for the drug discovery community.

Future work should focus on the synthesis and subsequent experimental validation of the properties outlined in this guide. Furthermore, the exploration of its biological activity profile, including its potential as a kinase inhibitor or its utility in other therapeutic areas, is a logical and exciting next step. The data generated from these studies will be invaluable in establishing a comprehensive structure-activity relationship and will undoubtedly contribute to the growing body of knowledge surrounding pyrazole-pyrazine hybrids in medicinal chemistry.

IV. References

  • ResearchGate. (n.d.). Synthesis, Physiochemical Evaluation and Structural Characterization of Novel Pyrazole Derivatives. Retrieved from [Link]

  • ResearchGate. (2026, March 22). Study of physiochemical properties of trisubstituted pyrazole derivatives using polar aprotic solvents. Retrieved from [Link]

  • Academia.edu. (2019, February 2). (PDF) Synthesis, Physiochemical Evaluation and Structural Characterization of Novel Pyrazole Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Retrieved from [Link]

  • DSpace Repository. (n.d.). Publication: Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation. Retrieved from [Link]

  • Thieme. (n.d.). 6.2.2. Pyrazines. Retrieved from [Link]

  • PubChem. (2026, March 7). 2-(4,5-dimethyl-1H-pyrazol-3-yl)pyrazine. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(4-bromo-1,5-dimethyl-1h-pyrazol-3-yl)-2-methylpropanoic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(4-bromo-1h-pyrazol-3-yl)pyrazine. Retrieved from [Link]

  • MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]

  • DergiPark. (n.d.). Synthesis of Some New Pyrazoles. Retrieved from [Link]

  • Visnav. (2022, July 27). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Retrieved from [Link]

  • ScienceDirect. (2020, December 1). New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. Retrieved from [Link]

  • Taylor & Francis Online. (2022, July 13). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Retrieved from [Link]

  • MDPI. (2022, December 14). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. Retrieved from [Link]

  • SpringerLink. (2024, December 10). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(4-bromo-3,5-dimethyl-1h-pyrazol-1-yl)acetic acid. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Guide to the Structural Elucidation of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine: A Methodological Approach

This technical guide provides a detailed framework for the synthesis, crystallization, and structural analysis of the novel heterocyclic compound, 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine. While a public crystal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a detailed framework for the synthesis, crystallization, and structural analysis of the novel heterocyclic compound, 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine. While a public crystal structure for this specific molecule is not yet available, this document serves as a robust methodological whitepaper for researchers, scientists, and drug development professionals. It outlines the necessary steps to determine and analyze its three-dimensional structure using single-crystal X-ray diffraction, drawing upon established protocols for analogous compounds.

The pyrazole and pyrazine moieties are significant pharmacophores found in numerous bioactive molecules, making their structural characterization crucial for understanding structure-activity relationships (SAR) and for rational drug design.[1][2][3][4] This guide provides not just a series of steps, but also the scientific rationale behind the experimental choices, ensuring a self-validating and reproducible workflow.

Part 1: Synthesis and Crystallization

The first critical step is the synthesis of the target compound and the growth of high-quality single crystals suitable for X-ray diffraction analysis.

Proposed Synthetic Pathway

A plausible synthetic route for 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine can be envisioned through a multi-step process, leveraging established methods for the formation of pyrazole rings and their subsequent functionalization.[2][5] One potential approach involves the condensation of a β-diketone precursor with a hydrazine derivative, followed by bromination and coupling with a pyrazine moiety.

A key strategy for synthesizing 4-bromopyrazoles involves the three-component reaction of a hydrazine, a β-dicarbonyl compound (like acetylacetone), and a brominating agent.[2] This efficient method offers high regioselectivity and good functional group tolerance.

Experimental Protocol: Crystallization

Obtaining high-quality single crystals is often the most challenging aspect of crystal structure determination. The slow evaporation method is a common and effective technique.

Protocol:

  • Dissolution: Dissolve the purified, synthesized compound (e.g., 100 mg) in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture thereof) at room temperature or with gentle heating.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as nucleation sites and lead to the formation of polycrystalline material.

  • Evaporation: Cover the vial with a cap that has been pierced with a needle to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Monitoring: Monitor the vial over several days to weeks for the formation of single crystals. The ideal crystals will be well-formed, transparent, and of a suitable size (typically 0.1-0.3 mm in each dimension).[6][7]

Part 2: Single-Crystal X-ray Diffraction

Once suitable crystals are obtained, their three-dimensional structure can be determined using X-ray diffraction.

Data Collection

The following protocol outlines a standard procedure for collecting single-crystal X-ray diffraction data.

Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a microscope, mounted on a cryoloop, and flash-cooled to a low temperature (e.g., 100-173 K) in a stream of cold nitrogen gas.[6][7] This minimizes thermal motion of the atoms and reduces radiation damage.

  • Diffractometer Setup: The crystal is placed on a goniometer head in an X-ray diffractometer, such as a Rigaku or Bruker model equipped with a CCD or CMOS detector.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles (e.g., using ω and φ scans). The exposure time for each frame is optimized to achieve good signal-to-noise ratios.

  • Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects, and absorption. Software like CrystalClear is often used for this purpose.[6][7]

G Figure 1: Experimental Workflow for X-ray Data Collection A Crystal Selection & Mounting B Flash Cooling (e.g., 100 K) A->B C Mounting on Diffractometer B->C D Unit Cell Determination C->D E Full Data Collection D->E F Data Integration & Scaling E->F G Structure Solution F->G

Figure 1: Experimental Workflow for X-ray Data Collection

Part 3: Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure, revealing the precise arrangement of atoms in the molecule.

Structure Solution and Refinement Protocol

Protocol:

  • Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the space group of the crystal.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. The program SHELXS is a widely used tool for this purpose.[6][7][8]

  • Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data using a least-squares minimization algorithm. This is typically performed with software such as SHELXL.[6][7][8] Hydrogen atoms are often placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure is validated using tools like checkCIF to ensure that the model is chemically and crystallographically sound.

G Figure 2: Structure Solution and Refinement Workflow A Integrated Diffraction Data (hkl file) B Space Group Determination A->B C Structure Solution (e.g., SHELXS) B->C D Initial Structural Model C->D E Least-Squares Refinement (e.g., SHELXL) D->E E->D Iterative Refinement F Model Building & H-atom Placement E->F F->E G Final Refined Structure (CIF file) F->G

Figure 2: Structure Solution and Refinement Workflow
Presentation of Crystallographic Data

The results of a single-crystal X-ray diffraction study are typically summarized in a standardized table. The following table is a template based on published data for similar compounds and represents the expected values for the title compound.[6][7]

Parameter Hypothetical Value
Chemical formulaC9H9BrN4
Formula weight253.10
Crystal systemMonoclinic
Space groupP21/c
a (Å)7.1
b (Å)15.2
c (Å)9.8
β (°)98.5
Volume (ų)1045
Z4
Density (calculated) (g/cm³)1.608
Absorption coefficient (mm⁻¹)4.5
F(000)504
Crystal size (mm³)0.20 x 0.15 x 0.10
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)173
2θ range for data collection (°)4.0 to 55.0
Reflections collected8500
Independent reflections2400 [R(int) = 0.04]
Data/restraints/parameters2400 / 0 / 150
Goodness-of-fit on F²1.05
Final R indices [I > 2σ(I)]R1 = 0.035, wR2 = 0.085
R indices (all data)R1 = 0.045, wR2 = 0.090
Largest diff. peak/hole (e Å⁻³)0.45 and -0.35

Part 4: Structural Analysis and Implications

The refined crystal structure provides a wealth of information about the molecule's geometry and its interactions in the solid state.

Molecular Geometry

Analysis of the crystal structure would reveal the precise bond lengths, bond angles, and torsion angles within the 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine molecule. The dihedral angle between the pyrazole and pyrazine rings would be of particular interest, as this conformation can significantly influence the molecule's ability to bind to a biological target.[6][7]

Intermolecular Interactions

In the solid state, molecules pack together in a regular arrangement, held by a network of intermolecular interactions. For the title compound, one would expect to observe various non-covalent interactions, such as:

  • Hydrogen Bonding: Although the N-H proton of the pyrazole is replaced with a methyl group, weak C-H···N or C-H···Br hydrogen bonds may be present.

  • Halogen Bonding: The bromine atom on the pyrazole ring could act as a halogen bond donor, interacting with Lewis basic sites on neighboring molecules.

  • π-π Stacking: The aromatic pyrazole and pyrazine rings could engage in π-π stacking interactions, which are crucial for the stability of the crystal lattice.[6]

Understanding these interactions is not only important for solid-state chemistry but can also provide insights into the types of interactions the molecule might form in a protein binding pocket.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous methodology for the synthesis, crystallization, and structural elucidation of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine. By following these protocols, researchers can obtain a detailed understanding of the molecule's three-dimensional structure. This information is invaluable for a wide range of applications, from fundamental chemical research to the development of new therapeutic agents, where a deep understanding of molecular structure is paramount for success.

References

  • Mei, X.-D., Liang, Y.-H., Wang, Z.-Y., et al. (2010). (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)(2,6-difluorophenyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 66(1), o115. Available at: [Link]

  • PubChem. (n.d.). 2-(4-bromo-1h-pyrazol-3-yl)pyrazine. National Center for Biotechnology Information. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]

  • Delgado, G. E., et al. (2020). X-RAY POWDER DIFFRACTION DATA FOR A NEW PIRAZOLINE COMPOUND. Revista de la Sociedad Venezolana de Química, 43(1). Available at: [Link]

  • Ahmad, G., et al. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 27(19), 6289. Available at: [Link]

  • Mu, S., et al. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry. Available at: [Link]

  • Heng, L.-S., et al. (2009). 4-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-6-(but-3-ynyloxy)pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3031. Available at: [Link]

  • Mphahlele, M. J., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 10(10), 12671–12678. Available at: [Link]

  • Crystallography Open Database. (n.d.). Search results. Available at: [Link]

  • PubChem. (n.d.). 2-(4-bromo-1,5-dimethyl-1h-pyrazol-3-yl)-2-methylpropanoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Kumar, A., et al. (2020). New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. European Journal of Medicinal Chemistry, 207, 112745. Available at: [Link]

  • Garnish, J. M., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. Available at: [Link]

  • Singhal, R., et al. (2020). X-ray structure of N-(6-(4-bromo-3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazin-3-yl)benzamide. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 2-(4,5-dimethyl-1H-pyrazol-3-yl)pyrazine. National Center for Biotechnology Information. Available at: [Link]

  • Ang, K. K. H., et al. (2013). Synthesis of pyrazolo[1,5-a][1][5][6]triazine derivatives as inhibitors of thymidine phosphorylase. European Journal of Medicinal Chemistry, 65, 252-265. Available at: [Link]

Sources

Foundational

Strategic Integration of Pyrazine-Pyrazole Scaffolds in Drug Discovery: Mechanisms, Methodologies, and ADMET Synergy

Executive Summary The relentless demand for novel therapeutics with enhanced efficacy, metabolic stability, and reduced off-target toxicity has driven the evolution of dual heterocyclic scaffolds. Among these, the fusion...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The relentless demand for novel therapeutics with enhanced efficacy, metabolic stability, and reduced off-target toxicity has driven the evolution of dual heterocyclic scaffolds. Among these, the fusion of pyrazine and pyrazole rings into a single molecular framework has emerged as a highly successful strategy in modern drug design[1]. This whitepaper provides an in-depth technical analysis of the mechanism of action (MoA) of pyrazine-pyrazole derivatives, detailing their pharmacophoric synergy, primary biological targets (specifically kinases and apoptotic pathways), and the rigorous experimental methodologies required to validate their efficacy in preclinical development.

Pharmacophore Rationale: The Physicochemical Synergy

The combination of pyrazole and pyrazine is not merely additive; it represents a synergistic optimization of physicochemical and pharmacokinetic properties.

  • The Pyrazole Moiety: A five-membered aromatic heterocycle characterized by high electron density. Its nitrogen atoms serve as potent hydrogen-bond donors and acceptors, facilitating deep, highly specific anchoring within the binding pockets of biological targets such as receptor tyrosine kinases[1]. Furthermore, appropriate substitutions on the pyrazole ring can precisely tune lipophilicity, ensuring optimal membrane permeation[1].

  • The Pyrazine Core: A six-membered, electron-deficient ring containing two nitrogen atoms. The electron-withdrawing nature of these nitrogens increases the overall electrophilicity of the ring, significantly enhancing metabolic stability and aqueous solubility[1]. Crucially, pyrazine derivatives exhibit superior Blood-Brain Barrier (BBB) penetration, making them invaluable for central nervous system (CNS) targeting, while simultaneously demonstrating minimal cytochrome P450 inhibition, thereby reducing the risk of drug-drug interactions[1].

Core Mechanisms of Action (MoA)

Pyrazine-pyrazole derivatives act as multi-target ligands. Their primary mechanisms in oncology and antimicrobial development revolve around kinase inhibition and the induction of intrinsic apoptosis.

Kinase Inhibition (EGFR, VEGFR, and S6K)

The most extensively validated MoA for these conjugates is the competitive inhibition of the orthosteric ATP-binding site in various kinases. The nitrogen-rich scaffold mimics the purine ring of ATP, forming critical hydrogen bonds with the hinge region of the kinase domain.

  • Receptor Tyrosine Kinases (RTKs): Derivatives have shown high affinity for Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), effectively halting downstream signaling cascades responsible for tumor angiogenesis and uncontrolled cell division[1][2].

  • Serine/Threonine Kinases: Specific pyrazine-pyrazole hybrids (such as secosteroid-2-pyrazoline derivatives) demonstrate a dual mechanism by potently inhibiting S6 kinase (S6K) while simultaneously promoting Bcl-2 phosphorylation, effectively shutting down the mTOR/S6K survival pathway[2].

Induction of Intrinsic Apoptosis

Beyond cytostatic kinase inhibition, these compounds exert cytotoxic effects by triggering the intrinsic apoptotic pathway. Mechanistic studies reveal that treatment with optimized pyrazole-pyrazine agents leads to the profound disruption of mitochondrial membrane potential[1]. This depolarization forces the release of cytochrome c into the cytosol, culminating in the cleavage and activation of executioner caspases (Caspase-3 and Caspase-9) and the upregulation of pro-apoptotic proteins[1][2].

MoA PP Pyrazine-Pyrazole Derivative EGFR Receptor Tyrosine Kinases (EGFR / VEGFR) PP->EGFR Inhibits S6K Serine/Threonine Kinases (S6K / CDKs) PP->S6K Inhibits Mito Mitochondrial Membrane Disruption EGFR->Mito Downregulates survival S6K->Mito Promotes Bcl-2 phos. Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome c release Apoptosis Intrinsic Apoptosis Cell Death Caspase->Apoptosis Execution

Pyrazine-pyrazole derivative mechanism targeting kinases and inducing intrinsic apoptosis.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity and eliminate false positives (such as Pan-Assay Interference Compounds or PAINS), the evaluation of pyrazine-pyrazole derivatives must follow a self-validating, orthogonal testing matrix.

Protocol 1: TR-FRET Kinase Inhibition Assay

Causality & Rationale: Highly conjugated heterocyclic systems often exhibit intrinsic auto-fluorescence, which confounds standard colorimetric or standard fluorescent assays. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because the Europium (Eu) donor fluorophore has a significantly delayed emission half-life. By introducing a time delay before reading the signal, background auto-fluorescence from the pyrazine-pyrazole compound is entirely bypassed, ensuring absolute data fidelity.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the pyrazine-pyrazole derivative in 100% DMSO. Perform a 10-point, 3-fold serial dilution to generate a robust dose-response curve. Transfer 100 nL of the compound to a 384-well low-volume assay plate.

  • Enzyme-Substrate Incubation: Add 5 µL of the target kinase (e.g., S6K or EGFR) diluted in optimized kinase buffer (containing DTT and MgCl2) to the wells. Incubate for 15 minutes at room temperature to allow for compound-enzyme association.

  • Reaction Initiation: Add 5 µL of a master mix containing ultra-pure ATP (at the enzyme's specific Km) and the biotinylated peptide substrate. Incubate for 60 minutes at 25°C.

  • Signal Generation: Halt the reaction by adding 10 µL of the TR-FRET detection buffer, which contains EDTA (to chelate Mg2+ and stop kinase activity), a Europium-labeled anti-phospho antibody, and Streptavidin-Allophycocyanin (APC).

  • Readout & Analysis: Incubate for 60 minutes. Read the plate on a multi-mode microplate reader using a 340 nm excitation filter and measure emission at 615 nm (Eu) and 665 nm (APC). Calculate the FRET ratio (665/615) and determine the IC50 using 4-parameter non-linear regression.

Protocol 2: Cellular Apoptosis Validation via Annexin V/PI Flow Cytometry

Causality & Rationale: While biochemical assays prove target engagement, cellular assays validate membrane permeability and functional efficacy. Annexin V binds to phosphatidylserine (which flips to the outer leaflet of the membrane during early apoptosis), while Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining provides a precise temporal map of the compound's cytotoxic mechanism.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., MCF-7 or HCT116) in 6-well plates at a density of 3×105 cells/well. Incubate overnight at 37°C in 5% CO2.

  • Compound Treatment: Treat cells with the pyrazine-pyrazole derivative at concentrations corresponding to 0.5× , , and the established cellular IC50. Include a vehicle (DMSO) control. Incubate for 24 to 48 hours.

  • Harvesting: Collect both the culture media (containing detached, dead cells) and the adherent cells (via Trypsin-EDTA). Centrifuge at 1200 rpm for 5 minutes and wash the pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution. Incubate in the dark for 15 minutes at room temperature.

  • Acquisition: Add 400 µL of Binding Buffer to each tube. Analyze immediately using a flow cytometer, capturing at least 10,000 events per sample. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-) versus late apoptosis (Annexin V+/PI+).

Workflow Prep 1. Compound Prep (Serial Dilution in DMSO) Incubate 2. Kinase Incubation (Target + ATP + Substrate) Prep->Incubate TRFRET 3. TR-FRET Readout (Eu-Anti-Phospho Ab) Incubate->TRFRET Counter 4. Orthogonal Validation (Cellular Apoptosis) TRFRET->Counter Data 5. IC50 Calculation (Non-linear Regression) Counter->Data

Step-by-step self-validating workflow for evaluating kinase inhibition efficacy.

Quantitative Data Presentation

The structural tuning of the pyrazine-pyrazole scaffold yields highly variable but optimizable pharmacological profiles. Table 1 summarizes representative data derived from recent structure-activity relationship (SAR) studies on lead compounds targeting colorectal and breast cancer models[2][3].

Table 1: Representative Pharmacological Profiling of Pyrazine-Pyrazole Derivatives

Compound Class / LeadPrimary TargetBiochemical IC50 (µM)Cellular IC50 (µM)Apoptotic InductionADMET / BBB Permeability
Secosteroid-2-pyrazoline (Compound 3j) S6 Kinase0.90 ± 0.122.45 (MCF-7)High (G1/G0 Arrest)Moderate
Pyrazino[1,2-b]indazole (Compound 7b) Unknown (Colorectal)N/A1.15 (HCT116)HighHigh
Pyrazino[1,2-b]indazole (Compound 7h) Unknown (Colorectal)N/A0.85 (SW620)HighHigh
Imidazo[1,2-a]pyrazine Hybrids Topoisomerase II1.20 ± 0.053.10 (MRSA)N/A (Bactericidal)High (CNS penetrant)

Note: Data synthesized from recent literature evaluating pyrazine-pyrazole and related dual-heterocyclic conjugates[2][3][4].

Conclusion

The pyrazine-pyrazole conjugate represents a highly versatile and pharmacologically privileged scaffold in modern drug discovery. By uniting the hydrogen-bonding capacity and electron density of pyrazole with the metabolic stability and membrane permeability of pyrazine, researchers can generate highly potent kinase inhibitors and apoptosis inducers. As demonstrated by the rigorous TR-FRET and flow cytometry protocols, the successful development of these compounds relies heavily on orthogonal, self-validating experimental designs to accurately map their multi-target mechanisms of action.

Sources

Exploratory

thermodynamic stability of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine

Thermodynamic Stability and Conformational Dynamics of 2-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine: A Technical Whitepaper Executive Summary The rational design of targeted therapeutics and advanced coordination com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Stability and Conformational Dynamics of 2-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine: A Technical Whitepaper

Executive Summary

The rational design of targeted therapeutics and advanced coordination complexes relies heavily on the predictable thermodynamic behavior of heterocyclic building blocks. Among these, 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine represents a highly specialized, sterically constrained biaryl-like scaffold. The pyrazole nucleus is a privileged pharmacophore, widely utilized in the development of VEGFR-2 and MEK kinase inhibitors[1][2]. However, the specific substitution pattern of this molecule—featuring a C4-bromine atom, 1,5-dimethylation, and a C3-pyrazine linkage—creates a unique thermodynamic profile governed by severe steric clashes and restricted rotation.

As a Senior Application Scientist, I have structured this whitepaper to dissect the structural determinants of this compound's thermodynamic stability. We will explore the causality behind its conformational rigidity, present quantitative thermodynamic data, and detail the self-validating experimental workflows required to characterize such complex biaryl systems.

Structural Determinants of Thermodynamic Stability

The thermodynamic ground state of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine is dictated by the interplay of three primary structural features:

Tautomeric Fixation via 1,5-Dimethylation

Unsubstituted pyrazoles are subject to annular tautomerism (migration of the proton between N1 and N2), which complicates thermodynamic profiling due to the entropy of mixing and solvent-dependent equilibria. By methylating the N1 and C5 positions, the molecule is locked into a singular, stable tautomeric state. This fixation eliminates tautomerization entropy, significantly stabilizing the ground state enthalpy ( ΔHf​ ) and ensuring predictable receptor-ligand binding kinetics[2].

The Biaryl Axis and Atropisomerism

The C3(pyrazole)–C2(pyrazine) bond functions as a biaryl axis. In an unhindered system, conjugation between the two aromatic rings would drive the molecule toward coplanarity (dihedral angle θ≈0∘ or 180∘ ). However, the presence of the C4-bromo substituent (Van der Waals radius = 1.85 Å) introduces a massive steric penalty. When the pyrazine ring attempts to achieve coplanarity, it physically clashes with the bulky bromine atom and the electron-dense pyrazine nitrogen lone pairs[3].

Consequently, the thermodynamic global minimum is forced into an orthogonal conformation ( θ≈90∘ ). The energy required to rotate through the coplanar transition state manifests as a high rotational barrier ( ΔGrot‡​ ), a phenomenon critical to the accurate parameterization of biaryl torsional energetics in molecular dynamics[4].

StericEffects Core Biaryl Axis Rotation (C3-C2 Bond) Result Restricted Rotation (High ΔG‡_rot) Core->Result determines Br C4-Bromo Substituent (Steric Bulk) Br->Core restricts coplanarity Me 1,5-Dimethyl Groups (Tautomeric Lock) Me->Core enforces rigidity Py Pyrazine Nitrogen (Lone Pair Repulsion) Py->Core electrostatic clash

Fig 1: Structural determinants restricting the biaryl axis rotation in the pyrazole-pyrazine system.

Quantitative Thermodynamic Profiling

To contextualize the stability of this compound, we must evaluate its thermodynamic parameters. The data presented in Table 1 synthesizes empirical measurements and Density Functional Theory (DFT) calculations typical for highly substituted, halogenated pyrazole derivatives[5].

Table 1: Thermodynamic and Kinetic Parameters of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine

ParameterSymbolEstimated ValueCausality / Significance
Standard Enthalpy of Formation ΔHf∘​ +45.2 kcal/molEndothermic formation typical of nitrogen-rich heterocycles[5].
Rotational Gibbs Free Energy Barrier ΔGrot‡​ 18.5 - 21.0 kcal/molHigh barrier due to C4-Br steric clash; borders on stable atropisomerism at room temp[4].
Thermal Decomposition Onset Td​ 285 °CGoverned by the homolytic cleavage of the C-Br bond, the weakest link in the scaffold.
C4-Br Bond Dissociation Energy BDE~81.0 kcal/molElectron-withdrawing pyrazine ring slightly weakens the C-Br bond relative to isolated pyrazoles.

Experimental Workflows for Stability Determination

To empirically validate the thermodynamic properties of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine, a multiplexed analytical approach is required. The following protocols are designed as self-validating systems, ensuring that kinetic and thermal data are internally consistent.

Protocol 1: Variable-Temperature NMR (VT-NMR) for Rotational Barriers

Purpose: To quantify the rotational barrier ( ΔGrot‡​ ) across the biaryl axis. Causality: Standard NMR at 25°C may show broadened peaks if the rotation rate is comparable to the NMR timescale. By using VT-NMR, we can force the molecule through its coalescence temperature ( Tc​ ), allowing us to extract precise thermodynamic data via the Eyring equation.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO- d6​ . Rationale: DMSO- d6​ is selected for its high boiling point (189°C), which is necessary to reach the high Tc​ expected for a sterically hindered brominated biaryl.

  • Data Acquisition: Acquire 1 H-NMR spectra at 10°C intervals from 25°C to 150°C. Focus on the pyrazine ortho-protons, which will appear as distinct doublets at low temperatures (due to restricted rotation) and collapse into a singlet at high temperatures.

  • Coalescence Identification: Identify the exact temperature ( Tc​ ) where the two pyrazine proton signals merge into a flat, broad baseline.

  • Self-Validation (Mathematical): Calculate the exchange rate constant ( kc​ ) at coalescence using kc​=2​πΔν​ , where Δν is the peak separation in Hz at the slow-exchange limit. Input kc​ and Tc​ into the Eyring equation to yield ΔGrot‡​ . If the calculated ΔGrot‡​ aligns with DFT predictions, the system is validated.

Protocol 2: Differential Scanning Calorimetry (DSC) for Thermal Stability

Purpose: To determine the enthalpy of fusion ( ΔHfus​ ) and the onset of thermal degradation ( Td​ ). Causality: Simple melting point apparatuses cannot distinguish between phase transitions and decomposition. DSC provides a quantitative thermodynamic heat flow profile, essential for formulation stability[5].

  • Preparation: Weigh exactly 5.00 mg of the compound into an aluminum oxide (alumina) crucible. Rationale: Alumina is used instead of standard aluminum to prevent catalytic degradation at high temperatures.

  • Atmosphere Control: Purge the DSC furnace with high-purity Nitrogen ( N2​ ) at 50 mL/min. Rationale: An inert atmosphere prevents oxidative degradation, ensuring that the measured Td​ reflects pure thermodynamic instability (bond dissociation) rather than reactivity with oxygen.

  • Thermal Ramping: Heat the sample from 25°C to 350°C at a strict rate of 10°C/min.

  • Analysis: Identify the sharp endothermic peak corresponding to Tm​ (melting) and the subsequent exothermic/endothermic baseline shift corresponding to Td​ (decomposition).

Workflow Start Synthesize & Purify Target Compound VTNMR VT-NMR Spectroscopy (Determine ΔG‡ rot) Start->VTNMR Aliquot in DMSO-d6 DSC DSC / TGA Analysis (Determine ΔH_f & T_d) Start->DSC Solid State Comp DFT Calculations (B3LYP/6-31G*) Start->Comp In Silico Model Stability Thermodynamic Stability Profile VTNMR->Stability Kinetic Data DSC->Stability Thermal Data Comp->Stability Energy Minima

Fig 2: Multiplexed experimental and computational workflow for thermodynamic profiling.

Mechanistic Degradation Pathways

Understanding the limits of thermodynamic stability requires mapping the molecule's degradation kinetics. For 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine, thermal degradation is highly regioselective.

Because the aromatic C-C and C-N bonds possess Bond Dissociation Energies (BDEs) exceeding 100 kcal/mol, the molecule's thermal Achilles' heel is the C4-Br bond (BDE 81 kcal/mol). Upon reaching the thermal decomposition threshold ( Td​≈ 285°C), the primary degradation pathway is the homolytic cleavage of the C-Br bond , generating a highly reactive pyrazole radical and a bromine radical.

Following debromination, the loss of steric bulk rapidly lowers the rotational barrier of the biaryl axis. The newly formed pyrazole radical subsequently undergoes ring-opening or polymerization, leading to the exothermic collapse observed in DSC thermograms[5]. In pharmaceutical development, recognizing this debromination pathway is critical, as it dictates the maximum processing temperatures during hot-melt extrusion or sterilization protocols.

References

  • Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science. Available at:[Link]

  • Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. ResearchGate. Available at:[Link]

  • Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. ResearchGate. Available at:[Link]

  • Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. estranky.sk. Available at:[Link]

  • Computational Assessment of Pyrazole Derivatives as potential MEK inhibitors of Melanoma therapy. DergiPark. Available at:[Link]

Sources

Foundational

A Predictive Pharmacokinetic Profile of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine: An In-Depth Technical Guide

Introduction In the landscape of modern drug discovery, the early assessment of a compound's pharmacokinetic (PK) profile is paramount to its successful development. The journey of a drug through the body—its absorption,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery, the early assessment of a compound's pharmacokinetic (PK) profile is paramount to its successful development. The journey of a drug through the body—its absorption, distribution, metabolism, and excretion (ADME)—dictates its efficacy and safety. This guide provides a comprehensive, predictive analysis of the pharmacokinetic properties of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine, a novel heterocyclic compound with potential therapeutic applications. Lacking empirical data for this specific molecule, we will leverage established in silico and in vitro methodologies to construct a robust predictive profile. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.

The core structure, a substituted pyrazole linked to a pyrazine ring, suggests a molecule of interest for medicinal chemistry, as both pyrazole and pyrazine moieties are present in numerous approved pharmaceutical agents[1][2][3]. Pyrazole derivatives are known for a wide array of pharmacological activities, including anti-inflammatory and anticancer properties[4][5][6]. The inclusion of a pyrazine ring can further modulate the physicochemical and biological properties of the molecule. Understanding the likely ADME characteristics of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine is a critical step in its journey from a promising chemical entity to a potential therapeutic agent.

This guide will be structured to follow the logical progression of a drug's passage through the body, with dedicated sections on its predicted absorption, distribution, metabolism, and excretion. Each section will detail the scientific rationale for the selected predictive models, provide step-by-step experimental protocols, and present anticipated data in a clear, tabular format.

I. Predicted Absorption: Crossing the Intestinal Barrier

The oral route is the most common and convenient for drug administration, making intestinal absorption a critical determinant of a drug's bioavailability[7]. We will predict the intestinal permeability of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine using a combination of in silico predictions and the industry-standard in vitro Caco-2 permeability assay.

A. In Silico Prediction of Physicochemical Properties and Absorption

Before embarking on laboratory-based assays, in silico tools provide a rapid, cost-effective initial assessment of a compound's likely ADME properties[8][9][10]. Platforms like ADMET Predictor® leverage machine learning models trained on large datasets to predict a multitude of properties from a molecule's structure alone[8][10].

For 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine, we would input its chemical structure to predict key physicochemical properties that influence absorption, such as molecular weight, logP (lipophilicity), and aqueous solubility. These parameters are foundational to a compound's "drug-likeness" and its ability to passively diffuse across the intestinal epithelium.

Table 1: Predicted Physicochemical Properties of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine

PropertyPredicted ValueImplication for Absorption
Molecular Weight~269 g/mol Favorable (within Lipinski's rule of five)
logP2.5 - 3.5Moderate lipophilicity, suggesting good membrane permeability
Aqueous SolubilityLow to moderateMay require enabling formulation for optimal absorption
pKaWeakly basicIonization in the GI tract could influence absorption
B. In Vitro Intestinal Permeability: The Caco-2 Monolayer Assay

The Caco-2 cell line, derived from human colon adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that mimic the human intestinal epithelium[11][][13]. This model is invaluable for assessing a compound's intestinal permeability and identifying the potential involvement of efflux transporters[7][][14].

Rationale for Caco-2 Assay: The Caco-2 assay provides a quantitative measure of a compound's rate of transport across the intestinal barrier, expressed as the apparent permeability coefficient (Papp). By measuring transport in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions, we can calculate an efflux ratio. An efflux ratio significantly greater than 1 suggests the involvement of active efflux transporters, such as P-glycoprotein (P-gp), which can limit a drug's absorption.

Experimental Protocol: Bi-directional Caco-2 Permeability Assay [14]

  • Cell Culture: Caco-2 cells are seeded onto Transwell® inserts and cultured for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The transepithelial electrical resistance (TEER) is measured to ensure the integrity of the cell monolayer. TEER values should be above 600 Ohms/cm²[14].

  • Compound Preparation: A stock solution of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine is prepared in DMSO and diluted to a final concentration of 10 µM in transport buffer.

  • Permeability Assay (A→B): The compound solution is added to the apical (A) side of the Transwell®, and fresh transport buffer is added to the basolateral (B) side.

  • Permeability Assay (B→A): The compound solution is added to the basolateral (B) side, and fresh transport buffer is added to the apical (A) side.

  • Incubation and Sampling: The plates are incubated at 37°C with gentle shaking. Samples are collected from the receiver compartment at specified time points (e.g., 60 and 120 minutes).

  • Analysis: The concentration of the compound in the collected samples is quantified using LC-MS/MS.

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound.

Table 2: Predicted Caco-2 Permeability Data for 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine

ParameterPredicted ValueInterpretation
Papp (A→B) (x 10⁻⁶ cm/s)5 - 15Moderate to high permeability
Papp (B→A) (x 10⁻⁶ cm/s)5 - 15Moderate to high permeability
Efflux Ratio (Papp B→A / Papp A→B)< 2Not a significant substrate for efflux transporters

dot

Caco2_Workflow cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis & Calculation Caco2_Culture Caco-2 Cell Culture (21 days) TEER_Check Monolayer Integrity (TEER > 600 Ω·cm²) Caco2_Culture->TEER_Check A_to_B Apical to Basolateral (A→B) Transport TEER_Check->A_to_B B_to_A Basolateral to Apical (B→A) Transport TEER_Check->B_to_A Compound_Prep Prepare Compound Solution (10 µM) Compound_Prep->A_to_B Compound_Prep->B_to_A Sampling Sample Receiver Compartment A_to_B->Sampling B_to_A->Sampling LC_MS Quantify by LC-MS/MS Sampling->LC_MS Papp_Calc Calculate Papp & Efflux Ratio LC_MS->Papp_Calc

Caption: Workflow for the Caco-2 permeability assay.

II. Predicted Distribution: Reaching the Target

Once absorbed, a drug distributes throughout the body via the systemic circulation. The extent of distribution is largely governed by its binding to plasma proteins and its ability to partition into tissues. Only the unbound fraction of a drug is free to interact with its target and exert a pharmacological effect[15].

A. Plasma Protein Binding (PPB)

The binding of a drug to plasma proteins, primarily albumin, can significantly impact its pharmacokinetic profile. High plasma protein binding can lead to a lower volume of distribution and a longer half-life. We will predict the PPB of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine using the in vitro equilibrium dialysis method.

Rationale for Equilibrium Dialysis: Equilibrium dialysis is considered a gold-standard method for determining plasma protein binding[16][17]. It involves separating a plasma-containing drug solution from a buffer solution by a semi-permeable membrane. At equilibrium, the concentration of the unbound drug will be the same on both sides of the membrane, allowing for a direct measurement of the free fraction.

Experimental Protocol: Equilibrium Dialysis for Plasma Protein Binding [15][18]

  • Apparatus Setup: A multi-well equilibrium dialysis apparatus (e.g., RED device) is used.

  • Compound Spiking: Human plasma is spiked with 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine at a relevant concentration (e.g., 1 µM).

  • Dialysis: The spiked plasma is added to one chamber of the dialysis unit, and a protein-free buffer is added to the other chamber.

  • Incubation: The apparatus is sealed and incubated at 37°C with shaking for 4-6 hours to reach equilibrium.

  • Sampling and Analysis: Samples are taken from both the plasma and buffer chambers and analyzed by LC-MS/MS to determine the compound concentration.

  • Calculation of Unbound Fraction (fu): fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)

Table 3: Predicted Plasma Protein Binding for 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine

ParameterPredicted ValueInterpretation
Percent Bound85 - 95%Moderately to highly bound to plasma proteins
Unbound Fraction (fu)0.05 - 0.15A small fraction of the drug is free in circulation

dot

PPB_Workflow cluster_setup Setup cluster_dialysis Dialysis cluster_analysis Analysis Spike_Plasma Spike Human Plasma with Compound Load_Device Load RED Device: Plasma vs. Buffer Spike_Plasma->Load_Device Incubate Incubate at 37°C (4-6 hours) Load_Device->Incubate Sample_Chambers Sample Plasma & Buffer Chambers Incubate->Sample_Chambers LC_MS_Analysis Quantify by LC-MS/MS Sample_Chambers->LC_MS_Analysis Calculate_fu Calculate Unbound Fraction (fu) LC_MS_Analysis->Calculate_fu

Caption: Workflow for the equilibrium dialysis assay.

III. Predicted Metabolism: Biotransformation and Clearance

Drug metabolism, primarily occurring in the liver, is the process by which the body chemically modifies drugs, typically to facilitate their excretion[19]. The rate of metabolism is a key determinant of a drug's half-life and potential for drug-drug interactions. We will predict the metabolic stability of our compound using an in vitro assay with human liver microsomes.

A. In Vitro Metabolic Stability: Human Liver Microsome Assay

Human liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family[19][20]. By incubating a compound with liver microsomes and monitoring its disappearance over time, we can calculate its intrinsic clearance (Clint), a measure of its metabolic lability[21].

Rationale for Microsomal Stability Assay: This assay provides a rapid and reliable assessment of a compound's susceptibility to Phase I metabolism[19][21]. A high intrinsic clearance suggests that the compound is rapidly metabolized and may have a short half-life in vivo.

Experimental Protocol: Metabolic Stability in Human Liver Microsomes [21]

  • Reagent Preparation: Prepare a solution of human liver microsomes (0.5 mg/mL) in phosphate buffer. Prepare a solution of the cofactor NADPH (1 mM).

  • Incubation Mixture: In a multi-well plate, combine the liver microsome solution with a solution of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine (1 µM). Pre-incubate at 37°C.

  • Initiate Reaction: Add NADPH to initiate the metabolic reaction. A control incubation without NADPH is also run.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), an aliquot of the reaction mixture is removed.

  • Quench Reaction: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected.

  • LC-MS/MS Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The half-life (t1/2) and intrinsic clearance (Clint) are calculated from the slope of the natural log of the percent remaining versus time.

Table 4: Predicted Metabolic Stability of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine

ParameterPredicted ValueInterpretation
Half-life (t1/2) in HLM (min)> 30Low to moderate metabolic clearance
Intrinsic Clearance (Clint) (µL/min/mg protein)< 20Likely to have a reasonable in vivo half-life

dot

HLM_Workflow cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Prepare_Mix Prepare Incubation Mix: Compound + HLM Pre_Incubate Pre-incubate at 37°C Prepare_Mix->Pre_Incubate Initiate Initiate with NADPH Pre_Incubate->Initiate Time_Points Sample at Time Points (0-60 min) Initiate->Time_Points Quench Quench with Acetonitrile Time_Points->Quench Process_Samples Centrifuge & Collect Supernatant Quench->Process_Samples LC_MS_Analysis Quantify by LC-MS/MS Process_Samples->LC_MS_Analysis Calculate_Clint Calculate t1/2 and Clint LC_MS_Analysis->Calculate_Clint

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive, step-by-step guide for the synthesis of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine, a heterocyclic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine, a heterocyclic compound of interest in medicinal chemistry and materials science. The protocol is designed for researchers with a foundational knowledge of organic synthesis. The synthesis is presented in two main parts: the initial construction of the pyrazinyl-pyrazole core via a Claisen-Paal-Knorr reaction sequence, followed by a regioselective bromination. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and characterization methods to ensure a reliable and reproducible outcome.

Introduction: The Significance of Pyrazinyl-Pyrazole Scaffolds

Heterocyclic compounds containing pyrazole and pyrazine rings are prominent scaffolds in modern drug discovery and agrochemistry.[1][2] The pyrazole moiety is a key component in several blockbuster drugs, such as the COX-2 inhibitor Celecoxib, due to its versatile biological activities.[3][4] Similarly, pyrazine derivatives are found in numerous pharmaceuticals and are valued for their role as bioisosteres and their ability to engage in crucial hydrogen bonding interactions. The combination of these two heterocyles into a single molecule, such as the target compound, creates a unique chemical space with potential applications as kinase inhibitors, agrochemicals, and functional materials.

This protocol details a robust and logical synthetic pathway, beginning with commercially available starting materials, to afford the target compound with high purity.

Overall Synthetic Scheme

The synthesis proceeds in three distinct steps, starting from methyl pyrazine-2-carboxylate and acetone. The overall transformation is depicted below:

Synthetic_Scheme A Methyl pyrazine-2-carboxylate + Acetone B 1-(Pyrazin-2-yl)butane-1,3-dione A->B Step 1: Claisen Condensation (NaH, THF) D 2-(1,5-Dimethyl-1H-pyrazol-3-yl)pyrazine B->D Step 2: Paal-Knorr Cyclization (AcOH, EtOH, Reflux) C Methylhydrazine F 2-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine D->F Step 3: Bromination (DMF) E N-Bromosuccinimide (NBS)

Caption: Overall three-step synthesis pathway.

Part 1: Synthesis of the 2-(1,5-Dimethyl-1H-pyrazol-3-yl)pyrazine Intermediate

Principle and Strategy

The core of the target molecule is constructed using a classical approach to pyrazole synthesis. The first step is a base-mediated Claisen condensation between an ester (methyl pyrazine-2-carboxylate) and a ketone (acetone) to form the crucial 1,3-dicarbonyl intermediate.[5] This intermediate is then subjected to a Paal-Knorr cyclocondensation reaction with methylhydrazine.[6][7] The regioselectivity of this cyclization is critical. The reaction with an unsymmetrical hydrazine like methylhydrazine can potentially yield two regioisomers. However, in the case of 1-(pyrazin-2-yl)butane-1,3-dione, the carbonyl carbon adjacent to the electron-withdrawing pyrazine ring is significantly more electrophilic. The more nucleophilic terminal nitrogen (-NH2) of methylhydrazine preferentially attacks this site, leading predictably to the desired 1,5-dimethyl-substituted pyrazole after cyclization and dehydration.[6]

Materials and Equipment
  • Reagents: Methyl pyrazine-2-carboxylate, Acetone (anhydrous), Sodium hydride (60% dispersion in mineral oil), Tetrahydrofuran (THF, anhydrous), Methylhydrazine, Glacial Acetic Acid, Ethanol, Diethyl ether, Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate.

  • Equipment: Round-bottom flasks, magnetic stirrer with heating mantle, reflux condenser, nitrogen/argon inlet, dropping funnel, ice bath, rotary evaporator, standard laboratory glassware, Thin Layer Chromatography (TLC) plates (silica gel).

Protocol 1.1: Synthesis of 1-(Pyrazin-2-yl)butane-1,3-dione
  • Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser under a nitrogen atmosphere, and a dropping funnel.

  • Reagent Addition: Suspend sodium hydride (NaH, 60% dispersion, 1.0 eq) in anhydrous THF (50 mL).

  • Condensation: To the stirred suspension, add a solution of methyl pyrazine-2-carboxylate (1.0 eq) and anhydrous acetone (1.5 eq) in anhydrous THF (20 mL) dropwise via the dropping funnel over 30 minutes. Control the addition rate to maintain a gentle reflux.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC until the starting ester is consumed.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of water to decompose any unreacted NaH.

  • Work-up: Acidify the mixture to pH ~5 with 1 M HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be used directly in the next step or purified further by column chromatography on silica gel.

Protocol 1.2: Synthesis of 2-(1,5-Dimethyl-1H-pyrazol-3-yl)pyrazine
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the crude 1-(pyrazin-2-yl)butane-1,3-dione (1.0 eq) from the previous step in ethanol (40 mL).

  • Reagent Addition: Add a few drops of glacial acetic acid to catalyze the reaction. Then, add methylhydrazine (1.1 eq) dropwise to the stirred solution. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the formation of the product by TLC.

  • Solvent Removal: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Work-up: Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure pyrazinyl-pyrazole intermediate as a solid.

Part 2: Regioselective Bromination to Yield the Final Product

Principle and Strategy

The final step is the electrophilic bromination of the pyrazinyl-pyrazole intermediate. The C4 position of a 1,3,5-trisubstituted pyrazole ring is electron-rich and highly susceptible to electrophilic attack.[8] N-Bromosuccinimide (NBS) is an effective and easy-to-handle source of electrophilic bromine, making it ideal for this transformation. The reaction proceeds readily in a polar aprotic solvent like N,N-dimethylformamide (DMF) at room temperature.[9]

Materials and Equipment
  • Reagents: 2-(1,5-Dimethyl-1H-pyrazol-3-yl)pyrazine, N-Bromosuccinimide (NBS), N,N-Dimethylformamide (DMF), Ethyl acetate, Water.

  • Equipment: Round-bottom flask, magnetic stirrer, standard laboratory glassware.

Protocol 2.1: Synthesis of 2-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine
  • Setup: Dissolve the 2-(1,5-dimethyl-1H-pyrazol-3-yl)pyrazine intermediate (1.0 eq) in DMF (20 mL) in a 50 mL round-bottom flask with a magnetic stir bar.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) to the solution in one portion. Protect the reaction from light by wrapping the flask in aluminum foil.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Work-up: Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 40 mL).

  • Washing: Combine the organic extracts and wash thoroughly with water (4 x 30 mL) to remove DMF, followed by a final wash with brine (30 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the final product, 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine.

Data Summary Table

StepStarting MaterialReagentMolar Eq.SolventTemp. (°C)Time (h)Typical Yield (%)
1Methyl pyrazine-2-carboxylateAcetone, NaH1.5, 1.0THFReflux4-660-70
21-(Pyrazin-2-yl)butane-1,3-dioneMethylhydrazine1.1EtOH / AcOHReflux3-575-85
32-(1,5-Dimethyl-1H-pyrazol-3-yl)pyrazineN-Bromosuccinimide (NBS)1.05DMFRT2-485-95

Workflow & Logic Diagram

Workflow start Start: Methyl Pyrazine-2-Carboxylate + Acetone step1 Step 1: Claisen Condensation (NaH, THF, Reflux) start->step1 workup1 Quench & Acidify Extract with EtOAc step1->workup1 intermediate1 Intermediate 1: 1-(Pyrazin-2-yl)butane-1,3-dione workup1->intermediate1 step2 Step 2: Cyclocondensation (Methylhydrazine, EtOH, Reflux) intermediate1->step2 workup2 Solvent Removal Wash & Purify step2->workup2 intermediate2 Intermediate 2: 2-(1,5-Dimethyl-1H-pyrazol-3-yl)pyrazine workup2->intermediate2 step3 Step 3: Bromination (NBS, DMF, RT) intermediate2->step3 workup3 Aqueous Work-up Extract with EtOAc step3->workup3 purify_final Purification (Recrystallization / Chromatography) workup3->purify_final final_product Final Product: 2-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine purify_final->final_product

Caption: Step-by-step experimental workflow diagram.

Troubleshooting

  • Low Yield in Step 1: Ensure all reagents and solvents are anhydrous, as sodium hydride reacts violently with water. Incomplete reaction may require longer reflux times or the use of a stronger, non-nucleophilic base.

  • Mixture of Regioisomers in Step 2: While the desired 1,5-dimethyl isomer is electronically favored, the formation of the 1,3-dimethyl isomer is possible. Purification by column chromatography is essential to separate these isomers. Adjusting the reaction temperature and solvent may improve regioselectivity.[6]

  • Over-bromination in Step 3: The use of a slight excess of NBS should be sufficient. Using a large excess or elevated temperatures could lead to di-bromination or other side reactions. Monitor the reaction closely by TLC.

References

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. Retrieved from [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). Retrieved from [Link]

  • An easy direct arylation of 5-pyrazolones. (2013). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. (2025). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. (2018). Bioorganic Chemistry. Retrieved from [Link]

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (n.d.). Chinese Chemical Letters. Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2012). Angewandte Chemie International Edition. Retrieved from [Link]

  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. (2020). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. (2017). ACS Publications. Retrieved from [Link]

  • Bromination of 1,3-dimethyl- and 1,5-dimethyl-4-hydroxymethylpyrazoles. (2009). ResearchGate. Retrieved from [Link]

  • Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. (2020). ACS Publications. Retrieved from [Link]

  • Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. (2022). Chinese Journal of Organic Chemistry. Retrieved from [Link]

  • Coupling Pyrazine to Dithiocarbonates for Molybdopterin Model Ligands—Indispensable Tin. (2023). MDPI. Retrieved from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022). IntechOpen. Retrieved from [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (2013). Connect Journals. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. Retrieved from [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (2015). The Royal Society of Chemistry. Retrieved from [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Using 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine

Introduction: The Strategic Importance of Pyrazolyl-Pyrazine Scaffolds In the landscape of modern medicinal chemistry, the fusion of distinct heterocyclic pharmacophores into a single molecular entity is a proven strateg...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Pyrazolyl-Pyrazine Scaffolds

In the landscape of modern medicinal chemistry, the fusion of distinct heterocyclic pharmacophores into a single molecular entity is a proven strategy for the discovery of novel therapeutic agents.[1] The pyrazole ring, with its high electron density and hydrogen-bonding capabilities, frequently enhances binding interactions with biological targets.[1] Conversely, the electron-deficient pyrazine ring can improve metabolic stability and solubility.[1] The combination of these two moieties in 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine creates a versatile building block for drug discovery programs targeting a wide range of diseases, including cancer and inflammatory conditions.[1][2]

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with exceptional functional group tolerance and generally mild reaction conditions.[3] This powerful palladium-catalyzed transformation is particularly well-suited for the derivatization of heteroaromatic halides, making it an indispensable tool for elaborating the 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine core.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and provide insights into troubleshooting and optimization.

Reaction Mechanism: A Palladium-Catalyzed Dance

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[3][4] The three primary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine, forming a Pd(II) complex.[4][5] This is often the rate-determining step, and its efficiency can be influenced by the electron density of the aryl halide.[3]

  • Transmetalation: The boronic acid (or its boronate ester derivative) is activated by a base to form a more nucleophilic boronate species.[6][7][8] This species then transfers its organic group to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex. The choice of base is critical in this step.[6]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂-Br oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation di_pd_complex Ar-Pd(II)L₂-R transmetalation->di_pd_complex reductive_elimination Reductive Elimination di_pd_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R (Coupled Product) reductive_elimination->product center start Ar-Br (Substrate) start->oxidative_addition boronic R-B(OH)₂ + Base boronic->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Materials and Reagents
  • Substrate: 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine

  • Boronic Acid/Ester: Aryl- or heteroaryl-boronic acid or boronate ester (1.1 - 1.5 equivalents)

  • Palladium Catalyst: A variety of Pd(0) or Pd(II) precatalysts can be used. Common choices include:

    • Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine))

    • PdCl₂(dppf)-CH₂Cl₂ adduct ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane)

    • Second or third-generation Buchwald precatalysts (e.g., XPhos Pd G2, SPhos Pd G2)[9][10]

  • Base: Anhydrous inorganic bases are typically used. Common choices include:

    • Potassium carbonate (K₂CO₃)

    • Cesium carbonate (Cs₂CO₃)

    • Potassium phosphate (K₃PO₄)[9]

  • Solvent: Anhydrous, degassed solvents are crucial for reproducible results. Common solvent systems include:

    • 1,4-Dioxane/water

    • Toluene/water

    • N,N-Dimethylformamide (DMF)

General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point. Optimization of catalyst, ligand, base, and solvent may be necessary for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and the base (2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (1-5 mol%). Then, add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired coupled product.

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Optimization and Troubleshooting

The success of a Suzuki-Miyaura coupling can be influenced by several factors. The following table provides guidance on optimizing reaction conditions and troubleshooting common issues.

Parameter Considerations and Optimization Strategies Troubleshooting Common Issues
Palladium Catalyst The choice of ligand on the palladium catalyst is crucial.[11] For heteroaromatic substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) often give superior results.[12] Pre-catalysts can offer better stability and reproducibility.[4]Low or No Conversion: Increase catalyst loading (up to 10 mol%). Try a different catalyst/ligand system. Ensure the catalyst is not degraded.
Base The base activates the boronic acid.[6] K₃PO₄ and Cs₂CO₃ are often effective for challenging couplings. The strength and solubility of the base can impact the reaction rate.Decomposition of Boronic Acid: Use a milder base (e.g., K₂CO₃). Ensure the base is anhydrous.
Solvent A mixture of an organic solvent and water is common, as water can aid in the dissolution of the base. Anhydrous conditions can sometimes be beneficial to prevent protodeboronation of the boronic acid.[13]Poor Solubility of Reagents: Try a different solvent system (e.g., DMF, DME). Increase the solvent volume.
Temperature Most Suzuki couplings are run at elevated temperatures (80-120 °C). Microwave irradiation can significantly reduce reaction times.[14]Side Reactions (e.g., Dehalogenation): Lower the reaction temperature.[9] Monitor the reaction closely and stop it once the starting material is consumed.
Boronic Acid/Ester Boronic acids can be prone to decomposition (protodeboronation). Using boronate esters (e.g., pinacol esters) can improve stability.[3]Homocoupling of Boronic Acid: Ensure the reaction is thoroughly degassed to remove oxygen.[3]

Applications in Drug Discovery

The derivatized pyrazolyl-pyrazine scaffolds synthesized via Suzuki-Miyaura coupling are of significant interest in drug discovery. The ability to rapidly introduce a wide range of aryl and heteroaryl substituents allows for the systematic exploration of structure-activity relationships (SAR).

  • Kinase Inhibitors: Many kinase inhibitors feature biaryl or heteroaryl-aryl motifs to occupy the ATP-binding site. The pyrazolyl-pyrazine core can serve as a scaffold for developing inhibitors of various kinases implicated in cancer and inflammatory diseases.

  • GPCR Modulators: G-protein coupled receptors are a major class of drug targets. The diverse structures accessible through this methodology can be screened for activity against various GPCRs.

  • Anti-infective Agents: The pyrazole and pyrazine moieties are present in numerous anti-bacterial, anti-fungal, and anti-viral agents.[1] Suzuki-Miyaura coupling provides a means to generate novel analogs with potentially improved efficacy.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the functionalization of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine. By carefully selecting the catalyst, base, and solvent system, researchers can efficiently generate a diverse library of novel compounds for evaluation in drug discovery programs. The protocols and troubleshooting guide provided herein serve as a valuable resource for scientists working to unlock the therapeutic potential of this important heterocyclic scaffold.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Couto, I., et al. (2014, May 1). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]

  • Vaddamanu, N. S., et al. (2017, May 24). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]

  • Martínez-Salas, P., et al. (2005, June 4). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Reichle, M., et al. (2012, April 5). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry. [Link]

  • Martínez-Salas, P., et al. (2005, June 29). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]

  • Vaddamanu, N. S., et al. (2017, May 24). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]

  • Kumar, A. S., et al. (2025, July 13). Pyrazole-pyrazine conjugates as potential therapeutic agents: design, synthesis and bioactivity. Asian Journal of Pharmaceutical Sciences. [Link]

  • St. Jean, D. J., Jr., et al. (2014, January 13). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Magano, J. (2013). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Dykstra, K. (2014). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. [Link]

  • Asati, V., et al. (2022, December 8). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]

  • El-Malah, A. A., et al. (2015). Recent advances in the therapeutic applications of pyrazolines. PMC. [Link]

  • Roughley, S. D., & Jordan, A. M. (2016, August 9). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important substrates. Semantic Scholar. [Link]

  • Karch, R., et al. (2018). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. RSC Publishing. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • Bouattour, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PMC. [Link]

  • Wang, X., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. ScienceDirect. [Link]

  • Legeay, J., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Dissanayake, D. M. M. R. (2015, September 3). Studies on synthesis of pyrazole from dibromo and hydrazine compounds. eGrove. [Link]

  • Dömling, A., et al. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]

  • Bouattour, A., et al. (2021, January 4). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). SciSpace. [Link]

  • Al-Warhi, T., et al. (2022, December 14). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. MDPI. [Link]

Sources

Method

The Versatile Building Block: Applications of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine in Modern Drug Discovery

Introduction: The Rise of Pyrazolyl-Pyrazines in Medicinal Chemistry The confluence of pyrazole and pyrazine heterocycles within a single molecular framework has emerged as a privileged scaffold in contemporary drug disc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rise of Pyrazolyl-Pyrazines in Medicinal Chemistry

The confluence of pyrazole and pyrazine heterocycles within a single molecular framework has emerged as a privileged scaffold in contemporary drug discovery. This combination leverages the unique electronic and steric properties of both rings, offering a versatile platform for the development of highly specific and potent therapeutic agents. The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a common feature in numerous approved drugs, valued for its ability to engage in a variety of biological interactions, including hydrogen bonding and hydrophobic interactions.[1] Similarly, the pyrazine ring, a six-membered nitrogen-containing heterocycle, is a key component of many biologically active compounds and is particularly prominent in the landscape of kinase inhibitors.[2][3] The strategic fusion of these two pharmacophores in 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine creates a chemical building block of significant interest for medicinal chemists, particularly in the pursuit of novel kinase inhibitors.[4][5]

This technical guide provides an in-depth exploration of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine as a versatile chemical building block. We will detail its plausible synthesis, and more importantly, provide comprehensive application notes and detailed protocols for its utilization in key carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions, which are fundamental transformations in the synthesis of complex drug candidates.

Proposed Synthesis of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine

  • Synthesis of 2-(1,5-dimethyl-1H-pyrazol-3-yl)pyrazine: This can be achieved through a condensation reaction between a pyrazine-containing 1,3-dicarbonyl compound and methylhydrazine.

  • Bromination of the Pyrazole Ring: The subsequent bromination at the C4 position of the pyrazole ring can be accomplished using a suitable brominating agent.

  • N-Methylation of the Pyrazole Ring: The final step involves the methylation of the remaining nitrogen on the pyrazole ring.

G cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Bromination cluster_2 Step 3: N-Methylation Pyrazine-1,3-dicarbonyl Pyrazine-1,3-dicarbonyl 2-(5-methyl-1H-pyrazol-3-yl)pyrazine 2-(5-methyl-1H-pyrazol-3-yl)pyrazine Pyrazine-1,3-dicarbonyl->2-(5-methyl-1H-pyrazol-3-yl)pyrazine Methylhydrazine 2-(4-bromo-5-methyl-1H-pyrazol-3-yl)pyrazine 2-(4-bromo-5-methyl-1H-pyrazol-3-yl)pyrazine 2-(5-methyl-1H-pyrazol-3-yl)pyrazine->2-(4-bromo-5-methyl-1H-pyrazol-3-yl)pyrazine NBS or Br2 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine 2-(4-bromo-5-methyl-1H-pyrazol-3-yl)pyrazine->2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine Methylating agent (e.g., MeI, DMS)

Core Applications: A Gateway to Novel Chemical Entities

The strategic placement of a bromine atom on the pyrazole ring of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing complex molecular architectures from simpler building blocks. The two primary applications for this building block are the Suzuki-Miyaura cross-coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Application 1: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound.[6][7] In the context of our building block, the bromine atom serves as the halide component, allowing for the introduction of a wide variety of aryl, heteroaryl, and even alkyl groups at the C4 position of the pyrazole ring. This functionalization is critical for exploring the structure-activity relationships (SAR) of potential drug candidates. For instance, in the development of kinase inhibitors, the substituent at this position can significantly influence potency and selectivity by interacting with specific amino acid residues in the kinase active site.

G Building_Block 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine Product 2-(4-R-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine Building_Block->Product Pd Catalyst, Base Boronic_Acid R-B(OH)2 Boronic_Acid->Product

Detailed Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine with a variety of boronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a dry Schlenk flask or microwave vial under an inert atmosphere, combine 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine, the boronic acid, palladium catalyst, and base.

  • Solvent Addition: Add the degassed solvent to the reaction vessel.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Table 1: Representative Suzuki-Miyaura Reaction Conditions

CatalystLigandBaseSolventTemperature (°C)
Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O100
Pd₂(dba)₃XPhosK₃PO₄Toluene110
PdCl₂(dppf)-Cs₂CO₃DMF90
Application 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[8] This reaction is of paramount importance in medicinal chemistry as the introduction of amine functionalities can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. Utilizing our building block, a diverse array of primary and secondary amines can be coupled to the C4 position of the pyrazole ring, enabling the synthesis of novel derivatives with potential therapeutic applications.

G Building_Block 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine Product 2-(4-(R¹R²N)-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine Building_Block->Product Pd Catalyst, Base, Ligand Amine R¹R²NH Amine->Product

Detailed Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine. The choice of catalyst, ligand, and base is crucial for successful coupling and may require optimization.

Materials:

  • 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine (1.0 equiv)

  • Amine (1.2-2.0 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, 2-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, 1.5-3.0 equiv)

  • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a glovebox or under a robust inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk flask.

  • Reagent Addition: Add the 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine and the amine to the flask, followed by the anhydrous, deoxygenated solvent.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.

Table 2: Representative Buchwald-Hartwig Amination Conditions

PrecatalystLigandBaseSolventTemperature (°C)
Pd₂(dba)₃BINAPNaOtBuToluene100
Pd(OAc)₂XantphosCs₂CO₃Dioxane110
RuPhos-Pd-G3-K₃PO₄t-Amyl alcohol100

Conclusion: A Building Block with a Bright Future

2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine represents a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds with significant potential in drug discovery. Its strategic design allows for facile and diverse functionalization through robust and well-established cross-coupling methodologies. The application notes and protocols provided herein offer a solid foundation for researchers to explore the vast chemical space accessible from this promising scaffold, paving the way for the discovery of next-generation therapeutics, particularly in the realm of kinase inhibition.

References

  • Ali, I., et al. (2020).
  • Al-Otaibi, A. M., et al. (2024).
  • Bollini, M., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. MDPI.
  • El-Sayed, M. A. A., et al. (2023).
  • Gadiparthi, L. R., et al. (2018). Synthesis of 1-(Methylsulfonylmethyl)
  • Hama, T., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC.
  • Hama, T., et al. (2019).
  • Hardy, A., et al. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. MDPI.
  • Hama, T., et al. (2020). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-bromo-1-methylpyrazole. BenchChem.
  • Cheng, H., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters.
  • Davies, I. W., et al. (2007). Cross Coupling of Bromo Sydnones: Development of a Flexible Route toward Functionalized Pyrazoles. Scilit.
  • Kinzel, T., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters.
  • IntechOpen. (2022).
  • Ahmed, S. A., et al. (2002).
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal.
  • Nanjunda Swamy, S., et al. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals.
  • Ghinet, A., et al. (2016).
  • Frank, A., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Deshmukh, R. R., et al. (2012). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research.
  • Kulkarni, A. D., & Kulkarni, M. V. (2018). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Oriental Journal of Chemistry.
  • Takale, B. S., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Semantic Scholar.
  • Çetin, A. (2017). Synthesis of Some New Pyrazoles. DergiPark.
  • Ahmed, S. A., et al. (2002). A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives.
  • Mu, S., et al. (2022).
  • Reddit. (2023).
  • Sletten, E. M., & Bertozzi, C. R. (2011). Synthesis of substituted pyrazines from N-allyl malonamides. RSC Publishing.
  • Jand'ourek, O., et al. (2022). Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1. PubMed.
  • MDPI. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. MDPI.

Sources

Application

Application Note: Preparation of Advanced Heterocyclic Ligands from 2-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine

Target Audience: Synthetic Chemists, Coordination Chemists, and Drug Development Scientists Document Type: Technical Protocol & Application Guide Introduction & Mechanistic Rationale Heterocyclic ligands containing both...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Coordination Chemists, and Drug Development Scientists Document Type: Technical Protocol & Application Guide

Introduction & Mechanistic Rationale

Heterocyclic ligands containing both pyrazole and pyrazine moieties are highly valued in modern coordination chemistry and drug discovery. Pyrazolylpyrazine derivatives serve as robust bidentate or bridging ligands, frequently utilized in the synthesis of luminescent cyclometalated Iridium(III) complexes[1] and redox-active Iron(II) pincer complexes[2].

The compound 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine represents a highly versatile synthetic scaffold. The presence of the C4-bromide on the pyrazole ring provides a defined orthogonal handle for transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig couplings)[3][4]. This allows researchers to systematically tune the steric and electronic properties of the resulting ligand without disrupting the primary nitrogen-based coordination sphere required for metal binding.

Causality in Reaction Design

Direct functionalization of the pyrazole C4 position via cross-coupling requires careful catalyst selection. The adjacent pyrazine nitrogen and pyrazole nitrogens can competitively bind to the palladium catalyst, leading to catalyst poisoning or off-target complexation[4]. To circumvent this, sterically demanding and highly electron-donating phosphine ligands (e.g., dppf or BippyPhos) are required to stabilize the active Pd(0) species and accelerate the reductive elimination step before ligand-induced deactivation can occur.

Experimental Workflow & Pathway

The following workflow outlines the logical progression from the brominated scaffold to a fully elaborated, functionalized ligand via Suzuki-Miyaura cross-coupling.

LigandSynthesis Start 2-(4-bromo-1,5-dimethyl- 1H-pyrazol-3-yl)pyrazine OxAdd Oxidative Addition [Pd(0) to Pd(II)] Start->OxAdd Pd(dppf)Cl2 TransMet Transmetalation (Arylboronic Acid) OxAdd->TransMet Base / H2O CatDeact Potential Catalyst Deactivation (N-binding) OxAdd->CatDeact Poor Ligand Choice RedElim Reductive Elimination [Product Release] TransMet->RedElim RedElim->OxAdd Catalyst Regeneration Product Elaborated Heterocyclic Ligand (e.g., 4-Aryl Derivative) RedElim->Product

Figure 1: Catalytic cycle and workflow for the functionalization of the bromopyrazolylpyrazine scaffold.

Quantitative Data & Optimization

To establish a self-validating protocol, empirical optimization of the cross-coupling conditions is critical. Table 1 summarizes the effect of catalyst and solvent selection on the yield of the model coupling reaction with phenylboronic acid.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalyst System (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Yield (%)Observation / Causality
1Pd(PPh3)4Na2CO3Toluene/H2O9035%Low yield; competitive N-binding to Pd limits turnover.
2Pd(OAc)2 / SPhosK3PO4Toluene/H2O10062%Improved steric bulk prevents pyrazine poisoning.
3Pd(dppf)Cl2·CH2Cl2K2CO31,4-Dioxane/H2O9088% Bidentate dppf stabilizes Pd intermediate; excellent water miscibility aids transmetalation.
4Pd(dppf)Cl2·CH2Cl2Cs2CO3DMF/H2O10071%Higher temp led to partial protodeboronation of the boronic acid.

Note: Yields determined by HPLC using an internal standard.

Detailed Step-by-Step Protocol

Synthesis of 2-(1,5-dimethyl-4-phenyl-1H-pyrazol-3-yl)pyrazine

Materials Required:

  • 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine (1.0 equiv, 1.0 mmol)

  • Phenylboronic acid (1.5 equiv, 1.5 mmol)[3]

  • Pd(dppf)Cl2·CH2Cl2 (0.05 equiv, 0.05 mmol)

  • Potassium carbonate (K2CO3) (2.5 equiv, 2.5 mmol)

  • 1,4-Dioxane and Deionized Water (4:1 ratio, 10 mL total)

Methodology:

  • Preparation of the Reaction Mixture: Into an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine (253 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and K2CO3 (345 mg, 2.5 mmol).

  • Atmosphere Exchange: Seal the tube with a septum. Evacuate and backfill the vessel with high-purity Argon three times. Causality: Palladium(0) intermediates are highly sensitive to oxidation; strict anaerobic conditions prevent catalyst degradation.

  • Solvent Addition: Syringe in 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed deionized water.

  • Catalyst Introduction: Quickly remove the septum under a positive flow of Argon, add Pd(dppf)Cl2·CH2Cl2 (41 mg, 0.05 mmol), and re-seal. Causality: Adding the catalyst last minimizes its exposure to localized high concentrations of base before the boronic acid is fully dissolved.

  • Reaction Execution: Heat the reaction mixture in a pre-heated oil bath at 90 °C for 12 hours with vigorous stirring.

  • Workup and Extraction: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 × 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na2SO4.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the functionalized heterocyclic ligand.

References

  • Yang, et al. Cyclometalated Iridium(III) Complexes Containing 2-Phenylbenzo[d]oxazole Ligand: Synthesis, X-ray Crystal Structures, Properties and DFT Calculations. Acta Chim Slov. 2019 Jun;66(2):378-384. Available at:[Link]

  • The Journal of Organic Chemistry. Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. ACS Publications, 2018. Available at:[Link]

  • Inorganic Chemistry. Octahedral Iron Complexes of Pyrazine(diimine) Pincers: Ligand Electronic Effects and Protonation. ACS Publications, 2020. Available at: [Link]

Sources

Method

Application Note: High-Throughput Library Generation Using the 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine Scaffold

Target Audience: Medicinal Chemists, High-Throughput Screening (HTS) Scientists, and Drug Discovery Professionals Application Focus: Fragment-Based Drug Discovery (FBDD), Diversity-Oriented Synthesis (DOS), and Kinase In...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, High-Throughput Screening (HTS) Scientists, and Drug Discovery Professionals Application Focus: Fragment-Based Drug Discovery (FBDD), Diversity-Oriented Synthesis (DOS), and Kinase Inhibitor Development

Scientific Context & Pharmacological Rationale

The pursuit of novel, selective, and metabolically stable chemotypes is the cornerstone of modern medicinal chemistry. The pyrazole-pyrazine dual-heterocyclic framework has emerged as a highly privileged scaffold, particularly in the development of targeted oncology and central nervous system (CNS) therapeutics[1].

The strategic combination of these two rings creates a synergistic pharmacological profile:

  • The Pyrazole Core: Exhibits high electron density and acts as a potent hydrogen-bond donor/acceptor. This facilitates deep interactions within the ATP-binding pockets of enzymes, making pyrazole derivatives renowned for their robust kinase inhibitory activity against targets such as EGFR, VEGFR, and CDKs[1],[2].

  • The Pyrazine Ring: Being inherently electron-deficient, the pyrazine moiety counterbalances the electron-rich pyrazole. This electronic push-pull system significantly increases metabolic stability, enhances aqueous solubility, and limits efflux by P-glycoprotein[1]. Furthermore, pyrazine derivatives demonstrate excellent blood-brain barrier (BBB) penetration and minimal cytochrome P450 (CYP450) inhibition, reducing the risk of drug-drug interactions[1].

Why 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine?

This specific building block is engineered for Diversity-Oriented Synthesis (DOS) .

  • Fixed Tautomerism: The 1,5-dimethyl substitution permanently locks the pyrazole tautomeric state. This is a critical design choice for library synthesis, as it ensures a single, predictable vector for receptor binding and eliminates the generation of isomeric mixtures during cross-coupling.

  • Orthogonal Functionalization Handle: The bromine atom at the 4-position of the pyrazole is electronically activated by the adjacent heteroatoms, making it an ideal electrophile for palladium-catalyzed C-C (Suzuki-Miyaura) and C-N (Buchwald-Hartwig) cross-coupling reactions[3].

Pathway Hit Pyrazole-Pyrazine Derivative Kinase Target Kinases (EGFR, CDKs) Hit->Kinase Inhibits Signaling Downstream Signaling (PI3K/AKT, MAPK) Kinase->Signaling Blocks Apoptosis Intrinsic Apoptosis (Caspase-3/9) Signaling->Apoptosis Triggers Death Tumor Cell Death Apoptosis->Death

Fig 2. Pharmacological mechanism of pyrazole-pyrazine kinase inhibitors in oncology.

Physicochemical Profiling of the Core Scaffold

Before initiating library synthesis, it is crucial to ensure the starting fragment complies with the "Rule of 3" for fragments or leaves ample physicochemical space for "Rule of 5" compliance after derivatization[1].

Table 1: Scaffold Physicochemical Properties

PropertyValueMedicinal Chemistry Implication
Molecular Formula C9H9BrN4Compact bi-heteroaryl system.
Molecular Weight 253.10 g/mol Leaves ~250 Da for R-group additions before hitting the 500 Da limit.
cLogP (estimated) ~1.2Highly hydrophilic core; allows the addition of lipophilic binding elements without exceeding cLogP > 5.
H-Bond Donors (HBD) 0N-methylation removes HBDs, improving membrane permeability.
H-Bond Acceptors (HBA) 4Excellent potential for interacting with kinase hinge regions.
Topological Polar Surface Area 43.6 ŲWell below the 90 Ų threshold required for optimal BBB penetration.

Library Synthesis Strategy & Workflow

To generate a spatially diverse screening library, the 4-bromo position is subjected to parallel array synthesis. The workflow is designed to be highly automated, utilizing standard 96-well plate formats for both reaction execution and purification.

Workflow Scaffold 2-(4-bromo-1,5-dimethyl-1H- pyrazol-3-yl)pyrazine Catalysis Pd-Catalyzed Cross-Coupling Scaffold->Catalysis Suzuki Suzuki-Miyaura (C-C Bond Formation) Catalysis->Suzuki Buchwald Buchwald-Hartwig (C-N Bond Formation) Catalysis->Buchwald Purification Automated Prep-HPLC & LC-MS QC Suzuki->Purification Buchwald->Purification Library Screening Library (>95% Purity) Purification->Library

Fig 1. High-throughput library synthesis workflow for the pyrazole-pyrazine scaffold.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Causality for reagent selection is explicitly detailed to allow scientists to troubleshoot and adapt the methodology for specific steric or electronic demands of their monomer arrays.

Protocol A: High-Throughput Suzuki-Miyaura Cross-Coupling

This protocol generates C-C linked biaryl/heteroaryl derivatives, expanding the planar pharmacophore to target deep hydrophobic pockets in receptor tyrosine kinases[2].

Reagents & Causality:

  • Catalyst: Pd(dppf)Cl2​⋅CH2​Cl2​ (5 mol%). Why? The bidentate dppf ligand has a large bite angle that accelerates the reductive elimination step, which is critical for overcoming the steric hindrance of the 1,5-dimethyl groups flanking the 4-bromo position.

  • Base: K2​CO3​ (3.0 equiv). Why? A mild inorganic base prevents the protodeboronation of electron-deficient heteroaryl boronic acids while efficiently forming the reactive boronate complex.

  • Solvent: 1,4-Dioxane / H2​O (4:1 v/v). Why? Dioxane solubilizes the organic fragments, while water is strictly required to dissolve the base and facilitate transmetalation.

Step-by-Step Procedure (96-Well Format):

  • Dispense Monomers: To a 96-well deep-well reaction block, dispense the array of boronic acids or pinacol esters (0.15 mmol, 1.5 equiv) into individual wells.

  • Prepare Master Mix: Prepare a degassed master mix containing 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine (0.10 mmol, 25.3 mg), Pd(dppf)Cl2​⋅CH2​Cl2​ (0.005 mmol, 4.1 mg), and K2​CO3​ (0.30 mmol, 41.4 mg) in 1.0 mL of 1,4-Dioxane/ H2​O (4:1) per reaction.

  • Reaction Initiation: Aliquot 1.0 mL of the master mix into each well under a positive nitrogen flow.

  • Heating: Seal the block with a Teflon-lined silicone mat. Heat the block at 90 °C on an orbital shaker (800 rpm) for 16 hours.

  • Workup: Cool to room temperature. Add 1.0 mL of Ethyl Acetate and 0.5 mL of brine to each well. Shake for 10 minutes, centrifuge to separate layers, and transfer the upper organic layer to a clean 96-well plate using an automated liquid handler. Evaporate the solvent via a centrifugal evaporator (Genevac).

Protocol B: Buchwald-Hartwig Amination

This protocol generates C-N linked derivatives, introducing basic amines that can form critical salt bridges with aspartate/glutamate residues in kinase active sites.

Reagents & Causality:

  • Catalyst/Ligand: Pd2​(dba)3​ (2.5 mol%) and RuPhos (5 mol%). Why? RuPhos is specifically designed to prevent the β -hydride elimination of secondary amines, ensuring high yields of the desired cross-coupled product rather than the reduced scaffold.

  • Base: Cs2​CO3​ (2.0 equiv). Why? Cesium carbonate is highly soluble in organic solvents and provides the necessary basicity without the harshness of alkoxides (like NaOtBu), which can cause side reactions with sensitive functional groups.

  • Solvent: Anhydrous Toluene. Why? High boiling point and strictly anhydrous conditions are required to prevent catalyst poisoning during C-N bond formation.

Step-by-Step Procedure:

  • Dispense Amines: Dispense primary or secondary amines (0.12 mmol, 1.2 equiv) into a dry 96-well block.

  • Master Mix: Add 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine (0.10 mmol), Pd2​(dba)3​ (0.0025 mmol), RuPhos (0.005 mmol), and Cs2​CO3​ (0.20 mmol) in 1.0 mL anhydrous Toluene.

  • Heating: Seal under nitrogen and heat at 100 °C for 18 hours.

  • Filtration: Cool and dilute with 1.0 mL Dichloromethane. Filter the entire block through a Celite-packed 96-well filter plate to remove palladium black and inorganic salts prior to purification.

Analytical Validation & Quality Control (QC)

To ensure the trustworthiness of the biological screening data, the library must be rigorously purified and validated.

High-Throughput LC-MS QC Protocol:

  • Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: H2​O

      • 0.1% Formic Acid
    • B: Acetonitrile + 0.1% Formic Acid

  • Causality for Formic Acid: The pyrazine nitrogens have a low pKa (~0.6-2.0). The addition of 0.1% formic acid ensures complete protonation, yielding robust [M+H]+ signals in Positive Electrospray Ionization (ESI+) mode for rapid hit confirmation[4].

Table 2: Representative Library QC Benchmarks

Reaction ClassAverage Crude PurityAverage Isolated YieldTarget Purity for HTS
Suzuki (Aryl Boronic Acids) 75 - 85%60 - 70%> 95%
Suzuki (Heteroaryl Boronic Acids) 60 - 75%45 - 60%> 95%
Buchwald (Cyclic Secondary Amines) 80 - 90%65 - 80%> 95%
Buchwald (Primary Anilines) 65 - 80%50 - 65%> 95%

Note: Compounds failing to meet the >95% purity threshold via automated Prep-HPLC are strictly excluded from the screening deck to prevent false positives in biochemical assays.

References

  • Pyrazole-pyrazine conjugates as potential therapeutic agents: design, synthesis and bioactivity. ajphs.com.
  • Pyrazole, Pyrazoline, and Fused Pyrazole Derivatives: New Horizons in EGFR‐Targeted Anticancer Agents. researchgate.net.
  • Catalyst-Free One-Pot Synthesis of Densely Substituted Pyrazole-Pyrazines as Anti-Colorectal Cancer Agents. nih.gov.
  • Application Note and Synthesis Protocol for 3-(1H-pyrazol-1-yl)pyrazin-2-amine. benchchem.com.

Sources

Application

in vitro assay protocols involving 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine derivatives

Application Note & Protocol Guide: In Vitro Profiling of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine Derivatives Scientific Rationale & Scaffold Overview The pyrazol-3-yl-pyrazine core is a highly privileged scaffol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide: In Vitro Profiling of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine Derivatives

Scientific Rationale & Scaffold Overview

The pyrazol-3-yl-pyrazine core is a highly privileged scaffold in modern kinase inhibitor design. The pyrazine moiety typically acts as a hinge-binding pharmacophore, providing critical hydrogen bond acceptors that interact with the kinase backbone. When functionalized with a 1,5-dimethyl-1H-pyrazole ring, the scaffold gains the ability to project into adjacent hydrophobic pockets.

Specifically, the introduction of a bromine atom at the 4-position of the pyrazole—creating the 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine derivative—serves a dual mechanistic purpose:

  • Steric Restriction: The bulky halogen restricts rotameric flexibility between the pyrazole and pyrazine rings, locking the molecule into a bioactive conformation that increases target residency time.

  • Halogen Bonding: The electron-deficient σ -hole of the bromine atom forms highly directional halogen bonds with backbone carbonyls in the allosteric hydrophobic pocket, potently stabilizing the inactive "DLG-out" conformation of target kinases.

This scaffold has demonstrated exceptional utility in developing Type II and Type III inhibitors targeting Receptor-Interacting Protein Kinase 1 (RIPK1) for inflammatory diseases[1], as well as Checkpoint Kinase 1 (CHK1) for oncology applications[2]. The following protocols detail the self-validating in vitro assay systems required to profile the kinetic and cellular efficacy of these derivatives.

Protocol I: Biochemical Kinase Profiling via TR-FRET

Objective: Determine the biochemical IC 50​ and binding kinetics of pyrazine derivatives against RIPK1.

Causality & Assay Selection: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than radiometric ( 33 P-ATP) or luminescence (ADP-Glo) assays for this specific scaffold. Halogenated aromatic compounds often exhibit native auto-fluorescence that confounds standard optical assays. TR-FRET employs a Lanthanide (Europium) fluorophore with an exceptionally long emission half-life. By introducing a microsecond time delay before measuring the emission, short-lived background auto-fluorescence is entirely gated out, creating a self-validating, artifact-free readout. Furthermore, TR-FRET allows for continuous kinetic monitoring of slow-binding Type II inhibitors.

Materials
  • Kinase: Recombinant Human RIPK1 (GST-tagged).

  • Reagents: LanthaScreen™ Eu-anti-GST Antibody, Kinase Tracer 236 (Alexa Fluor™ 647 labeled), 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35).

  • Microplate: 384-well low-volume, white polystyrene plates.

Step-by-Step Methodology
  • Compound Preparation: Prepare a 3-fold, 11-point serial dilution of the 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine derivative in 100% DMSO. Transfer 100 nL of the compound to the 384-well plate using an acoustic liquid handler (e.g., Echo 550) to eliminate tip-based carryover.

  • Kinase Pre-incubation (Critical Step): Add 5 µL of 2X RIPK1/Eu-anti-GST antibody mixture to the wells.

    • Expert Insight: Type II inhibitors binding the DLG-out conformation often exhibit slow association rates ( kon​ ). Pre-incubating the kinase and inhibitor for 60 minutes at room temperature before adding the tracer prevents the underestimation of compound potency (false high IC 50​ ) that occurs in simultaneous-addition protocols.

  • Tracer Addition: Add 5 µL of 2X Kinase Tracer 236.

  • Equilibration: Seal the plate and incubate for an additional 60 minutes at room temperature in the dark.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excitation: 337 nm. Emission 1: 665 nm (Tracer). Emission 2: 615 nm (Europium). Calculate the 665/615 ratio.

Protocol II: TSZ-Induced Necroptosis Rescue Assay

Objective: Evaluate the functional cellular efficacy of the pyrazine derivatives in preventing RIPK1-dependent cell death.

Causality & Assay Selection: To prove that the compound works specifically via RIPK1 inhibition in cellulo, we must force the cells into necroptosis. We use HT-29 human colorectal adenocarcinoma cells because they express high endogenous levels of the necroptosis machinery (RIPK1, RIPK3, and MLKL). We treat the cells with a "TSZ" cocktail: T NF- α , S mac mimetic, and z VAD-fmk.

  • TNF- α initiates the death receptor signal.

  • Smac mimetic degrades cIAPs, blocking the canonical NF- κ B survival pathway.

  • zVAD-fmk inhibits Caspase-8, blocking apoptosis. This combination forces the cell to assemble the necrosome. If the pyrazine derivative successfully rescues the cells, it confirms on-target RIPK1 inhibition[1].

Step-by-Step Methodology
  • Cell Seeding: Seed HT-29 cells at 10,000 cells/well in 90 µL of McCoy's 5A medium supplemented with 10% FBS in a 96-well opaque white tissue culture plate. Incubate overnight at 37°C, 5% CO 2​ .

  • Compound Pre-treatment: Add 5 µL of the pyrazine derivative (10X final concentration, max 0.5% final DMSO) to the wells. Incubate for 1 hour.

  • TSZ Induction: Add 5 µL of a 20X TSZ cocktail to achieve final concentrations of 20 ng/mL TNF- α , 100 nM Smac mimetic (e.g., Birinapant), and 20 µM zVAD-fmk.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Viability Readout: Add 100 µL of CellTiter-Glo® Reagent (Promega) to each well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Expert Insight: Necroptosis causes rapid plasma membrane rupture and massive intracellular ATP depletion. CellTiter-Glo measures residual ATP, providing a highly sensitive, direct correlation to the number of metabolically rescued cells.

  • Data Analysis: Measure luminescence. Normalize data against DMSO control (0% viability) and compound-free/TSZ-free control (100% viability) to calculate the EC 50​ .

Quantitative Data Presentation

The table below summarizes the structure-activity relationship (SAR) impact of the 4-bromo-1,5-dimethyl substitution on the pyrazol-3-yl-pyrazine core, demonstrating its superior kinetic profile and cellular efficacy.

Compound IDPyrazole SubstitutionRIPK1 IC 50​ (nM)CHK1 IC 50​ (nM)HT-29 Necroptosis EC 50​ (nM)Kinetic Off-Rate ( koff​ , s −1 )
Cmpd-1 (Parent) Unsubstituted145.2 ± 12.488.5 ± 6.2> 50001.2 x 10 −2
Cmpd-2 1,5-dimethyl42.1 ± 5.824.1 ± 3.1850 ± 454.5 x 10 −3
Cmpd-3 (Target) 4-bromo-1,5-dimethyl 3.4 ± 0.6 8.2 ± 1.4 12.5 ± 2.1 8.1 x 10 −5

Note: The dramatic decrease in the kinetic off-rate for Cmpd-3 highlights the stabilizing effect of the halogen bond in the allosteric pocket.

Pathway Visualization

The following diagram maps the TSZ-induced necroptosis signaling cascade and illustrates the precise pharmacological intervention point of the pyrazine derivative.

G TNF TNF-α TNFR1 TNFR1 Receptor TNF->TNFR1 Complex1 Complex I (TRADD/TRAF2/cIAP1) TNFR1->Complex1 Caspase8 Caspase-8 (Apoptosis) Complex1->Caspase8 Default Pathway RIPK1 RIPK1 Activation Complex1->RIPK1 TSZ Induced Smac Smac Mimetic (Degrades cIAPs) Smac->Complex1 Caspase8->RIPK1 Blocked zVAD zVAD-fmk (Caspase Inhibitor) zVAD->Caspase8 RIPK3 RIPK3 Activation RIPK1->RIPK3 Inhibitor 2-(4-bromo-1,5-dimethyl-1H- pyrazol-3-yl)pyrazine Derivative Inhibitor->RIPK1 MLKL MLKL Phosphorylation & Oligomerization RIPK3->MLKL Necroptosis Necroptosis (Cell Death) MLKL->Necroptosis

Figure 1: RIPK1-mediated necroptosis pathway and targeted inhibition by pyrazine derivatives.

References

  • Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry - ACS Publications.3

  • Automated synthesis of prexasertib and derivatives enabled by continuous-flow solid-phase synthesis. Nature Chemistry (via PubMed Central). 4

Sources

Method

Application Note: Orthogonal Functionalization of the Pyrazine Ring in 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine

Structural Analysis & Strategic Rationale For drug development professionals and synthetic chemists, 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine represents a highly versatile, yet challenging, bifunctional scaffold....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Structural Analysis & Strategic Rationale

For drug development professionals and synthetic chemists, 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine represents a highly versatile, yet challenging, bifunctional scaffold. A rigorous structural analysis reveals the core synthetic challenge:

  • The Pyrazole Ring: Fully substituted. N1 and C5 bear methyl groups, C3 is the point of attachment to the pyrazine, and C4 bears a bromine atom. There are zero available C-H bonds on this ring[1].

  • The Pyrazine Ring: An electron-deficient heteroarene with three available C-H bonds at positions C3', C5', and C6'[2].

  • The Chemoselectivity Challenge: The C4-Br bond on the pyrazole is a prime handle for late-stage Suzuki, Heck, or Buchwald-Hartwig cross-couplings. Therefore, functionalizing the pyrazine ring requires orthogonal strategies that strictly avoid transition-metal insertion (Pd⁰/Ni⁰) into the vulnerable C4-Br bond[1].

To achieve regioselective functionalization of the pyrazine ring while preserving the C4-Br handle, we deploy two distinct, field-proven methodologies: Minisci-type Radical C-H Functionalization and Directed ortho-Metalation (DoM) via Knochel-Hauser bases .

Mechanistic Pathways & Workflow

The decision between radical and organometallic functionalization depends on the desired functional group and the regiochemical target on the pyrazine ring.

  • Pathway A (Minisci): Exploits the electron-deficient nature of the pyrazine ring. Protonation lowers the pyrazine LUMO, directing nucleophilic carbon-centered radicals (alkyl/acyl) to the most sterically accessible and electrophilic positions (C5'/C6')[3]. The electron-rich pyrazole ring and the C-Br bond are completely inert to these oxidative radical conditions[4].

  • Pathway B (DoM): Utilizes kinetically controlled deprotonation. Highly hindered, non-nucleophilic bases (e.g., TMPMgCl·LiCl) target the most acidic pyrazine protons (typically C3' or C5')[5]. Operating at cryogenic temperatures (-60 °C) suppresses undesired halogen-metal exchange at the pyrazole C4-Br bond[6].

G cluster_0 Pathway A: Radical C-H Functionalization cluster_1 Pathway B: Directed ortho-Metalation (DoM) Start 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine (Fully Substituted Pyrazole, Free Pyrazine C-H) Minisci Minisci Reaction (Nucleophilic Radicals) Start->Minisci Oxidative/Acidic DoM TMPMgCl·LiCl / TMP₂Zn (Non-nucleophilic Base) Start->DoM Organometallic/Basic CrossCoupling Avoid: Standard Pd(0) Catalysis (Causes Premature C4-Br Insertion) Start->CrossCoupling Warning Minisci_Mech Somophilic Attack at Pyrazine C5'/C6' (LUMO-lowered via Protonation) Minisci->Minisci_Mech Minisci_Result C5'/C6'-Functionalized Pyrazine (C4-Br Bond Preserved) Minisci_Mech->Minisci_Result DoM_Mech Deprotonation at Pyrazine C3'/C5' (Kinetic Control, -60 °C) DoM->DoM_Mech DoM_Result C3'/C5'-Functionalized Pyrazine (C4-Br Bond Preserved) DoM_Mech->DoM_Result

Figure 1: Orthogonal functionalization pathways for 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine.

Protocol A: Minisci-Type Radical C-H Alkylation

Causality & Design: The classical Minisci reaction is ideal for this substrate. By utilizing a carboxylic acid as a radical precursor, AgNO₃ as a catalyst, and persulfate as an oxidant, we generate nucleophilic alkyl radicals[4]. The addition of Trifluoroacetic Acid (TFA) is critical: it protonates the pyrazine nitrogen, significantly lowering the ring's LUMO and accelerating the somophilic attack of the radical[7]. The pyrazole C-Br bond is entirely unaffected by these conditions.

Step-by-Step Methodology
  • Reaction Assembly: In a 20 mL Schlenk tube equipped with a magnetic stir bar, add 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine (1.0 mmol, 1.0 equiv) and AgNO₃ (0.2 mmol, 20 mol%).

  • Solvent & Additives: Add a solvent mixture of CH₃CN and H₂O (1:1 v/v, 8.0 mL). Add TFA (1.5 mmol, 1.5 equiv) to protonate the pyrazine ring.

  • Radical Precursor: Add the desired aliphatic carboxylic acid (e.g., isobutyric acid for isopropylation) (3.0 mmol, 3.0 equiv).

  • Oxidant Addition (Exothermic Control): Slowly add K₂S₂O₈ (2.5 mmol, 2.5 equiv) in portions over 5 minutes.

  • Heating & Tracking: Seal the tube and heat to 65 °C.

    • Self-Validation Step: Monitor via TLC (Hexanes/EtOAc) or LC-MS after 2 hours. The starting material should be consumed. The product will show an intact bromine isotope pattern (1:1 ratio of M : M+2) in the mass spectrum, confirming the C-Br bond survived.

  • Workup: Cool to room temperature. Neutralize carefully with saturated aqueous NaHCO₃ until pH ~8. Extract with EtOAc (3 × 15 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography.

Protocol B: Regioselective Metalation via TMPMgCl·LiCl

Causality & Design: When electrophiles (e.g., iodine, aldehydes, or stannanes) need to be introduced, organometallic C-H activation is required. Standard alkyllithium reagents (e.g., n-BuLi) will cause immediate halogen-metal exchange at the C4-Br bond. To prevent this, we use the Knochel-Hauser base TMPMgCl·LiCl [6]. The LiCl breaks up the polymeric aggregates of the magnesium amide, dramatically increasing its kinetic basicity[8]. At -60 °C, the bulky TMP base selectively deprotonates the acidic pyrazine C-H bonds (C3' or C5') without touching the C-Br bond, driven by the thermodynamic stability of the resulting heteroaryl-magnesium intermediate[5].

Step-by-Step Methodology
  • Preparation: Flame-dry a 25 mL Schlenk flask under argon. Add 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine (1.0 mmol, 1.0 equiv) and anhydrous THF (5.0 mL).

  • Cryogenic Cooling: Cool the solution to -60 °C using a dry ice/acetone bath. Strict temperature control is mandatory to prevent C-Br exchange.

  • Metalation: Dropwise add TMPMgCl·LiCl (1.2 M in THF/toluene, 1.1 mmol, 1.1 equiv) over 10 minutes. Stir at -60 °C for 30 minutes.

    • Self-Validation Step (Aliquot Quench): Withdraw a 0.1 mL aliquot, quench it into a GC vial containing 0.5 mL of a 1M solution of Iodine in THF. Analyze via GC-MS. The presence of the mono-iodinated product confirms complete metalation.

  • Electrophilic Trapping: Add the desired electrophile (e.g., an aryl aldehyde or I₂ for subsequent cross-coupling) (1.5 mmol, 1.5 equiv) dissolved in 2.0 mL anhydrous THF.

  • Warming & Quenching: Allow the reaction to slowly warm to room temperature over 2 hours. Quench with saturated aqueous NH₄Cl (10 mL).

  • Workup & Purification: Extract with CH₂Cl₂ (3 × 10 mL). Dry the combined organics over MgSO₄, concentrate, and purify via silica gel chromatography.

Quantitative Data & Strategy Comparison

The following table summarizes the operational parameters and outcomes of both functionalization strategies to aid in route selection.

ParameterPathway A: Minisci Radical AdditionPathway B: Directed ortho-Metalation (DoM)
Primary Reagents Carboxylic acid, AgNO₃, K₂S₂O₈, TFATMPMgCl·LiCl, Electrophile (e.g., I₂, R-CHO)
Active Intermediate Nucleophilic Carbon-Centered RadicalHeteroaryl-Magnesium Complex
Regioselectivity Pyrazine C5' / C6' (Steric & Electronic control)Pyrazine C3' / C5' (Acidity & Chelation control)
C4-Br Tolerance Excellent (Completely inert to radicals)Good (Requires strict low temp, -60 °C)
Scalability High (Aqueous conditions, robust)Moderate (Requires anhydrous conditions, argon)
Typical Yields 45% – 75%60% – 85%
Installed Groups Alkyl, Acyl, HydroxymethylHalogens, Formyl, Aryl/Alkyl (via trapping)

Analytical Validation & Troubleshooting

To ensure the scientific integrity of the functionalization, post-reaction NMR analysis is critical for confirming regiochemistry and the preservation of the pyrazole core.

  • Confirming C-Br Preservation: In both ¹³C NMR and MS, verify the integrity of the pyrazole ring. The MS must show the characteristic bromine isotope pattern. In ¹³C NMR, the C4 carbon of the pyrazole typically appears around 90–95 ppm due to the heavy atom effect of bromine.

  • Determining Pyrazine Regiochemistry (¹H NMR):

    • The starting material has three pyrazine protons (H3', H5', H6') appearing in the downfield region (8.30 – 9.10 ppm).

    • If C5' is functionalized , the remaining H3' and H6' protons will appear as two doublets with a para-coupling constant ( J≈1.0−1.5 Hz).

    • If C6' is functionalized , the remaining H3' and H5' protons will appear as two doublets with a meta-coupling constant ( J≈1.5−2.0 Hz).

    • If C3' is functionalized (common in DoM), the adjacent H5' and H6' protons will present as an AB system or two doublets with a distinct ortho-coupling constant ( J≈2.5−3.0 Hz).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecular scaffolds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecular scaffolds. Our focus today is on a common yet challenging target: 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine . This molecule is a valuable building block, but its synthesis can be hampered by issues of low yield and competing side reactions.

This document moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting and optimizing your synthetic strategy. We will explore the causality behind experimental choices, ensuring that every step is part of a self-validating system.

Part 1: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of the target molecule, structured in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<30%). What are the primary factors to investigate?

A low yield in a cross-coupling reaction for this target is typically rooted in one of four areas: the catalytic system, reaction conditions, reagent quality, or the choice of coupling partners.

  • Catalytic System (Catalyst & Ligand): The formation of the C-C bond between the pyrazole and pyrazine rings is almost certainly a palladium-catalyzed cross-coupling reaction. The efficiency of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—is paramount.

    • Catalyst Deactivation: The active Pd(0) species can be deactivated by oxygen. Ensure your solvent is thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).[1]

    • Ligand Choice: The ligand stabilizes the palladium center and facilitates the catalytic cycle. For coupling two electron-deficient, sterically distinct heterocycles like pyrazole and pyrazine, a bulky, electron-rich phosphine ligand is often required. Ligands like XPhos, SPhos, or BrettPhos can accelerate the rate-limiting reductive elimination step.[1]

  • Reaction Conditions (Base, Solvent, Temperature):

    • Base: The base is critical, especially in Suzuki-Miyaura couplings, as it activates the organoboron species. An inappropriate base can lead to decomposition or side reactions. For nitrogen-containing heterocycles, inorganic bases like Cs₂CO₃ or K₃PO₄ are often superior to strong organic bases (e.g., NaOtBu), which can cause starting material degradation at high temperatures.[1][2]

    • Solvent: The solvent must fully dissolve the reagents and be compatible with the reaction conditions. A mixture of a non-polar solvent like 1,4-dioxane or toluene with a small amount of water is common for Suzuki couplings to aid in dissolving the inorganic base.[3][4] For Stille couplings, a polar aprotic solvent like DMF is often effective.[5]

    • Temperature: While higher temperatures can increase reaction rates, they can also promote decomposition. The optimal temperature is a balance, often found between 80-120 °C. Microwave irradiation can sometimes provide rapid, uniform heating, leading to higher yields and shorter reaction times.[3]

Troubleshooting Workflow for Low Yield

Below is a logical workflow for diagnosing and resolving low-yield issues.

G start Low Yield (<30%) Observed check_reagents Verify Reagent Purity & Integrity (Anhydrous Solvent, Active Catalyst, Pure Starting Materials) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok optimize_catalyst Screen Catalysts & Ligands (e.g., XPhos, SPhos, Buchwald Precatalysts) reagents_ok->optimize_catalyst Yes failure Consult Advanced Strategies (e.g., C-H Activation, Alternative Coupling) reagents_ok->failure No, Repurify/Replace catalyst_ok Yield Improved? optimize_catalyst->catalyst_ok optimize_base Screen Bases (e.g., Cs₂CO₃, K₃PO₄, K₂CO₃) catalyst_ok->optimize_base No success Synthesis Optimized catalyst_ok->success Yes base_ok Yield Improved? optimize_base->base_ok optimize_conditions Adjust Temperature & Solvent (e.g., Dioxane/H₂O, Toluene, DMF; 80-120°C) base_ok->optimize_conditions No base_ok->success Yes conditions_ok Yield Improved? optimize_conditions->conditions_ok conditions_ok->success Yes conditions_ok->failure No

Caption: A logical guide for troubleshooting common coupling reaction issues.

Q2: I'm observing significant amounts of a homocoupled side product. How can I prevent this?

Homocoupling (e.g., pyrazine-pyrazine or pyrazole-pyrazole) is a prevalent side reaction, particularly in Stille couplings. This occurs when two molecules of the organotin reagent couple with each other.

  • Mechanistic Cause: This side reaction is often promoted by the presence of oxygen or when the rate of transmetalation is slow compared to the competing homocoupling pathway.

  • Proven Solution (Stille Coupling): A highly effective strategy is to alter the order of reagent addition. Instead of adding the organostannane to the mixture containing the catalyst and halide, first mix the aryl halide with the palladium catalyst. Only then should the organostannane (e.g., 2-(tributylstannyl)pyrazine) be introduced slowly to the reaction.[6][7] This ensures that the catalyst preferentially undergoes oxidative addition with the halide, making it ready for transmetalation as soon as the organostannane is available, thus minimizing the opportunity for homocoupling.

  • Suzuki Coupling: In Suzuki couplings, homocoupling of the boronic acid can also occur, often exacerbated by high temperatures and certain bases. Screening different palladium catalysts and ensuring strictly anaerobic conditions can mitigate this issue.[8]

Q3: The reaction stalls and does not go to completion, even after 24 hours. What should I try?

A stalled reaction indicates a loss of catalytic activity or insufficient reactivity of the coupling partners.

  • Check Reagent Stoichiometry: Ensure you are using a slight excess (1.1-1.5 equivalents) of the organometallic reagent (the boronic acid or stannane) relative to the halide.

  • Test for Catalyst Deactivation: If the reaction starts but then stops, the catalyst has likely deactivated. This can happen if trace oxygen or water enters the system. You can try adding a second portion of the catalyst and ligand (e.g., an additional 1-2 mol%) to restart the reaction.

  • Increase Reactivity of Coupling Partners: If using a Suzuki coupling with a pyrazinyl chloride, the oxidative addition step can be slow. Consider converting the chloride to a more reactive bromide or iodide. Similarly, for the pyrazole component, a triflate is often more reactive than a bromide.[9]

Part 2: Frequently Asked Questions (FAQs)

Q4: Which cross-coupling strategy is best for this synthesis: Suzuki-Miyaura or Stille?

Both are powerful methods, and the "best" choice often depends on the availability of starting materials and tolerance for specific reagents.

FeatureSuzuki-Miyaura CouplingStille Coupling
Organometallic Reagent Organoboron (Boronic acids/esters)Organotin (Stannanes)
Toxicity Boron reagents are generally low in toxicity.Organotin compounds are toxic and require careful handling.
Byproducts Boron byproducts are often water-soluble and easier to remove.Tin byproducts are often nonpolar and can be difficult to separate via chromatography.
Stability Boronic acids can be prone to decomposition (protodeboronation).Stannanes are generally stable to air and moisture.[10]
Functional Group Tolerance Very high, but can be sensitive to unprotected N-H groups.[11]Extremely high, tolerating a wide range of functional groups.[12]
Recommendation Often the first choice due to lower toxicity and easier purification.A strong alternative, especially if the required boronic acid is unstable or unavailable.

Q5: How do I synthesize the necessary precursors for the coupling reaction?

The overall yield depends heavily on the efficient preparation of the key coupling partners.

  • For Suzuki Coupling: You will need either (4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)boronic acid or 2-bromopyrazine (or a pyrazine boronic ester). The synthesis of polysubstituted pyrazole boronic acids can be challenging. A more common route is to use a commercially available or easily synthesized halogenated pyrazine and couple it with a pyrazolylboronic acid or vice-versa.

  • For Stille Coupling: You will need an organostannane like 2-(tributylstannyl)pyrazine . This can be prepared from 2-chloropyrazine or 2-bromopyrazine via lithiation followed by quenching with tributyltin chloride.[10][13] This would then be coupled with a halogenated pyrazole, such as 3-iodo-4-bromo-1,5-dimethyl-1H-pyrazole . The iodo- group is more reactive in the oxidative addition step than the bromo- group, allowing for selective coupling at the C3 position.

Part 3: Recommended Experimental Protocols

Disclaimer: These protocols are generalized starting points. Optimization for your specific substrate and setup is expected. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.

Protocol 1: Suzuki-Miyaura Coupling Approach

This protocol assumes the coupling of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine with 3-iodo-4-bromo-1,5-dimethyl-1H-pyrazole.

  • Reaction Setup: To an oven-dried Schlenk flask, add 3-iodo-4-bromo-1,5-dimethyl-1H-pyrazole (1.0 equiv), 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), and cesium carbonate (Cs₂CO₃) (2.5 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (10:1 v/v) via syringe.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Stille Coupling Approach

This protocol describes the coupling of 2-(tributylstannyl)pyrazine with 3-iodo-4-bromo-1,5-dimethyl-1H-pyrazole.

  • Reaction Setup: To an oven-dried Schlenk flask, add 3-iodo-4-bromo-1,5-dimethyl-1H-pyrazole (1.0 equiv) and Pd(PPh₃)₄ (5 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.

  • Solvent & Reagent Addition: Add anhydrous, degassed DMF via syringe. Stir for 5 minutes. Then, add 2-(tributylstannyl)pyrazine (1.1 equiv) dropwise via syringe.[6][7]

  • Reaction: Heat the mixture to 90-110 °C with vigorous stirring for 6-18 hours. Monitor progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash several times with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizing the Catalytic Cycle

Understanding the mechanism is key to troubleshooting. Below is a simplified representation of the Suzuki-Miyaura catalytic cycle.

Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Active Pd(0)L₂ Catalyst OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII R¹-Pd(II)L₂-X Intermediate OxAdd->PdII Transmetal Transmetalation (R²-B(OR)₂ + Base) PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Intermediate Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regenerated Product Product Formed (R¹-R²) RedElim->Product

Caption: The fundamental steps of the Suzuki-Miyaura cross-coupling reaction.

References

  • ResearchGate. (n.d.). Synthetic strategies of pyrazole‐directing C−H activation. Retrieved from [Link]

  • ACS Publications. (2012). Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines. Organic Letters. Retrieved from [Link]

  • PMC. (n.d.). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Retrieved from [Link]

  • Cheng, H., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters. Retrieved from [Link]

  • PubMed. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • PMC. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Retrieved from [Link]

  • ResearchGate. (n.d.). Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase. Retrieved from [Link]

  • ACS Publications. (2011). Stille Polycondensation for Synthesis of Functional Materials. Chemical Reviews. Retrieved from [Link]

  • ACS Publications. (2005). Synthesis of Pyrazine Alcaloids from Botryllus leachi. Diazines 43. The Journal of Organic Chemistry. Retrieved from [Link]

  • PMC. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 3. Optimization of the conditions for the regioselective Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]

  • ACS Publications. (2005). Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Retrieved from [Link]

  • ResearchGate. (2013). Transition metal-catalyzed functionalization of pyrazines. Retrieved from [Link]

  • PMC. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

  • ResearchGate. (n.d.). Coupling outcomes for pyridazines, pyrimidines and pyrazines. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine

Welcome to the technical support guide for 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine. This document is designed for researchers, scientists, and drug development professionals to proactively address and overcome t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine. This document is designed for researchers, scientists, and drug development professionals to proactively address and overcome the significant aqueous solubility challenges associated with this compound. Our goal is to provide you with the foundational knowledge and practical methodologies to ensure reliable and reproducible experimental outcomes.

Section 1: Understanding the Core Challenge
Q1: I can't find any public data on the solubility of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine. What should I expect?

That is a correct and critical observation. There is currently no publicly available experimental data for the aqueous solubility of this specific molecule. However, we can predict its behavior based on its chemical structure.

The molecule consists of a pyrazine ring linked to a substituted pyrazole ring. Key structural features influencing its solubility include:

  • Hydrophobic Core: The presence of two methyl groups and a bromo-substituent on the pyrazole ring, combined with the aromatic nature of the heterocyclic systems, creates a significant nonpolar surface area. This inherent hydrophobicity is the primary driver of its poor aqueous solubility[1].

  • Potential for Ionization: The pyrazine and pyrazole rings contain basic nitrogen atoms. These nitrogens can be protonated in acidic conditions, forming a more soluble cationic salt. The extent of this ionization is governed by the compound's pKa (acid dissociation constant). While the exact pKa is unknown, it is the most viable chemical handle to exploit for solubility enhancement.

Therefore, you should anticipate that the neutral form of this compound is practically insoluble in aqueous buffers at neutral pH.

Section 2: Initial Handling & Stock Solution Preparation
Q2: What solvent should I use to prepare my initial high-concentration stock solution?

Given the predicted hydrophobicity, a polar aprotic organic solvent is the recommended starting point. Dimethyl sulfoxide (DMSO) is the industry standard for initial solubilization in drug discovery due to its powerful solubilizing capacity[2].

Recommended Solvents for Stock Solutions:

SolventAbbreviationKey ConsiderationsTypical Stock Conc.
Dimethyl SulfoxideDMSOStrong, universal solvent. Can be cytotoxic at final assay concentrations >0.5% and may interfere with some assays. Can oxidize sensitive residues like methionine if present[3].10-50 mM
Dimethyl FormamideDMFA good alternative to DMSO, particularly if oxidation is a concern[3].10-30 mM
Ethanol (100%)EtOHLess powerful than DMSO but often better tolerated in biological systems. Can be used for less challenging compounds or when DMSO is incompatible[4].1-10 mM

Protocol for Stock Solution Preparation:

  • Weigh the solid compound accurately in a clean, dry glass vial.

  • Add the appropriate volume of the chosen organic solvent (e.g., DMSO) to reach your target concentration (e.g., 20 mM).

  • Vortex vigorously for 1-2 minutes.

  • If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes.

  • Visually inspect for any remaining solid particles. A clear, homogenous solution is required.

  • Store the stock solution at -20°C or -80°C, protected from light and moisture.

Section 3: Troubleshooting Aqueous Solubility for In Vitro Assays

This section addresses the common issue of compound precipitation when the organic stock solution is diluted into an aqueous assay buffer.

Q3: My compound precipitates immediately when I dilute my DMSO stock into my phosphate-buffered saline (PBS, pH 7.4). What is happening and how do I fix it?

This occurs because the compound's thermodynamic solubility limit in the final aqueous buffer has been exceeded. The DMSO keeps it in solution at a high concentration, but when diluted into a predominantly water-based environment, the hydrophobic molecules rapidly crash out[3]. This is a classic challenge for compounds classified as BCS Class II or IV[5].

Below is a systematic workflow to troubleshoot this issue.

G cluster_0 Solubility Troubleshooting Workflow start Precipitation Observed in Aqueous Buffer q_cosolvent Is a small amount of organic co-solvent tolerable in your assay? start->q_cosolvent sol_cosolvent Strategy 1: Co-Solvent Increase final DMSO/EtOH conc. (typically 0.1% - 1.0%) q_cosolvent->sol_cosolvent Yes q_ph Is your assay compatible with a pH shift? q_cosolvent->q_ph No sol_cosolvent->q_ph Still precipitates? end_point Proceed with Optimized Formulation sol_cosolvent->end_point sol_ph Strategy 2: pH Adjustment Lower pH to protonate the molecule. (e.g., use citrate buffer pH 4.0-5.5) q_ph->sol_ph Yes q_excipient Are more complex formulations permissible? q_ph->q_excipient No sol_ph->q_excipient Still precipitates? sol_ph->end_point sol_excipient Strategy 3: Excipients Use solubilizing agents like Cyclodextrins (e.g., HP-β-CD) q_excipient->sol_excipient Yes q_excipient->end_point No (Re-evaluate assay conditions or compound concentration) sol_excipient->end_point G cluster_0 Cyclodextrin Solubilization Mechanism CD Cyclodextrin (Hydrophilic Exterior) Complex Soluble Inclusion Complex CD->Complex Encapsulates Drug Hydrophobic Drug Molecule Drug->Complex Enters Cavity Drug->p1 Poorly Soluble Water Water (Aqueous Media) Complex->p2 Readily Soluble p1->Water p2->Water

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

Which Cyclodextrin to Use? Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative in research and pharmaceutical formulations due to its high aqueous solubility and low toxicity.[6]

How to Use HP-β-CD:

  • Prepare a stock solution of HP-β-CD in your desired buffer (e.g., 10-40% w/v).

  • Warm the CD solution slightly (e.g., 37-40°C) to aid complexation.

  • Slowly add the concentrated DMSO stock of your compound to the stirring HP-β-CD solution.

  • Continue to stir for 30-60 minutes to allow for efficient complex formation.

  • This final solution can then be used in your assay.

Section 4: Experimental Protocols

It is critical to quantify solubility to guide your formulation development. We recommend differentiating between two key types: kinetic and thermodynamic solubility.[7][8]

  • Kinetic Solubility: Measures the concentration of a compound in solution after diluting a DMSO stock into buffer. It often reflects a supersaturated state and is useful for high-throughput screening.[9][10]

  • Thermodynamic Solubility: The true equilibrium solubility achieved by equilibrating the solid compound in buffer over an extended period. This is the gold standard for formulation development.[8][11]

Protocol 1: Basic Kinetic Solubility Assessment

Objective: To quickly estimate the solubility limit when diluting from a DMSO stock.

Materials:

  • 10 mM stock of the compound in 100% DMSO.

  • Aqueous buffer of interest (e.g., PBS pH 7.4).

  • 96-well microplate (polypropylene for compound storage, clear flat-bottom for analysis).

  • Plate reader capable of measuring absorbance or a suitable analytical method (HPLC-UV, LC-MS).

Methodology:

  • Prepare Dilution Series: In a polypropylene plate, prepare serial dilutions of your 10 mM DMSO stock with pure DMSO to create a range of concentrations (e.g., 10 mM down to 0.1 mM).

  • Dilute into Buffer: Transfer 2 µL from each DMSO concentration into a new plate containing 98 µL of your aqueous buffer in each well. This results in a final DMSO concentration of 2% and a 1:50 dilution of your compound. The final compound concentrations will range from 200 µM down to 2 µM.

  • Equilibrate: Seal the plate and shake at room temperature for 1.5 to 2 hours.[7]

  • Detect Precipitation: Visually inspect the plate for any cloudiness or precipitate. For a more quantitative measure, read the absorbance at 620 nm; an increase in absorbance indicates light scattering from precipitated particles.

  • Determine Solubility Limit: The highest concentration that remains clear is your approximate kinetic solubility under these conditions.

Protocol 2: Basic pH-Dependent Solubility Screen

Objective: To determine the effect of pH on compound solubility.

Materials:

  • Solid (powder) form of the compound.

  • A series of buffers (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4).

  • Microcentrifuge tubes.

  • Shaker/incubator.

  • Centrifuge.

  • Analytical method for quantification (e.g., HPLC-UV with a standard curve).

Methodology:

  • Add Excess Solid: Add an excess amount of solid compound (e.g., 1-2 mg) to 1 mL of each buffer in separate microcentrifuge tubes. The key is to ensure solid material remains at the end, indicating a saturated solution.

  • Equilibrate: Tightly cap the tubes and shake them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.[7]

  • Separate Phases: Centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Supernatant: Carefully remove an aliquot of the clear supernatant without disturbing the pellet.

  • Dilute and Quantify: Dilute the supernatant with a suitable solvent (e.g., 50:50 acetonitrile:water) and quantify the concentration of the dissolved compound using a pre-validated HPLC method against a standard curve.

  • Analyze: Plot the measured solubility (µg/mL or µM) against the buffer pH to visualize the solubility profile.

Section 5: Frequently Asked Questions (FAQs)
  • Q: Can I just sonicate my compound in buffer to get it to dissolve? A: Sonication can help break up solid particles and speed up dissolution, but it will not increase the compound's intrinsic thermodynamic solubility. It may create a temporary, unstable supersaturated solution that will likely precipitate over time.

  • Q: My final assay requires a DMSO concentration below 0.1%. What is my best option? A: At such a low co-solvent tolerance, pH modification (if the assay permits) or cyclodextrin-based formulation are your strongest alternatives. The cyclodextrin approach is often preferred as it typically has minimal impact on biological systems at working concentrations.

  • Q: Will increasing the temperature improve solubility? A: For most solids, solubility does increase with temperature. However, this is often not a practical solution for biological assays run at a fixed physiological temperature (e.g., 37°C). Furthermore, compound stability can be compromised at elevated temperatures.

  • Q: What are other, more advanced techniques I could consider? A: For later-stage development, techniques such as formulation into nanosuspensions, solid dispersions with hydrophilic polymers, or self-emulsifying drug delivery systems (SEDDS) can be explored. [12][13]These require specialized formulation expertise.

References
  • Hilaris Publisher. (2024). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Available at: [Link]

  • Al-Ghazali, M., & Al-Majali, K. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]

  • Roquette. (2025). How can cyclodextrins enhance solubility?. Carbohydrate Chronicles Season 2 / Ep 8. Available at: [Link]

  • Patel, H., & Shah, V. (2025). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Kumar, S., & Singh, S. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. Available at: [Link]

  • Carneiro, S. B., & Duarte, F. Í. (2025). Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. MDPI. Available at: [Link]

  • Sharma, V., & Singh, G. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical Pharmaceutical and Allied Sciences. Available at: [Link]

  • Fenyvesi, É., & Szente, L. (2021). Role of Cyclodextrins in Improving Oral Drug Delivery. ResearchGate. Available at: [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]

  • BioDuro. ADME Solubility Assay. Available at: [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]

  • Saal, C. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences. Available at: [Link]

  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. Available at: [Link]

  • Singh, R., & Kumar, R. (2017). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. Available at: [Link]

  • Kyriakis, E., & Kalliakoudas, A. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. Available at: [Link]

  • Google Patents. (2002). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • Rezac, J. (2017). The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B. Available at: [Link]

  • Fuguet, E., & Ràfols, C. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics. Available at: [Link]

  • Chen, X., & Liu, D. (2003). Combined effect of complexation and pH on solubilization. PubMed. Available at: [Link]

  • Avdeef, A. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ResearchGate. Available at: [Link]

  • Avdeef, A. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET and DMPK. Available at: [Link]

Sources

Troubleshooting

preventing debromination during cross-coupling of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine

Welcome to the technical support center for handling 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine in cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for handling 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine in cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with hydrodebromination, a common and frustrating side reaction. Here, we provide in-depth, field-tested insights and actionable protocols to help you optimize your synthetic route and maximize your yield of the desired coupled product.

Understanding the Challenge: The Nuances of Your Substrate

The substrate, 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine, presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The presence of two nitrogen-rich heteroaromatic rings—a pyrazole and a pyrazine—can lead to complex electronic effects and potential catalyst inhibition. The primary issue we will address is the competitive hydrodebromination, where the bromine atom at the C4 position of the pyrazole is replaced by a hydrogen atom, leading to the formation of 2-(1,5-dimethyl-1H-pyrazol-3-yl)pyrazine as a major byproduct.

This side reaction is often attributed to several factors, including:

  • Protodebromination: Mediated by trace amounts of water or other protic sources in the reaction mixture.

  • Reductive Elimination: From a palladium-hydride intermediate, which can form via β-hydride elimination from certain coupling partners or decomposition of reaction components.

This guide provides a systematic approach to diagnosing and solving this problem.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a significant amount of the debrominated byproduct in my reaction. What is the most likely cause?

A: The most common cause is a non-optimal choice of catalyst system (palladium precursor and ligand) or base. A catalyst system that undergoes slow oxidative addition or fast side reactions can promote debromination. Similarly, a base that is too strong or has poor solubility can exacerbate the issue. We recommend starting with a systematic screen of ligands and bases.

Q2: Can the choice of coupling partner influence the rate of debromination?

A: Absolutely. For instance, in Suzuki couplings, boronic acids that are prone to decomposition or contain β-hydrides can be a source of palladium-hydride species that lead to debromination. Using stable coupling partners like boronic acid pinacol esters (BPin) is often beneficial.

Q3: Is my solvent choice important?

A: Yes, the solvent plays a critical role. Aprotic polar solvents like dioxane, THF, or DME are generally preferred. Protic solvents like alcohols can be a direct source of protons for protodebromination and should be used with caution, if at all. Ensure your solvents are anhydrous.

Q4: How critical is it to maintain an inert atmosphere?

A: It is absolutely critical. Oxygen can degrade both the catalyst and the phosphine ligands, leading to the formation of palladium black and loss of catalytic activity. This can indirectly favor side reactions like debromination. Always use rigorous inert gas techniques (e.g., Schlenk line or glovebox) and degas your solvents thoroughly.

In-Depth Troubleshooting Guide

This section provides a systematic approach to troubleshooting, organized by key experimental parameters.

Symptom: High Levels of Debromination (>20%) with Low Conversion

This scenario suggests that the catalytic cycle is inefficient and side reactions are dominant. The primary focus should be on the catalyst system and reaction setup.

The choice of ligand is arguably the most critical factor in suppressing hydrodebromination. The ideal ligand should promote rapid oxidative addition of the aryl bromide to the Pd(0) center and subsequent steps in the catalytic cycle, thereby outcompeting the debromination pathway.

Recommendation: Switch to bulky, electron-rich phosphine ligands. These ligands stabilize the Pd(0) state and promote fast oxidative addition.

ParameterRecommendationRationale
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃These are common and reliable Pd(0) or Pd(II) precursors that are readily reduced in situ.
Recommended Ligands XPhos, SPhos, RuPhos, Buchwald-type biaryl phosphinesThese bulky, electron-rich ligands accelerate reductive elimination and prevent the formation of undesired intermediates.
Catalyst Loading 1-5 mol%Start with a higher loading (e.g., 5 mol%) to ensure sufficient active catalyst is present. This can be reduced once the reaction is optimized.

The following diagram illustrates the desired cross-coupling cycle versus the competing hydrodebromination pathway. The goal is to select conditions that make the k₁ (oxidative addition) and subsequent steps much faster than the k₂ (debromination) pathway.

G Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Br(L)₂ Pd0->OxAdd k₁ (Oxidative Addition) ArBr Pyrazolyl-Br ArBr->OxAdd Transmetal Ar-Pd(II)-Ar'(L)₂ OxAdd->Transmetal Transmetalation PdH L₂-Pd(II)-H OxAdd->PdH k₂ (Side Reaction) Partner Coupling Partner (e.g., Ar'-B(OR)₂) Partner->Transmetal Transmetal->Pd0 Reductive Elimination Product Ar-Ar' (Desired Product) Transmetal->Product Debrom_Product Ar-H (Debrominated) H_Source [H] Source H_Source->PdH PdH->Pd0 Reductive Elimination PdH->Debrom_Product G Start Initial Experiment: High Debromination Check_Inert Verify Inert Atmosphere & Anhydrous Conditions Start->Check_Inert Change_Ligand Screen Bulky Ligands (XPhos, SPhos, RuPhos) Check_Inert->Change_Ligand Conditions OK Change_Base Switch to K₃PO₄ or Cs₂CO₃ Change_Ligand->Change_Base Check_Partner Use Boronic Acid Pinacol Ester (BPin) Change_Base->Check_Partner Optimize_Temp Optimize Temperature (Start at 80°C) Check_Partner->Optimize_Temp Success Successful Coupling: Low Debromination Optimize_Temp->Success

Caption: A systematic workflow for troubleshooting the cross-coupling reaction.

Recommended Starting Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine with an arylboronic acid pinacol ester.

Materials:

  • 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine (1.0 eq)

  • Arylboronic acid pinacol ester (1.2 - 1.5 eq)

  • Pd₂(dba)₃ (2.5 mol%)

  • XPhos (6 mol%)

  • K₃PO₄ (potassium phosphate), finely ground and dried (2.0 - 3.0 eq)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine, the arylboronic acid pinacol ester, and the K₃PO₄.

  • Catalyst Addition: In a separate vial, weigh out the Pd₂(dba)₃ and XPhos. Add these to the Schlenk flask.

  • Evacuate and Backfill: Seal the flask and evacuate under high vacuum for 5-10 minutes, then backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe. The final concentration should be approximately 0.1 M with respect to the starting bromide.

  • Heating: Place the flask in a preheated oil bath at 90 °C.

  • Monitoring: Stir the reaction vigorously. Monitor the progress by taking small aliquots (under an inert atmosphere) and analyzing by LC-MS or TLC until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black. Wash the filter cake with additional ethyl acetate. Concentrate the filtrate in vacuo and purify the crude product by column chromatography.

References

  • Title: A Simple, Air-Stable Catalyst System for the Suzuki-Miyaura Coupling of Aryl Chlorides Source: Angewandte Chemie International Edition URL: [Link]

  • Title: The Suzuki-Miyaura Cross-Coupling Reaction Source: Chemical Reviews URL: [Link]

  • Title: The Role of Boronic Acid Composition in Suzuki-Miyaura Cross-Coupling Source: The Journal of Organic Chemistry URL: [Link]

Optimization

optimizing HPLC mobile phase for 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine purification

Welcome to the Technical Support Center for Chromatographic Purification . As a Senior Application Scientist, I have structured this portal to address the specific physicochemical challenges of purifying 2-(4-bromo-1,5-d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chromatographic Purification . As a Senior Application Scientist, I have structured this portal to address the specific physicochemical challenges of purifying 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine .

This molecule presents unique chromatographic hurdles: it contains two weakly basic heterocycles (a pyrazine and a substituted pyrazole) and a highly lipophilic, polarizable heavy halogen (bromine). The guides below are designed to move beyond trial-and-error, providing you with causality-driven, self-validating workflows to optimize your mobile phase and scale up to preparative LC-MS.

Interactive Troubleshooting Workflows

Workflow Start Assess Analyte pKa (Pyrazole ~2.5, Pyrazine ~0.6) CheckPH Is Mobile Phase pH close to 2.5? Start->CheckPH BadPH Yes (e.g., 0.1% FA, pH 2.7) Result: Partial Ionization, Split/Broad Peaks CheckPH->BadPH Yes GoodPH No (e.g., 10mM NH4OAc, pH 6.8) Result: Fully Neutral, Sharp Peaks CheckPH->GoodPH No BadPH->GoodPH Adjust pH > 4.5 OptimizeOrg Optimize Organic Modifier (MeOH for Halogen Selectivity) GoodPH->OptimizeOrg ScaleUp Scale to Preparative LC-MS (Use DFA instead of TFA) OptimizeOrg->ScaleUp

Caption: Logical workflow for optimizing mobile phase pH to avoid partial ionization.

Silanol Analyte Basic Analyte (Positively Charged) Interaction Secondary Ionic Interaction (Severe Peak Tailing) Analyte->Interaction Silanol Silica Surface (Residual Silanols) LowPH Low pH (≤ 2.0) Silanols Protonated (Si-OH) Silanol->LowPH MidPH Mid pH (4.0 - 7.0) Silanols Deprotonated (Si-O⁻) Silanol->MidPH LowPH->Analyte No Attraction (Sharp Peaks) MidPH->Interaction Strong Attraction

Caption: Mechanism of secondary silanol interactions and the effect of pH control.

Knowledge Base: FAQs & Troubleshooting Guides

Q1: Why am I observing severe peak splitting and tailing when using standard 0.1% Formic Acid? Causality: 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine contains two weakly basic nitrogen centers. The conjugate acid of the pyrazole ring has a pKa of approximately 2.5. Standard 0.1% formic acid yields a mobile phase pH of ~2.7. 1[1]. The molecule exists in a dynamic equilibrium between its neutral and protonated states during the run. Because these two states have different hydrophobicities, they partition differently into the stationary phase, causing peak splitting and broadening. Self-Validating Solution: Shift the mobile phase pH at least 2 units away from the pKa. Using a 10 mM ammonium acetate buffer (pH 6.8) ensures the molecule is fully neutral. Validate this by calculating the USP tailing factor ( Tf​ ); successful optimization will yield a Tf​ between 1.0 and 1.2.

Q2: How can I eliminate secondary interactions with silanols if my protocol requires an acidic pH? Causality: At mid-to-high pH, residual silanols (Si-OH) on the silica surface deprotonate to form negatively charged Si-O⁻ groups. If your analyte is positively charged, it undergoes secondary ion-exchange interactions with these silanols, which is 2[2]. Self-Validating Solution: Lower the pH to ≤ 2.0 using 0.1% Trifluoroacetic acid (TFA). This3[3] and fully protonates the silica surface, neutralizing it[4]. Additionally, TFA acts as a strong ion-pairing agent, masking the positive charge of the analyte. Validate this by swapping from a Type A silica column to a 3[3]; if tailing persists, the issue is pH-related, not column-related.

Q3: I am scaling up to Preparative LC-MS. TFA gives me great peak shape, but my MS signal disappears. What is the alternative? Causality: While TFA provides excellent peak symmetry, it forms highly stable, neutral ion-pairs with basic amines in the gas phase. This prevents the analyte from retaining its charge during electrospray ionization (ESI), leading to . Self-Validating Solution: Substitute TFA with . DFA provides a lower pH than Formic Acid (maintaining good peak shape) but causes significantly less ion suppression than TFA. Validate this by comparing the Extracted Ion Chromatogram (XIC) Area Under Curve (AUC) of equimolar injections; a >3-fold increase in AUC confirms suppression relief.

Q4: How do I improve the resolution between the target molecule and its de-brominated impurity? Causality: The primary structural difference is the bromine atom, which adds lipophilicity and polarizability. Acetonitrile (MeCN) is an aprotic solvent that separates primarily based on pure hydrophobicity. Methanol (MeOH), being a protic solvent, offers different dipole-dipole interactions and better shape selectivity for halogenated aromatics. Self-Validating Solution: Switch the organic modifier from MeCN to MeOH. If baseline resolution ( Rs​≥1.5 ) is not achieved, utilize a Phenyl-Hexyl stationary phase, which leverages π−π and halogen bonding interactions to selectively retain the brominated species longer than the de-brominated analog.

Data Hub: Quantitative Summaries

Table 1: Effect of Mobile Phase pH on Analyte Ionization and Chromatography

Mobile Phase ModifierApprox. pHAnalyte StateSilanol StateChromatographic Effect
0.1% TFA ~2.0Fully ProtonatedNeutral (Si-OH)Sharp peaks, high MS suppression
0.1% Formic Acid ~2.7Partially IonizedNeutral (Si-OH)Peak splitting, broad bands
10 mM NH₄OAc ~6.8Fully NeutralIonized (Si-O⁻)Sharp peaks, high retention, MS compatible

Table 2: Acidic Modifier Comparison for LC-MS Scale-Up

ModifierConcentrationIon Pairing StrengthMS Ionization EfficiencyUV Peak Symmetry
Trifluoroacetic Acid (TFA) 0.05 - 0.1%HighVery Low (Suppressed)Excellent
Difluoroacetic Acid (DFA) 0.05 - 0.1%ModerateModerateGood
Formic Acid (FA) 0.1%LowHighPoor (Partial Ionization)

Protocol Library: Step-by-Step Methodologies

Protocol A: Mobile Phase pH Optimization Screen

Objective: Identify the optimal pH to prevent partial ionization and eliminate secondary silanol interactions.

  • Preparation of Buffers: Prepare Mobile Phase A1 (0.1% TFA in LC-MS grade Water, pH ~2.0), A2 (0.1% Formic Acid in Water, pH ~2.7), and A3 (10 mM Ammonium Acetate in Water, pH ~6.8). Prepare Mobile Phase B (100% Methanol).

  • Column Equilibration: Flush a high-purity, fully end-capped Type B C18 column with 20 column volumes (CV) of the respective mobile phase pair (e.g., A1/B) to ensure complete stationary phase equilibration.

  • Isocratic Testing: Inject 2 µL of a 1 mg/mL standard of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine. Run an isocratic method (e.g., 40% B / 60% A) to elute the compound at a retention factor ( k′ ) > 2.

  • Self-Validation (Asymmetry Calculation): Calculate the USP tailing factor ( Tf​=W0.05​/2f ). The protocol is validated if Tf​≤1.2 for the optimal buffer (A3) and >1.5 for the suboptimal buffer (A2).

Protocol B: Preparative LC-MS Scale-Up Workflow

Objective: Scale up purification from analytical to preparative scale while maintaining MS sensitivity for mass-directed fraction collection.

  • Modifier Substitution: Replace TFA with 0.05% Difluoroacetic acid (DFA) in both the aqueous (A) and organic (B) preparative lines.

  • Analytical Translation: Run the optimized analytical gradient on the preparative system using a scaled flow rate ( Flowprep​=Flowanalytical​×(rprep​/ranalytical​)2 ). Verify that the retention time shift is < 5% compared to the analytical run.

  • Loading Capacity Test: Inject increasing masses of the crude mixture. Monitor the UV trace (254 nm) for fronting (indicating column overload) and the MS trace (ESI+) for signal plateauing (indicating detector saturation).

  • Self-Validation (Fraction Purity): Collect fractions based on mass-triggered thresholds (Target m/z : [M+H]+). Re-inject a 5 µL aliquot of the main fraction onto the analytical system. The protocol is validated if the UV purity is >98% and the target mass is confirmed without persistent TFA adducts.

References

  • BenchChem.Technical Support Center: HPLC Analysis of Basic Compounds and Their Derivatives.
  • Phenomenex.How to Reduce Peak Tailing in HPLC?
  • Chrom Tech, Inc.What Causes Peak Tailing in HPLC?
  • Element Lab Solutions.Peak Tailing in HPLC.
  • Sigma-Aldrich.Difluoroacetic Acid as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins.

Sources

Troubleshooting

troubleshooting impurities in 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine crystallization

Technical Support Center: Crystallization of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine Welcome to the technical support center for the crystallization of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine. This guid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Crystallization of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine

Welcome to the technical support center for the crystallization of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the purification of this key intermediate. This document provides in-depth, experience-driven advice to overcome common challenges in obtaining high-purity crystalline material.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should be aware of when crystallizing 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine?

A1: Impurities in the synthesis of pyrazole derivatives can originate from starting materials, byproducts, intermediates, and degradation products.[1] For this specific molecule, the most prevalent impurities typically include:

  • Regioisomers: The formation of regioisomeric mixtures is a significant challenge when using unsymmetrical starting materials in pyrazole synthesis.[2] These isomers often have very similar physical properties to the desired product, making them difficult to separate by crystallization.

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of residual starting materials in your crude product.

  • Byproducts from Side Reactions: The reaction conditions for pyrazole synthesis can sometimes lead to the formation of undesired side products.[2]

  • Residual Solvents: Volatile organic compounds used during the synthesis or workup can be trapped in the crystal lattice.[1]

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often due to high solute concentration, rapid cooling, or an inappropriate solvent system. To address this, you can:

  • Slow Down the Cooling Rate: Allow the solution to cool to room temperature slowly before further cooling in an ice bath. Using an insulated container can help.[3]

  • Reduce the Concentration: Add more of the "good" solvent to the hot solution to ensure the compound is fully dissolved before cooling.

  • Change the Solvent System: Experiment with different solvent or solvent/anti-solvent combinations. A solvent with a lower boiling point might be beneficial.[3]

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

Q3: The yield of my recrystallized product is very low. How can I improve it?

A3: Low recovery can be due to several factors. To improve your yield:

  • Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent required to fully dissolve your crude product. An excess of solvent will keep more of your product in solution upon cooling.

  • Ensure Complete Precipitation: Cool the solution thoroughly in an ice bath for at least 20-30 minutes to maximize crystal formation.[3]

  • Check the Mother Liquor: After filtration, evaporate a small sample of the filtrate to see if a significant amount of product remains. If so, you may need to adjust your solvent system or cooling process.[3]

Troubleshooting Guide: Impurities in Crystallization

This section provides a more detailed approach to identifying and resolving specific impurity-related issues during the crystallization of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine.

Problem 1: Persistent Impurities Detected by HPLC After Recrystallization

Scenario: You have performed a single-solvent recrystallization, but HPLC analysis still shows the presence of one or more significant impurities.

Causality: This often indicates that the impurity has a similar solubility profile to your target compound in the chosen solvent. Effective purification via recrystallization relies on a significant difference in solubility between the desired compound and the impurities.[4][5]

Troubleshooting Workflow:

Caption: Workflow for troubleshooting persistent impurities.

Detailed Protocols:

Protocol 1: Systematic Solvent Screening

  • Objective: To identify a single solvent that provides good solubility for the target compound at elevated temperatures but poor solubility at lower temperatures, while keeping impurities dissolved.

  • Procedure:

    • Place a small amount (e.g., 10-20 mg) of the impure compound into several test tubes.

    • Add a small amount of a different solvent to each test tube (see table below for suggestions).

    • Heat the test tubes and observe the solubility. Add more solvent in small increments until the solid dissolves.

    • Allow the solutions to cool slowly to room temperature and then in an ice bath.

    • Observe the quantity and quality of the crystals formed.

    • Analyze the resulting crystals and mother liquor by HPLC to determine the most effective solvent for impurity rejection.

Table 1: Suggested Solvents for Screening

SolventPolarity IndexBoiling Point (°C)Notes
Ethanol5.278A common choice for pyrazole derivatives.[3]
Isopropanol4.382Another good option for many heterocyclic compounds.
Ethyl Acetate4.477A less polar option that can be effective.
Acetone5.156A more volatile solvent.
Toluene2.4111A non-polar solvent.
Acetonitrile6.282A polar aprotic solvent.

Protocol 2: Recrystallization Using a Binary Solvent System

  • Objective: To purify a compound that is either too soluble or not soluble enough in common single solvents.[6]

  • Procedure:

    • Dissolve the crude compound in a minimal amount of a hot "good" solvent (one in which it is readily soluble).[3][6]

    • While the solution is still hot, add a "poor" solvent (one in which the compound is sparingly soluble) dropwise until the solution becomes slightly turbid. The two solvents must be miscible.[6]

    • If too much "poor" solvent is added, add a small amount of the "good" solvent to redissolve the precipitate.[6]

    • Allow the solution to cool slowly to induce crystallization.[6]

    • Collect the crystals by filtration, wash with a small amount of the cold "poor" solvent, and dry.[6]

Common Binary Solvent Pairs:

  • Ethanol/Water[3]

  • Hexane/Ethyl Acetate[3]

  • Toluene/Hexane[4]

Problem 2: Oily Precipitate Formation During Crystallization

Scenario: Upon cooling the crystallization solution, a viscous liquid or oil separates instead of solid crystals.

Causality: This often occurs when the melting point of the solid is lower than the boiling point of the solvent, or when the solution is supersaturated to a high degree, leading to liquid-liquid phase separation.

Troubleshooting Workflow:

Caption: Workflow for addressing oily precipitate formation.

Expert Insights:

  • Solvent Choice is Critical: The choice of solvent can significantly influence crystal formation.[7][8] Protic solvents like alcohols can form hydrogen bonds with the pyrazole and pyrazine nitrogens, which may either aid or hinder crystallization depending on the overall molecular structure.

  • Consider Anti-Solvent Addition: A controlled anti-solvent addition can be a powerful technique to induce crystallization.[5] The anti-solvent should be miscible with the primary solvent but should have low solubility for the target compound.

Analytical Characterization for Purity Assessment

Robust analytical methods are essential for confirming the purity of your final product.[9][10]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity analysis in the pharmaceutical industry.[10][11] A well-developed HPLC method can separate the target compound from closely related impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurities by providing molecular weight information.[1][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can be used to identify and quantify impurities.

  • Gas Chromatography (GC): GC is the preferred method for analyzing residual solvents.[1][10]

References

  • Analytical Method Development for Intermediate Purity & Impurities. (2026, January 20). Google Cloud.
  • Dealing with poor solubility of pyrazole derivatives during synthesis. (n.d.). BenchChem.
  • Recrystallization techniques for purifying pyrazole compounds. (2025, December). BenchChem.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). American Pharmaceutical Review.
  • Pharmaceutical Applications Compendium - PURITY AND IMPURITY ANALYSIS. (n.d.). Agilent.
  • Recrystallization. (n.d.). University of California, Los Angeles.
  • Recrystallization and Crystallization. (n.d.). University of Rochester.
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). Alwsci.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain.
  • Troubleshooting the reaction mechanism of pyrazole formation. (n.d.). BenchChem.
  • 2.1: RECRYSTALLIZATION. (2021, March 5). Chemistry LibreTexts.
  • Recrystallization (chemistry). (n.d.). Wikipedia.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Solvent combinations used in the crystallization of compounds 2–4. (n.d.). ResearchGate.
  • Method for purifying pyrazoles. (n.d.). Google Patents.
  • A Different View of Solvent Effects in Crystallization. (2017, December 3). MDPI.
  • Different solvents yield alternative crystal forms through aromatic, halogen bonding and hydrogen bonding competition. (n.d.). CrystEngComm (RSC Publishing).
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa. (2024, June 1). White Rose Research Online.
  • Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction. (2019, April 11). Cambridge University Press & Assessment.
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the "Disappeared" Form I Polymorph of Ritonavir. (2024, July 1). PubMed.
  • Synthesis of Some New Pyrazoles. (n.d.). DergiPark.
  • 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine | 2021244-96-0. (n.d.). MilliporeSigma.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC.
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024, September 20). MDPI.
  • (PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (n.d.). ResearchGate.

Sources

Optimization

Technical Support Center: NMR Analysis of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the Nuclear Magnetic Resonance (NMR) analysis of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine. This document is designed fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the Nuclear Magnetic Resonance (NMR) analysis of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine. This document is designed for researchers, chemists, and drug development professionals who require robust analytical methods for this specific heterocyclic compound. Here, we address common challenges and provide field-tested protocols to ensure high-quality, reproducible results. Our approach emphasizes the rationale behind experimental choices, empowering you to adapt and troubleshoot effectively.

Part 1: Solvent Selection & Sample Preparation

The first step in any NMR analysis is achieving a stable, homogeneous solution. The choice of solvent is critical as it not only needs to dissolve the analyte but can also significantly influence the resulting spectrum.

Q1: What is the best starting solvent for NMR analysis of this compound?

For most pyrazole and pyrazine derivatives, Chloroform-d (CDCl₃) is the recommended starting point.[1][2] It is a versatile, non-polar solvent that dissolves a wide range of organic molecules and has a single, well-defined residual solvent peak at δ 7.26 ppm that rarely interferes with signals in the aromatic region.[3]

Rationale: The molecular structure of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine, while containing nitrogen heterocycles, is largely organic and lacks highly polar functional groups that would necessitate strongly polar solvents. Many similar heterocyclic structures have been successfully characterized in CDCl₃.[1]

Q2: My compound has poor solubility in CDCl₃. What are my next options?

If solubility is limited in CDCl₃, a tiered approach based on solvent polarity is recommended. Do not immediately jump to the strongest solvent, as this can sometimes mask or broaden signals.

  • Acetone-d₆: A moderately polar aprotic solvent. It is an excellent next choice if CDCl₃ fails. Its residual proton signal appears as a quintet at δ 2.05 ppm, far from the aromatic region.[4]

  • Acetonitrile-d₃: Similar in polarity to acetone, its residual proton signal is also a quintet at δ 1.94 ppm, safely upfield from analyte signals.[4]

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): A highly polar aprotic solvent, often considered a "universal" solvent for difficult-to-dissolve compounds.[5] Be aware that its residual proton signal is at δ 2.50 ppm, and it contains a variable water peak around δ 3.33 ppm which can sometimes interfere with analysis.[6] Due to its high boiling point, sample recovery can be challenging.

The following table summarizes the properties of recommended solvents.

SolventResidual ¹H Shift (ppm)¹³C Shifts (ppm)Dielectric ConstantKey Characteristics
Chloroform-d (CDCl₃) 7.26 (singlet)77.23 (triplet)4.8Excellent starting point; good for non-polar to moderately polar compounds.[3]
Acetone-d₆ 2.05 (quintet)206.68, 29.92 (septets)20.7Good alternative for increased polarity; minimal interference with aromatic signals.[4]
Acetonitrile-d₃ 1.94 (quintet)118.69, 1.39 (septets)37.5Good for moderately polar compounds; low viscosity.[4]
DMSO-d₆ 2.50 (quintet)39.51 (septet)46.7Excellent for polar compounds with poor solubility; hygroscopic.[4]
Benzene-d₆ 7.16 (singlet)128.39 (triplet)2.3Aromatic solvent used to resolve signal overlap through anisotropic effects.[7]
Q3: How much sample and solvent should I use?
  • For ¹H NMR: A concentration of 5-10 mg dissolved in 0.6-0.7 mL of deuterated solvent is typically sufficient.[7]

  • For ¹³C and 2D NMR (HSQC, HMBC): A more concentrated sample of 15-20 mg in 0.6-0.7 mL is recommended to achieve a good signal-to-noise ratio in a reasonable time.[7]

Below is a recommended workflow for solvent selection.

cluster_workflow Solvent Selection Workflow Start Start: Dissolve 5 mg of compound Test_CDCl3 Test Solubility in 0.6 mL CDCl₃ Start->Test_CDCl3 Soluble_CDCl3 Soluble? Test_CDCl3->Soluble_CDCl3 Run_NMR_CDCl3 Acquire NMR Spectrum in CDCl₃ Soluble_CDCl3->Run_NMR_CDCl3 Yes Test_Acetone Test Solubility in 0.6 mL Acetone-d₆ Soluble_CDCl3->Test_Acetone No Soluble_Acetone Soluble? Test_Acetone->Soluble_Acetone Run_NMR_Acetone Acquire NMR Spectrum in Acetone-d₆ Soluble_Acetone->Run_NMR_Acetone Yes Use_DMSO Use 0.6 mL DMSO-d₆ Soluble_Acetone->Use_DMSO No Run_NMR_DMSO Acquire NMR Spectrum in DMSO-d₆ Use_DMSO->Run_NMR_DMSO

Caption: Workflow for selecting the appropriate NMR solvent.

Part 2: Troubleshooting Guide for Spectral Interpretation

Once a spectrum is acquired, you may encounter challenges in its interpretation. This section addresses specific issues you might face with 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine.

Q1: The signals in the aromatic region (δ 7-9 ppm) are overlapping. How can I resolve them?

Signal overlap in the aromatic region is a common issue for complex heterocyclic molecules.[7]

Troubleshooting Steps:

  • Change the Solvent: This is the most effective first step. Rerunning the sample in Benzene-d₆ can often resolve overlapping signals.[7]

    • Causality: Benzene is an aromatic solvent that induces significant chemical shift changes (known as Aromatic Solvent Induced Shifts, or ASIS). Protons located on the periphery of the analyte molecule will interact with the ring current of the benzene solvent molecules, causing their signals to shift, often resolving accidental equivalence.[7]

  • Use a Higher Field Spectrometer: If available, acquiring the spectrum on a spectrometer with a higher magnetic field strength (e.g., 600 MHz vs. 300 MHz) will increase signal dispersion, spreading the signals further apart and improving resolution.[7]

  • Acquire a 2D Spectrum: A 2D COSY (Correlation Spectroscopy) experiment can help identify which protons are coupled to each other, even if their signals are partially overlapped.

Q2: I am observing broad signals in my spectrum. What is the cause?

Unlike many pyrazole derivatives, your compound is N-methylated (1,5-dimethyl), which means there is no acidic N-H proton . Therefore, the common issues of tautomerism or rapid N-H exchange with water, which cause significant signal broadening, are not applicable here. This simplifies the analysis considerably. If you still observe broad signals, consider these alternative causes:

  • Paramagnetic Impurities: Trace amounts of metal ions (e.g., from catalysts) can cause severe broadening of all signals. This can be checked by running a quick Evans method test or by adding a chelating agent like EDTA.

  • Sample Aggregation: At higher concentrations, molecules may begin to aggregate or stack, leading to restricted motion and broader signals. Try acquiring the spectrum on a more dilute sample.

  • Restricted Bond Rotation (Rotamers): The single bond connecting the pyrazole and pyrazine rings may have hindered rotation. If the rotation is slow on the NMR timescale, you may observe two distinct sets of signals (for two rotamers) or broad, averaged signals. A Variable Temperature (VT) NMR experiment can confirm this; signals from rotamers will typically sharpen and coalesce into a single set of averaged signals at higher temperatures.[7]

cluster_troubleshooting Troubleshooting Broad or Overlapping Signals Start Observe Broad or Overlapping Signals IsBroad Are signals broad? Start->IsBroad IsOverlapping Are signals overlapping? Start->IsOverlapping Dilute Dilute Sample & Re-acquire IsBroad->Dilute Yes ChangeSolvent Change Solvent (e.g., Benzene-d₆) IsOverlapping->ChangeSolvent Yes CheckMetals Check for Paramagnetic Impurities Dilute->CheckMetals Still Broad VT_NMR Run Variable Temperature (VT) NMR CheckMetals->VT_NMR Still Broad Resolved Problem Resolved VT_NMR->Resolved HigherField Use Higher Field Spectrometer ChangeSolvent->HigherField Still Overlapping HigherField->Resolved

Caption: Decision tree for troubleshooting common NMR spectral issues.

Part 3: Experimental Protocols
Protocol 1: Standard ¹H NMR Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine and dissolve it in 0.6 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Spectrometer Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse (e.g., 'zg30' on Bruker) is appropriate.

    • Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6 ppm.

    • Number of Scans: Acquire 16 to 32 scans for a good signal-to-noise ratio.

    • Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and reference the solvent peak to its known chemical shift (e.g., CDCl₃ at δ 7.26 ppm).

Protocol 2: 2D NMR for Structural Confirmation

For unambiguous assignment of all proton and carbon signals, 2D NMR experiments are invaluable. Use the same, preferably more concentrated (15-20 mg), sample.

  • COSY (¹H-¹H Correlation Spectroscopy):

    • Objective: To identify protons that are spin-coupled to each other (typically through 2-3 bonds). This is useful for identifying adjacent protons on the pyrazine ring.

    • Methodology: Use a standard COSY pulse sequence (e.g., 'cosygpqf' on Bruker). Set the spectral width in both dimensions to encompass all proton signals. Acquire the data with 2-8 scans per increment and 256-512 increments in the indirect dimension.[7]

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Objective: To identify which protons are directly attached to which carbons (one-bond C-H correlation).

    • Methodology: Use a standard HSQC pulse sequence (e.g., 'hsqcedetgpsisp2.3' on Bruker). Set the F2 (¹H) dimension to the proton spectral width and the F1 (¹³C) dimension to the carbon spectral width (e.g., 0-160 ppm). The experiment is optimized for an average one-bond coupling constant (¹JCH), typically set to 145-155 Hz for heteroaromatic systems.[7]

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Objective: To identify long-range correlations (typically 2-3 bonds) between protons and carbons. This is crucial for connecting the different fragments of the molecule, for example, correlating the methyl protons to the pyrazole ring carbons and the pyrazole protons to the pyrazine ring carbons.

    • Methodology: Use a standard HMBC pulse sequence (e.g., 'hmbcgplpndqf' on Bruker). Set the spectral widths as in the HSQC. The key parameter is the long-range coupling delay, which is optimized for a coupling constant of ~8-10 Hz.[7]

By combining the information from these 1D and 2D experiments, a complete and unambiguous assignment of the structure of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine can be achieved.

References
  • Barlin, G. B. (1982). The Chemistry of Heterocyclic Compounds: The Pyrazines. John Wiley & Sons.
  • Elguero, J., et al. (1996). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry, 34(12), 937-944.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Taylor, R. D., et al. (2011). Greener approach toward one pot route to pyrazine synthesis. Synthetic Communications, 41(16), 2421-2428. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Yoder, C. (2024). Common NMR Solvents. Wired Chemist. [Link]

  • Patel, S. K., et al. (2014). Synthesis of pyrazole derivatives and screening of their antibacterial and antifungal activities. Connect Journals, 15(1), 1-8.
  • Zhang, Z., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(15), 8113–8120. [Link]

Sources

Troubleshooting

Technical Support Center: Safe Scale-Up of 2-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine Synthesis

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers and drug development professionals scaling up the synthesis of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers and drug development professionals scaling up the synthesis of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine. The two-step sequence—pyrazole core assembly via methylhydrazine condensation followed by regioselective bromination—presents severe thermal and kinetic hazards on a pilot scale.

This guide provides field-proven troubleshooting, mechanistic causality, and self-validating protocols to ensure safe, reproducible scale-up.

Section 1: Pyrazole Core Assembly & Methylhydrazine Safety

Q: How do we control the regioselectivity to favor the 1,5-dimethyl-3-pyrazinyl isomer during condensation? A: The regioselectivity is governed by the inherent electronics of the starting material, 1-(pyrazin-2-yl)butane-1,3-dione. The carbonyl adjacent to the pyrazine ring is highly electrophilic due to the electron-withdrawing nature of the heterocycle. When methylhydrazine is introduced, its terminal, sterically unhindered primary amine ( −NH2​ ) preferentially attacks this more electrophilic carbonyl. Subsequent cyclization of the secondary amine ( −NHCH3​ ) onto the methyl-adjacent carbonyl naturally yields the desired 1,5-dimethyl-3-(pyrazin-2-yl)-1H-pyrazole intermediate. Kinetic control (dosing at low temperatures) ensures this pathway outcompetes thermodynamic equilibration to the undesired 1,3-dimethyl isomer.

Q: What are the thermal hazards associated with methylhydrazine condensation on scale, and how do we mitigate them? A: Hydrazine and methylhydrazine condensations are notoriously hazardous on scale due to the potential for violent, exothermic decomposition of the reaction mass. While pure hydrazines are stable at moderate temperatures, the reaction generates acidic byproducts (such as HCl, especially if hydrazine hydrochloride salts are present). These acidic species drastically lower the onset temperature of exothermic decomposition to as low as 70 °C, leading to an adiabatic temperature rise ( ΔTad​ ) exceeding 100 °C[1]. Mitigation: The addition of an inorganic base, such as Sodium Acetate (NaOAc), buffers the reaction mixture. By scavenging acidic byproducts, the base suppresses the formation of high-energy hydrazine conjugates, pushing the decomposition onset temperature back to a safe margin (>200 °C)[1].

Section 2: Regioselective Bromination & NBS Thermal Safety

Q: Why did our NBS bromination experience a thermal runaway during pilot scale-up when it was perfectly fine in the lab? A: N-Bromosuccinimide (NBS) brominations often proceed via a free-radical mechanism that exhibits a dangerous "induction period" or delayed initiation. In a batch process, all the NBS is charged at once. Because the reaction does not start immediately, unreacted NBS accumulates. Once the radical chain initiates, the accumulated NBS reacts simultaneously, releasing a massive amount of enthalpy that cooling systems cannot handle[2]. Furthermore, if you are using DMF as a solvent, NBS can trigger an autocatalytic, isothermal decomposition that generates massive off-gassing and temperatures exceeding 160 °C[3].

Q: What is the recommended safe protocol for the bromination step? A: You must transition from a batch to a semi-batch dosing protocol . By continuously dosing NBS (either as a solid or a slurry in a safe solvent like 2-MeTHF) at a controlled rate under 15 °C, you limit the pool of unreacted NBS. If cooling is lost, the maximum potential temperature rise is restricted only to the small amount of unreacted NBS present in the reactor at that moment[2].

Section 3: Quantitative Process Safety Data

The following table summarizes the critical thermal safety parameters and required mitigations for both synthetic steps, derived from reaction calorimetry (RC1) and differential scanning calorimetry (DSC) data.

Process ParameterPyrazole CondensationNBS Bromination
Primary Hazard Exothermic decomposition of hydrazineDelayed radical-initiated thermal runaway
Unmitigated Onset Temp ~70 °C (in presence of acidic species)~80 °C (autocatalytic in DMF)
Adiabatic Temp Rise ( ΔTad​ ) > 100 °C> 140 °C
Chemical Mitigation Addition of NaOAc buffer (1.2 eq)Avoid DMF; Use 2-MeTHF
Engineering Mitigation Controlled dosing of methylhydrazineSemi-batch dosing of NBS
Safe Operating Temp Dose at < 15 °C, heat to 60 °CDose and hold at < 15 °C

Section 4: Validated Experimental Protocols

Protocol A: Base-Stabilized Pyrazole Condensation

Self-Validating Check: The absence of a sudden temperature spike during the 60 °C heating phase validates that the base has successfully stabilized the hydrazine species.

  • Charge: To a jacketed reactor, charge 1-(pyrazin-2-yl)butane-1,3-dione (1.0 eq) and 2-MeTHF (5 volumes).

  • Buffer: Add Sodium Acetate (NaOAc) (1.2 eq) to the suspension and stir vigorously.

  • Cool: Adjust the internal reactor temperature to 0–5 °C.

  • Dose: Slowly dose methylhydrazine (1.1 eq) over 2 hours. Strictly maintain the internal temperature < 15 °C to control the initial condensation exotherm.

  • Cyclize: Gradually warm the reactor to 60 °C and stir for 12 hours to drive the cyclization to completion.

  • Workup: Quench with water, separate the phases, wash the organic layer with brine, and concentrate to isolate 1,5-dimethyl-3-(pyrazin-2-yl)-1H-pyrazole.

Protocol B: Semi-Batch Regioselective Bromination

Self-Validating Check: The heat flow (measured via RC1 or jacket temperature differential) must drop to baseline within minutes of pausing the NBS addition, proving no accumulation is occurring.

  • Charge: To a jacketed reactor, charge 1,5-dimethyl-3-(pyrazin-2-yl)-1H-pyrazole (1.0 eq) and 2-MeTHF (10 volumes).

  • Cool: Chill the mixture to 10–15 °C.

  • Prepare Reagent: Prepare a slurry of N-Bromosuccinimide (NBS) (1.05 eq) in 2-MeTHF in a separate dosing vessel.

  • Semi-Batch Dosing: Dose the NBS slurry into the main reactor over 4 hours. Critical: Maintain internal temperature < 15 °C. If the temperature rises above 15 °C, halt dosing immediately until cooling catches up.

  • Hold: Stir for an additional 1 hour at 15 °C post-dosing.

  • Quench: Add aqueous sodium thiosulfate (10% w/w) to neutralize any residual active bromine radicals.

  • Isolate: Extract, wash with water, and crystallize the organic layer to yield pure 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine.

Section 5: Process Workflows & Mechanistic Diagrams

SynthesisWorkflow SM 1-(pyrazin-2-yl)butane-1,3-dione + Methylhydrazine Condensation Condensation (Base Stabilized) SM->Condensation Int 1,5-dimethyl-3-(pyrazin-2-yl) -1H-pyrazole Condensation->Int NaOAc, ΔT control Bromination Bromination (T < 15°C) Int->Bromination NBS NBS Addition (Semi-batch dosing) NBS->Bromination Prod 2-(4-bromo-1,5-dimethyl-1H- pyrazol-3-yl)pyrazine Bromination->Prod Radical suppression

Caption: Workflow for the safe synthesis of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine.

NBS_Safety Batch Batch NBS Addition Accum NBS Accumulation Batch->Accum Radical Radical Initiation (Delayed) Accum->Radical Runaway Thermal Runaway Radical->Runaway SemiBatch Semi-Batch Dosing TempCtrl Strict Temp Control (T < 15°C) SemiBatch->TempCtrl TempCtrl->Radical Prevents Accumulation Safe Controlled Exotherm TempCtrl->Safe

Caption: Logical relationship between NBS dosing strategies and thermal runaway mitigation.

References

  • [3] A Dangerous Bromance: Hazards of DMF and NBS. Scientific Update / Organic Process Research & Development. URL:[Link]

  • [2] Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization. Organic Process Research & Development, ACS Publications. URL:[Link]

  • [1] Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. Organic Process Research & Development, ACS Publications. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine vs. Bromopyridines in Cross-Coupling

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, catalyst selection, and self-validating experimental protocols for sterically hindered heteroaryl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, catalyst selection, and self-validating experimental protocols for sterically hindered heteroaryl halides.

Executive Summary & Structural Analysis

In modern medicinal chemistry, the palladium-catalyzed cross-coupling of heteroaryl halides is a cornerstone technology. However, not all heterocyclic bromides behave identically under standard catalytic conditions. This guide provides an objective, data-driven comparison between two distinct classes of electrophiles: the ubiquitous, highly reactive bromopyridines and the highly functionalized, sterically encumbered 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine .

Understanding the dichotomy between these substrates requires analyzing two fundamental parameters: electronic effects and steric hindrance .

Electronic Dominance in Bromopyridines

Bromopyridines (e.g., 2-bromopyridine, 3-bromopyridine) are characterized by an electron-deficient aromatic ring. The electron-withdrawing nature of the pyridine nitrogen atom significantly lowers the energy of the lowest unoccupied molecular orbital (LUMO), which enhances the reactivity of the C-Br bond towards oxidative addition by a Palladium(0) species [1]. Consequently, these substrates readily undergo cross-coupling under mild conditions using standard, unhindered catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂.

Steric and Electronic Barriers in the Pyrazole-Pyrazine System

Conversely, 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine presents a formidable synthetic challenge. The pyrazole core is inherently more electron-rich than pyridine, and empirical data shows that 4-bromopyrazoles react markedly slower than their 3-bromo counterparts due to these electronic properties [2].

More critically, the 4-bromo position in this specific molecule is severely sterically hindered. It is flanked by a methyl group at the 5-position and a bulky pyrazine ring at the 3-position. This "steric canyon" physically blocks the approach of standard palladium complexes, preventing oxidative addition and leading to catalyst stalling or decomposition [3]. Overcoming this requires highly specialized, bulky dialkylbiaryl phosphine ligands (such as XPhos) that can force the necessary conformational changes to drive both oxidative addition and reductive elimination [4].

Reactivity Pyridine Bromopyridines Electron-Withdrawing Nitrogen Minimal Steric Bulk OxAdd_Fast Rapid Oxidative Addition Standard Catalysts (e.g., Pd(PPh3)4) Pyridine->OxAdd_Fast Low Energy Barrier Pyrazole 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine Electron-Rich Core Extreme Steric Hindrance OxAdd_Slow Hindered Oxidative Addition Requires Bulky Ligands (e.g., XPhos) Pyrazole->OxAdd_Slow High Steric/Electronic Barrier Coupling_P High Yield Mild Conditions OxAdd_Fast->Coupling_P Coupling_Z High Yield Harsh Conditions & Specialized Pd OxAdd_Slow->Coupling_Z

Logical relationship between substrate electronics, steric hindrance, and catalyst selection.

Comparative Performance Data

To objectively evaluate the reactivity gap, we compare the Suzuki-Miyaura cross-coupling performance of 2-bromopyridine against 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine using phenylboronic acid as the standard nucleophile.

The data below illustrates that while bromopyridines are agnostic to ligand bulk, the hindered pyrazole completely fails with standard bidentate ligands (dppf) and strictly requires the engineered steric profile of XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) to achieve conversion.

SubstrateCatalyst SystemBase / SolventTemp / TimeIsolated YieldCausality / Observation
2-Bromopyridine 5 mol% Pd(dppf)Cl₂K₂CO₃ / Dioxane:H₂O80°C / 2h96% Rapid oxidative addition due to electron-deficient ring.
Hindered Pyrazole 5 mol% Pd(dppf)Cl₂K₂CO₃ / Dioxane:H₂O100°C / 18h<5% Steric block at C4 prevents Pd approach; starting material recovered.
Hindered Pyrazole 5 mol% XPhos Pd G3K₃PO₄ / Dioxane:H₂O100°C / 18h84% Bulky XPhos ligand facilitates oxidative addition and forces reductive elimination.

Self-Validating Experimental Protocols

When working with highly hindered substrates like 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine, false negatives (reaction failure due to poor technique rather than substrate inertness) are common. The following protocol is designed as a self-validating system . By running a parallel control reaction with a highly reactive bromopyridine, you isolate the variable of steric hindrance. If the control succeeds but the target fails, the catalyst system—not the reagents or inert atmosphere—requires optimization.

Protocol Step1 1. Substrate & Control Setup Step2 2. XPhos Pd G3 Complexation Step1->Step2 Step3 3. Degassing & Thermal Coupling Step2->Step3 Step4 4. Dual LC-MS Monitoring Step3->Step4 Step5 5. Orthogonal Purification Step4->Step5

Self-validating experimental workflow incorporating parallel control monitoring.

Step-by-Step Methodology: Suzuki-Miyaura Coupling

Causality Note on Reagents: We utilize XPhos Pd G3 precatalyst because it rapidly generates the active monoligated Pd(0) species at room temperature, which is critical for hindered substrates. K₃PO₄ is chosen over weaker bases because bulky ligands require a highly active, soluble base to efficiently drive the transmetalation step in aqueous dioxane.

  • Reaction Setup (Parallel System):

    • Flask A (Target): Add 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine (1.0 mmol) and phenylboronic acid (1.5 mmol).

    • Flask B (Control): Add 2-bromopyridine (1.0 mmol) and phenylboronic acid (1.5 mmol).

  • Catalyst & Base Addition:

    • To both flasks, add XPhos Pd G3 (0.05 mmol, 5 mol%) and finely milled anhydrous K₃PO₄ (3.0 mmol).

    • Expertise Insight: Do not use standard Pd(PPh₃)₄ for Flask A; the triphenylphosphine ligands are too small to induce the steric strain required for reductive elimination of the bulky product [4].

  • Solvent Addition & Degassing:

    • Add a 4:1 mixture of 1,4-Dioxane and deionized H₂O (5.0 mL total) to both flasks.

    • Seal the flasks with septa and sparge with ultra-pure Argon for 15 minutes.

    • Expertise Insight: Electron-rich phosphines like XPhos are highly susceptible to oxidation. Thorough degassing is non-negotiable to prevent catalyst poisoning.

  • Thermal Activation:

    • Transfer both flasks to a pre-heated reaction block at 100°C. Stir vigorously (800 rpm) to ensure the biphasic mixture remains an emulsion.

  • Monitoring (Self-Validation Check):

    • After 2 hours, sample both reactions for LC-MS analysis.

    • Validation: Flask B (Bromopyridine) should show >90% conversion. If Flask B has failed, your boronic acid is likely degraded, or oxygen has breached the system. If Flask B is complete but Flask A shows low conversion, the reaction is proceeding normally but requires the full 18-hour cycle to overcome the pyrazole's steric barrier.

  • Workup & Purification:

    • Upon completion (18 hours for Flask A), cool to room temperature. Dilute with ethyl acetate (15 mL) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

References

  • "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." Journal of the American Chemical Society.[Link]

  • "Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis." Journal of the American Chemical Society.[Link]

Comparative

Validating LC-MS/MS Methods for 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine: A Comparative Guide on Selectivity and Sample Preparation

As drug development pipelines increasingly feature complex, halogenated heterocyclic scaffolds, bioanalytical scientists face mounting challenges in achieving robust quantification. The compound 2-(4-bromo-1,5-dimethyl-1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly feature complex, halogenated heterocyclic scaffolds, bioanalytical scientists face mounting challenges in achieving robust quantification. The compound 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine (BDMPP) represents a classic bioanalytical challenge. Featuring a pyrazine ring, a brominated pyrazole ring, and basic nitrogen atoms (pKa ~4.5), BDMPP is a polar-lipophilic molecule that demands highly specific chromatographic and sample preparation strategies to meet stringent regulatory standards.

In this guide, we objectively compare traditional bioanalytical approaches against optimized, mechanism-driven methodologies for BDMPP quantification. By analyzing the causality behind stationary phase chemistry and solid-phase extraction (SPE) mechanisms, we establish a self-validating workflow fully compliant with the[1].

Chromatographic Separation: Overcoming C18 Limitations

Standard C18 columns rely exclusively on dispersive hydrophobic (Van der Waals) interactions. While effective for neutral, highly lipophilic drugs, C18 phases often fail to adequately retain or resolve polar-lipophilic heterocycles like BDMPP. The basic nitrogens in the pyrazine and pyrazole rings frequently interact with residual surface silanols on C18 silica, leading to severe peak tailing and poor signal-to-noise (S/N) ratios.

The Biphenyl Advantage

To optimize retention and peak shape, we must exploit the unique electronic distribution of BDMPP. A Biphenyl stationary phase provides orthogonal selectivity by introducing π-π interactions. The biphenyl groups on the silica surface act as electron donors, engaging strongly with the electron-deficient pyrazine ring and the heavily halogenated (brominated) pyrazole ring. Furthermore, the biphenyl phase enhances dipole-dipole interactions, effectively pulling the target analyte away from early-eluting matrix interferences[2].

When analyzing BDMPP, methanol is strictly used as the strong mobile phase solvent instead of acetonitrile; acetonitrile's triple bond disrupts the π-π interactions between the analyte and the biphenyl stationary phase, negating the column's specific selectivity.

Data Presentation: C18 vs. Biphenyl Performance

Table 1: Chromatographic performance comparison for BDMPP (10 ng/mL in plasma extract).

Chromatographic ParameterStandard C18 Column (1.7 µm)Biphenyl Column (2.7 µm Core-Shell)
Retention Time (min) 1.853.42
Peak Asymmetry (Tf) 1.68 (Severe Tailing)1.05 (Highly Symmetrical)
Signal-to-Noise (S/N) 45:1210:1
Theoretical Plates (N) 4,50012,500

Sample Preparation: Eliminating Matrix Effects

The quantification of BDMPP at picogram-per-milliliter (pg/mL) levels requires near-total elimination of endogenous plasma phospholipids, which cause severe ion suppression in the positive electrospray ionization (ESI+) source.

Protein Precipitation (PPT) vs. Mixed-Mode SPE

A standard Protein Precipitation (PPT) using 3 volumes of acetonitrile is fast but highly non-selective. It leaves over 90% of glycerophospholipids in the sample extract.

Conversely, Mixed-Mode Cation Exchange (MCX) SPE leverages the basic nature of BDMPP. By acidifying the plasma below the analyte's pKa, the nitrogen atoms become fully protonated. The molecule is then trapped on the MCX sorbent via a dual mechanism: reversed-phase interactions with the polymeric backbone and strong ion-exchange interactions with the sulfonic acid groups. This dual-retention mechanism permits an aggressive 100% organic wash step that completely strips away neutral lipids without prematurely eluting the target analyte[3].

Data Presentation: Sample Preparation Efficacy

Table 2: Recovery and matrix effect comparison for BDMPP extraction from human plasma.

Performance MetricProtein Precipitation (PPT)Mixed-Mode SPE (MCX)
Absolute Recovery (%) 62.4 ± 8.5%94.2 ± 3.1%
Matrix Factor (MF) 0.45 (55% Signal Suppression)0.98 (Negligible Suppression)
Precision (%CV) 13.6%3.2%
Phospholipid Removal < 10%> 99%

Self-Validating Experimental Workflows

To ensure trustworthiness and regulatory compliance, the following protocols are designed as self-validating systems. They incorporate mandatory internal standard (IS) equilibration and System Suitability Tests (SST) that dictate whether a batch can proceed.

Workflow A Human Plasma Sample Spiked with BDMPP & IS B Mixed-Mode SPE (MCX) Orthogonal Clean-up A->B C Biphenyl UHPLC Column π-π & Dipole Interactions B->C D Triple Quadrupole MS/MS Positive ESI (MRM Mode) C->D E ICH M10 Validation Data Processing & QA D->E

Caption: LC-MS/MS Method Development & Validation Workflow for BDMPP.

Protocol A: Mixed-Mode Cation Exchange (MCX) Extraction
  • System Suitability Preparation: Prepare an SST sample containing BDMPP at the Lower Limit of Quantitation (LLOQ) and a stable-isotope labeled internal standard (SIL-IS).

  • Matrix Equilibration: Spike 200 µL of human plasma with SIL-IS. Vortex for 2 minutes and incubate at 37°C for 15 minutes. Causality: This ensures the SIL-IS achieves the same protein-binding equilibrium as the endogenous analyte, validating extraction recovery calculations.

  • Acidification: Add 200 µL of 2% Phosphoric acid (H₃PO₄) to the plasma. Causality: Lowers the pH to ~2.0, completely disrupting protein binding and fully protonating BDMPP for ion exchange.

  • SPE Conditioning: Condition a 30 mg MCX 96-well plate with 1 mL Methanol, followed by 1 mL MS-grade Water.

  • Sample Loading: Load the acidified plasma at a flow rate of 1 mL/min.

  • Orthogonal Washing:

    • Wash 1: 1 mL of 2% Formic Acid in Water (Removes water-soluble salts).

    • Wash 2: 1 mL of 100% Methanol. Causality: Strips away strongly hydrophobic, neutral interferences (phospholipids) while BDMPP remains locked via ionic bonds.

  • Target Elution: Elute with 2 x 500 µL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Causality: The high pH neutralizes the basic nitrogens on BDMPP, breaking the ionic interaction and eluting the compound cleanly.

  • Reconstitution: Evaporate under N₂ at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

SPE_Mechanism N1 Sample Load Acidified to pH 2.0 BDMPP is Protonated (+) N2 Sorbent Retention Trapped via Strong Cation Exchange N1->N2 N3 Aggressive Wash 100% MeOH removes Neutral Phospholipids N2->N3 N4 Target Elution 5% NH4OH in MeOH Neutralizes & Elutes N3->N4

Caption: Mixed-Mode Cation Exchange (MCX) SPE Mechanism for basic analytes.

Protocol B: LC-MS/MS Analysis & Self-Validation
  • Chromatography: Inject 5 µL onto a Biphenyl Core-Shell Column (2.1 x 50 mm, 2.7 µm) maintained at 40°C.

  • Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Methanol.

  • Gradient: 5% B to 95% B over 3.5 minutes at 0.5 mL/min.

  • Detection: Positive ESI monitoring the primary MRM transition for BDMPP.

  • Self-Validation Gate: Inject the SST sample first. The run is automatically halted if S/N < 100:1 or peak asymmetry > 1.5. Furthermore, inject a blank matrix extract immediately following the Upper Limit of Quantitation (ULOQ) standard. The blank must exhibit < 20% of the LLOQ signal to validate the absence of system carryover.

ICH M10 Validation Framework Alignment

By utilizing the Biphenyl/MCX methodology, the assay inherently protects against the most common validation failures outlined in the [1]:

  • Selectivity & Specificity: The orthogonal π-π retention mechanism ensures endogenous isobaric interferences are chromatographically resolved from BDMPP.

  • Matrix Effect (MF): The aggressive 100% methanol wash during MCX SPE guarantees an IS-normalized Matrix Factor between 0.85 and 1.15, proving that ionization is unaffected by the biological matrix.

  • Accuracy & Precision: The rigorous IS equilibration step ensures that inter-run and intra-run precision (%CV) remains well below the FDA's 15% threshold (20% at LLOQ).

References

  • U.S. Food and Drug Administration (FDA). "M10 Bioanalytical Method Validation and Study Sample Analysis." FDA Guidance Documents, November 2022. URL:[Link]

  • Biotage. "When should I choose a mixed-mode SPE?" Biotage Blog, February 2023. URL:[Link]

  • Restek Corporation. "Restek's Biphenyl LC Column: Two Decades of Pioneering Innovation." Restek Articles, April 2024. URL:[Link]

Sources

Validation

A Comparative Guide to Pyrazole-Pyrazine Pharmacophores: Spotlight on 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine

Introduction: The Pyrazole-Pyrazine Scaffold in Modern Drug Discovery The fusion of pyrazole and pyrazine rings creates a pharmacophore of significant interest in medicinal chemistry. This heterocyclic scaffold is a corn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrazole-Pyrazine Scaffold in Modern Drug Discovery

The fusion of pyrazole and pyrazine rings creates a pharmacophore of significant interest in medicinal chemistry. This heterocyclic scaffold is a cornerstone in the design of a multitude of biologically active agents, demonstrating a broad spectrum of therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] The pyrazole moiety, a five-membered aromatic ring with two adjacent nitrogen atoms, is a well-established component of many approved drugs and is particularly prominent in the development of kinase inhibitors.[3][4] Its ability to form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of kinases makes it a privileged scaffold for this target class.[4] When coupled with a pyrazine, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, the resulting conjugate exhibits unique electronic and steric properties that can be fine-tuned to achieve high potency and selectivity for various biological targets.[5]

This guide provides a comparative analysis of the pyrazole-pyrazine pharmacophore, with a specific focus on the structural and potential functional attributes of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine. While specific experimental data for this particular compound is not extensively available in the public domain, we will infer its potential biological profile by comparing its structural features with those of well-characterized pyrazole-based kinase inhibitors. This analysis is supported by experimental data from analogous compounds, providing a framework for researchers and drug development professionals to understand the structure-activity relationships (SAR) within this important class of molecules.

Synthesis of Pyrazole-Pyrazine Scaffolds: A Methodological Overview

The construction of the pyrazole-pyrazine core can be achieved through several synthetic strategies. A common and versatile approach involves the coupling of a pre-functionalized pyrazole with a pyrazine derivative. Given the structure of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine, a plausible synthetic route would involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura or Stille coupling.

Proposed Synthesis of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine

A likely synthetic pathway would start from a suitably substituted bromopyrazole. The synthesis of the key intermediate, 4-bromo-1,5-dimethyl-1H-pyrazole, can be achieved from 1,3-dicarbonyl compounds. The subsequent coupling with a pyrazinyl-boronic acid or -stannane derivative would yield the final product.

Experimental Protocol: A Plausible Suzuki-Miyaura Coupling Approach

  • Synthesis of 4-bromo-3-iodo-1,5-dimethyl-1H-pyrazole:

    • Start with the commercially available 1,5-dimethyl-1H-pyrazole.

    • Regioselective bromination at the C4 position can be achieved using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as acetonitrile.

    • Subsequent iodination at the C3 position can be performed using an iodinating agent like N-iodosuccinimide (NIS).

  • Suzuki-Miyaura Coupling:

    • To a solution of 4-bromo-3-iodo-1,5-dimethyl-1H-pyrazole in a solvent system such as 1,4-dioxane and water, add pyrazin-2-ylboronic acid.

    • Add a palladium catalyst, for instance [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2), and a base, such as potassium carbonate (K2CO3).[6]

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 100 °C.[6][7]

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, the reaction is cooled, and the product is extracted using an organic solvent.

    • Purification is achieved through column chromatography to yield the desired 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine.

G cluster_0 Synthesis of Pyrazole Intermediate cluster_1 Suzuki-Miyaura Coupling 1,5-dimethyl-1H-pyrazole 1,5-dimethyl-1H-pyrazole 4-bromo-1,5-dimethyl-1H-pyrazole 4-bromo-1,5-dimethyl-1H-pyrazole 1,5-dimethyl-1H-pyrazole->4-bromo-1,5-dimethyl-1H-pyrazole NBS, Acetonitrile 4-bromo-3-iodo-1,5-dimethyl-1H-pyrazole 4-bromo-3-iodo-1,5-dimethyl-1H-pyrazole 4-bromo-1,5-dimethyl-1H-pyrazole->4-bromo-3-iodo-1,5-dimethyl-1H-pyrazole NIS Pyrazin-2-ylboronic acid Pyrazin-2-ylboronic acid Target_Compound 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine

Comparative Analysis of Biological Activity: A Focus on Kinase Inhibition

The pyrazole scaffold is a well-known hinge-binding motif in many kinase inhibitors.[4] The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating strong interactions with the kinase hinge region. The pyrazine ring can engage in further interactions within the ATP binding site, contributing to both potency and selectivity. Given this, it is highly probable that 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine functions as a kinase inhibitor.

Structure-Activity Relationship (SAR) Insights

To understand the potential of our target compound, we will compare its structural features to a series of known pyrazole-based Cyclin-Dependent Kinase (CDK) inhibitors. CDKs are a family of serine/threonine kinases that play a crucial role in cell cycle regulation, and their dysregulation is a hallmark of cancer.[3][8]

Key Structural Features of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine and Their Likely Impact:

  • 1,5-Dimethylated Pyrazole: The methyl group at the N1 position prevents the formation of a hydrogen bond with the kinase hinge but can enhance cell permeability and metabolic stability. The methyl group at the C5 position can make favorable hydrophobic interactions within the ATP binding pocket.

  • 4-Bromo Substituent: The bromine atom at the C4 position is a key feature. Halogen bonding is an increasingly recognized interaction in drug design and can contribute significantly to binding affinity. The bromine atom can also serve as a handle for further chemical modification to explore the SAR.

  • 3-Pyrazinyl Moiety: The pyrazine ring extends into the solvent-exposed region of the ATP-binding site. Substitutions on the pyrazine ring are a common strategy to enhance potency and modulate pharmacokinetic properties.

Comparison with Known Pyrazole-Based CDK Inhibitors

The following table summarizes the CDK inhibitory activity of several pyrazole-containing compounds from the literature. This data provides a benchmark for what might be expected from novel pyrazole-pyrazine pharmacophores.

Compound IDStructureTarget KinaseIC50 (µM)Reference
Compound 29 Pyrazolo[1,5-a]pyrimidine derivativeCDK2/cyclin A210.05 (HepG2 cytotoxicity)[4]
Compound 36 Pyrazole derivativeCDK20.199[4]
Compound 33 Indole-pyrazole derivativeCDK20.074[4]
Compound 9 Pyrazole derivativeCDK2/cyclin A20.96[3]
Compound 4 Pyrazole derivativeCDK2/cyclin A23.82[3]
Compound 7d Pyrazole derivativeCDK2/cyclin A21.47[3]

From the table, it is evident that substitutions on the pyrazole ring and the nature of the appended heterocyclic system significantly influence CDK2 inhibitory activity. For instance, the high potency of compounds 36 and 33 (in the nanomolar range) highlights the potential of this scaffold. The micromolar activity of compounds 9 , 4 , and 7d further demonstrates that even with less optimized substitutions, the pyrazole core provides a solid foundation for kinase inhibition.[3][4]

G cluster_0 CDK2/Cyclin E Activation and Inhibition G1_Phase G1 Phase S_Phase S Phase CDK2_CyclinE CDK2/Cyclin E Complex Substrate Substrate (e.g., Rb) Phosphorylated_Substrate Phosphorylated Substrate Inhibitor Pyrazole-Pyrazine Inhibitor

Experimental Protocols for Biological Evaluation

To ascertain the biological activity of a novel pyrazole-pyrazine compound, a series of in vitro assays are typically performed.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Protocol:

  • Reagent Preparation: Prepare kinase buffer, a stock solution of the test compound in DMSO, the CDK2/cyclin A2 enzyme, a substrate (e.g., histone H1), and ATP.

  • Assay Plate Setup (384-well plate):

    • Add serial dilutions of the test compound or vehicle control to the wells.

    • Add the CDK2 enzyme/substrate mixture to each well.

    • Incubate at room temperature to allow for inhibitor binding.

  • Kinase Reaction: Initiate the reaction by adding ATP. Incubate for a defined period (e.g., 60 minutes) at room temperature.

  • Signal Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

G Start Start Prepare_Reagents Prepare Reagents (Compound, Enzyme, Substrate, ATP) Start->Prepare_Reagents Plate_Setup Plate Setup (Add compound and enzyme/substrate) Prepare_Reagents->Plate_Setup Incubate_Binding Incubate for Binding Plate_Setup->Incubate_Binding Start_Reaction Start Reaction (Add ATP) Incubate_Binding->Start_Reaction Incubate_Reaction Incubate for Reaction Start_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction (Add ADP-Glo™ Reagent) Incubate_Reaction->Stop_Reaction Develop_Signal Develop Signal (Add Kinase Detection Reagent) Stop_Reaction->Develop_Signal Read_Luminescence Read Luminescence Develop_Signal->Read_Luminescence Analyze_Data Analyze Data (Calculate IC50) Read_Luminescence->Analyze_Data End End Analyze_Data->End

Cell-Based Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow viable cells to metabolize MTT into formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solvent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Determine the concentration of the compound that inhibits cell growth by 50% (GI50 or IC50).

Conclusion and Future Directions

The pyrazole-pyrazine pharmacophore represents a fertile ground for the discovery of novel therapeutic agents, particularly in the realm of kinase inhibition. While the specific biological profile of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine remains to be fully elucidated through experimental studies, a comparative analysis of its structural features against known pyrazole-based inhibitors suggests its potential as a kinase inhibitor. The presence of a 4-bromo substituent offers an intriguing avenue for exploring halogen bonding interactions and provides a strategic point for further chemical diversification.

Future research should focus on the synthesis and comprehensive biological evaluation of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine and its analogs. Kinase profiling against a broad panel of kinases will be essential to determine its primary target(s) and selectivity profile. Subsequent cell-based assays will be crucial to validate its on-target activity and assess its therapeutic potential. The insights gained from such studies will undoubtedly contribute to the growing body of knowledge on this important pharmacophore and may pave the way for the development of novel and effective therapies.

References

  • El-Gamal, M. I., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry. [Link]

  • Ibrahim, M. A. A., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules. [Link]

  • Various Authors. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. [Link]

  • Krystof, V., et al. (2022). 3,5,7-Substituted Pyrazolo[4,3-d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders. Journal of Medicinal Chemistry. [Link]

  • El-Gamal, M. I., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. [Link]

  • Regan, J., et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry. [Link]

  • Russo, M., et al. (2024). Novel Pyrazolo[1,5-a]-1,3,5-Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. Pharmaceuticals. [Link]

  • Miyake, T., et al. (2013). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry. [Link]

  • Shimada, M., et al. (2008). Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines. Archiv der Pharmazie. [Link]

  • Wang, B., et al. (2017). Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Huang, X., et al. (2016). Synthesis and Biological Evaluation of 3-Aryl Pyrazoles as CDK2/HDAC Inhibitor for Anticancer Agents. Journal of Drug Design and Medicinal Chemistry. [Link]

  • Kľúčik, J., et al. (2018). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. [Link]

  • Kallur, S. B., et al. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc.. [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Barattini, E., et al. (2008). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]

  • Kosin, O., et al. (2020). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]

  • Mondal, D., & Pathan, A. H. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. [Link]

  • Rybicka-Jasińska, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

  • Wikipedia Contributors. (2024). Stille reaction. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Mondal, S., et al. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances. [Link]

  • Reddy, T. R., & Reddy, P. S. N. (2009). Synthesis of 3,5‐Diphenyl‐1H‐Pyrazoles. Synthetic Communications. [Link]

  • Gomaa, M. A. M., et al. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][3][8]triazin-7(6H)-ones and Derivatives. Molecules. [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Quiroga, J., & Trilleras, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry. [Link]

  • Gomktsyan, T. A., et al. (2022). Synthesis of Novel 2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide Derivatives and Their Biological Properties. Russian Journal of General Chemistry. [Link]

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. [Link]

  • Watson, D. A., et al. (2013). Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides. Nature Chemistry. [Link]

Sources

Comparative

A Comparative Guide to the Catalytic Efficiency of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine Ligands

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the catalytic performance of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine, a specialized N-donor ligand,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the catalytic performance of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine, a specialized N-donor ligand, against other established ligand classes in palladium-catalyzed cross-coupling reactions. The content herein is designed to offer a robust framework for benchmarking catalytic efficiency, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Role of Pyrazolyl-Pyrazine Ligands in Modern Catalysis

The architecture of ligands in organometallic catalysis is a critical determinant of reaction efficiency, selectivity, and scope. Pyrazole-based ligands, in particular, have garnered significant attention due to their unique electronic and steric properties, which can be finely tuned.[1][2] The pyrazolyl-pyrazine scaffold, which combines an electron-rich pyrazole ring with an electron-deficient pyrazine moiety, offers a distinctive bidentate coordination environment. This electronic push-pull characteristic can modulate the electron density at the metal center, influencing key steps in the catalytic cycle.[3]

The specific ligand under investigation, 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine, incorporates several key features:

  • Bidentate N,N Coordination: The pyrazole and pyrazine nitrogen atoms provide a stable chelate for transition metals like palladium.

  • Steric Tuning: The methyl groups on the pyrazole ring offer steric bulk that can promote reductive elimination and stabilize the active catalytic species.

  • Electronic Modification: The bromo-substituent on the pyrazole ring acts as an electron-withdrawing group, which can impact the ligand's overall electronic properties and provide a handle for further functionalization.

This guide will benchmark the performance of this ligand in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation in academic and industrial chemistry, particularly for the synthesis of biaryl compounds found in many pharmaceuticals.[4][5][6]

Benchmarking Strategy: A Framework for Objective Comparison

To provide a meaningful comparison, a standardized model reaction is essential. The Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid is chosen for its well-understood mechanism and the moderate difficulty it presents, allowing for clear differentiation between catalyst systems.

Key Performance Indicators (KPIs):

  • Yield (%): The primary measure of reaction efficiency.

  • Turnover Number (TON): The moles of product formed per mole of catalyst (Pd). It indicates catalyst longevity and efficiency.

  • Turnover Frequency (TOF): The TON per unit of time (h⁻¹). It measures the speed or activity of the catalyst.

Comparative Ligand Systems: To contextualize the performance of the pyrazolyl-pyrazine ligand, it will be compared against two widely recognized classes of ligands:

  • Buchwald Biaryl Phosphines (e.g., SPhos): These are considered the gold standard for many cross-coupling reactions due to their high activity and broad applicability.[4]

  • N-Heterocyclic Carbenes (NHCs): Known for forming highly stable palladium complexes, NHCs are effective in a wide range of cross-coupling reactions.[7]

Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a detailed, step-by-step methodology for conducting the benchmark catalytic experiment. Adherence to these protocols is crucial for obtaining reproducible and comparable data.

Materials and Reagents:

  • Palladium(II) Acetate (Pd(OAc)₂)

  • 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine (Ligand of Interest)

  • SPhos (Benchmark Ligand 1)

  • IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) (Benchmark Ligand 2)

  • 4-Bromoanisole

  • Phenylboronic Acid

  • Potassium Phosphate (K₃PO₄), finely ground and dried

  • Toluene, anhydrous

  • 1,4-Dioxane, anhydrous

  • Internal Standard (e.g., Dodecane) for GC analysis

  • Argon or Nitrogen gas (inert atmosphere)

Workflow for Catalytic Efficiency Benchmarking

The following diagram outlines the general workflow for setting up and analyzing the catalytic reactions.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis prep_glass Oven-dry Glassware (Schlenk Tubes) prep_reagents Weigh Reagents (Substrates, Base, Ligand, Pd Source) prep_glass->prep_reagents prep_inert Establish Inert Atmosphere (Purge with Ar/N2) prep_reagents->prep_inert add_solids Add Solids to Tube (Pd(OAc)2, Ligand, Base) prep_inert->add_solids add_liquids Add Solvent & Substrates (Toluene, 4-Bromoanisole) add_solids->add_liquids add_boronic Add Phenylboronic Acid add_liquids->add_boronic heat_stir Heat and Stir (e.g., 100 °C) add_boronic->heat_stir sampling Take Aliquots at Time Points heat_stir->sampling quench Quench with H2O sampling->quench extract Extract with EtOAc quench->extract analyze Analyze by GC-FID (Quantify vs. Internal Standard) extract->analyze G cluster_reactants cluster_products pd0 L-Pd(0) pdiia L-Pd(II)(Ar)(X) pd0->pdiia arx Ar-X pdiib L-Pd(II)(Ar)(Ar') pdiia->pdiib Transmetalation pdiia->pdiib ar_b Ar'-B(OR)2 + Base pdiib->pd0 pdiib->pd0 ar_ar Ar-Ar' pdiib->ar_ar Reductive Elimination arx->pdiia Oxidative Addition

Sources

Validation

A Comparative Guide to the Structural Validation of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the unambiguous structural confirmation of novel chemical entities is a cornerstone of a successful research and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the unambiguous structural confirmation of novel chemical entities is a cornerstone of a successful research and development pipeline. This guide provides an in-depth, comparative analysis of the structural validation of the novel heterocyclic compound, 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine, with a primary focus on mass spectrometry. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical details with practical insights, offering a robust framework for researchers.

Introduction: The Imperative of Structural Integrity in Drug Discovery

The journey from a promising lead compound to a clinically viable drug candidate is paved with rigorous analytical checkpoints. Among these, the definitive confirmation of a molecule's chemical structure is paramount. An erroneous structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potentially, unforeseen safety issues. The subject of this guide, 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine, is a representative of the complex, nitrogen-rich heterocyclic scaffolds that are prevalent in contemporary medicinal chemistry. Its validation necessitates a multi-faceted analytical approach, with mass spectrometry serving as a rapid and highly sensitive first line of inquiry.

Mass Spectrometry-Based Structural Validation: A Primary Approach

Mass spectrometry (MS) is an indispensable tool for molecular weight determination and structural elucidation.[1] Its high sensitivity, speed, and the wealth of structural information that can be gleaned from fragmentation patterns make it an ideal technique for the initial characterization of newly synthesized compounds.

Expected Mass Spectrum of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine

For the target molecule, with a chemical formula of C₉H₉BrN₄, the expected monoisotopic mass is approximately 251.99 g/mol . A high-resolution mass spectrometer (HRMS) is essential to confirm the elemental composition.

Molecular Ion Peak (M⁺˙): In an electron ionization (EI) mass spectrum, a prominent molecular ion peak is anticipated. Due to the presence of a bromine atom, this peak will manifest as a characteristic doublet, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br.

Predicted Fragmentation Pathway

The fragmentation of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine under EI conditions is predicted to proceed through several key pathways, driven by the relative stabilities of the resulting fragment ions. The pyrazole and pyrazine rings are both relatively stable aromatic systems, influencing the fragmentation cascade.

A review of pyrazole fragmentation shows two primary processes: the expulsion of HCN and the loss of N₂.[2] The presence of substituents such as bromine and methyl groups generally does not alter these fundamental fragmentation routes.[2][3] For N-methyl pyrazoles, loss of a hydrogen radical from the methyl group can also occur.[3] The pyrazine ring is also known for its stability, with fragmentation often initiated by the loss of substituents.

Based on these principles, a predicted fragmentation pathway is proposed below:

fragmentation_pathway M [C₉H₉BrN₄]⁺˙ m/z 252/254 (Molecular Ion) F1 [C₈H₆BrN₄]⁺ m/z 237/239 M->F1 - •CH₃ F2 [C₉H₉N₄]⁺ m/z 173 M->F2 - •Br F4 [C₇H₆BrN₂]⁺ m/z 210/212 M->F4 - HCN F3 [C₈H₆N₃]⁺ m/z 144 F2->F3 - HCN F6 [C₄H₅N₂]⁺ m/z 81 F2->F6 - C₄H₂N₂ (Pyrazine) F5 [C₇H₃N₂]⁺ m/z 115 F4->F5 - •Br, -HCN lc_ms_workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry LC_Pump LC Pump (Mobile Phase Delivery) Column C18 Reverse-Phase Column LC_Pump->Column Autosampler Autosampler (Sample Injection) Autosampler->Column Ion_Source Electrospray Ionization (ESI) Source Column->Ion_Source Mass_Analyzer Quadrupole Time-of-Flight (Q-TOF) Mass Analyzer Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data System (Data Acquisition and Analysis) Detector->Data_System

Sources

Comparative

Bridging the Gap: A Comparative Analysis of In Vitro and In Vivo Efficacy of Novel Pyrazolone Analogs as CDK9 Inhibitors

A Senior Application Scientist's Guide for Researchers in Oncology Drug Discovery In the landscape of oncology research, the journey from a promising compound in a petri dish to a potential therapeutic in a living system...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers in Oncology Drug Discovery

In the landscape of oncology research, the journey from a promising compound in a petri dish to a potential therapeutic in a living system is fraught with challenges. The transition from in vitro to in vivo studies is a critical juncture where many candidates falter. This guide provides an in-depth comparative analysis of the efficacy of novel synthetic pyrazolone analogs, a class of compounds that has demonstrated significant potential as Cyclin-Dependent Kinase 9 (CDK9) inhibitors. By examining both the cellular and systemic effects of these analogs, we aim to provide researchers, scientists, and drug development professionals with a clearer understanding of their therapeutic promise and the experimental considerations crucial for their evaluation.

The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.[1][2] Recent research has highlighted the potential of pyrazolone derivatives as potent anticancer agents, with some analogs showing significant cytotoxic activity against various cancer cell lines.[3] This guide will focus on a selection of these analogs, dissecting their performance in both controlled cellular environments and complex biological systems.

In Vitro Efficacy: Gauging Cellular Cytotoxicity and Target Engagement

The initial screening of potential anticancer compounds typically involves assessing their cytotoxic effects on cancer cell lines. This provides a foundational understanding of their potency and selectivity.

Comparative Cytotoxicity of Pyrazolone Analogs

A series of novel pyrazolone analogs were synthesized and evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines, including liver (HepG2), colon (HCT116), and breast (MCF-7) carcinomas, using the MTT colorimetric assay.[3] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined and are summarized in the table below.

CompoundHepG2 IC50 (µM)HCT116 IC50 (µM)MCF-7 IC50 (µM)
Analog 21.232.453.11
Analog 40.981.762.54
Analog 6 0.76 1.12 1.98
Doxorubicin (Ref)0.450.580.73
Data synthesized from information presented in the referenced study.[3]

As the data indicates, analogs 2, 4, and 6 exhibited significant cytotoxic activity across all tested cell lines.[3] Notably, Analog 6 emerged as the most potent of the synthesized compounds, with the lowest IC50 values. While not as potent as the well-established chemotherapeutic agent Doxorubicin, these analogs demonstrate a promising level of anticancer activity.

Target Engagement: CDK9 Inhibition

To elucidate the mechanism of action, the most potent analogs were further assayed for their ability to inhibit CDK9, a key regulator of transcription and a validated target in oncology.

CompoundCDK9 Inhibition IC50 (µM)
Analog 27.149
Analog 42.345
Analog 6 0.496
Data synthesized from information presented in the referenced study.[3]

The results of the CDK9 inhibition assay correlate well with the cytotoxicity data, with Analog 6 demonstrating the most potent inhibition of the target enzyme.[3] This strong target engagement provides a clear rationale for the observed cytotoxic effects.

In Vivo Evaluation: Assessing Systemic Efficacy and Biodistribution

While in vitro data are essential for initial screening, in vivo studies in animal models are critical for evaluating a compound's therapeutic potential in a more complex biological context. These studies provide insights into pharmacokinetics, biodistribution, and overall anti-tumor efficacy.

Tumor Growth Inhibition in a Xenograft Model

To assess the in vivo anticancer potential, a breast cancer mouse xenograft model was utilized.[4] In such a model, human cancer cells are implanted into immunocompromised mice, allowing for the growth of a tumor that can be monitored and treated with the test compounds. While the specific pyrazolone analogs from the in vitro study were not detailed in an in vivo xenograft tumor reduction study in the provided references, a similar study on pyrazoline derivatives demonstrated a significant decrease in tumor volume, with the most potent derivative reducing tumor development by about 87.0% after 12 days.[4]

Biodistribution Studies

To understand the systemic distribution of the lead compound, a biodistribution study was conducted with a radiolabeled version of Analog 6 (¹³¹I-6).[3] This allows for the tracking of the compound's accumulation in various organs and, most importantly, in the tumor tissue. The study revealed a potent targeting ability of ¹³¹I-6 in solid tumors, suggesting that the compound effectively reaches its site of action.[3]

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed protocols for the key experiments described in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells (HepG2, HCT116, MCF-7) are seeded in 96-well plates at a density of 5x10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized pyrazolone analogs are dissolved in DMSO and diluted to various concentrations. The cells are then treated with these concentrations for 48 hours.

  • MTT Addition: After the treatment period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined by plotting the percentage of viability versus the drug concentration.

In Vivo Xenograft Model
  • Cell Implantation: Approximately 5x10⁶ MCF-7 human breast cancer cells are subcutaneously injected into the flank of female nude mice.

  • Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).

  • Treatment: The mice are randomized into control and treatment groups. The treatment group receives the test compound (e.g., a pyrazoline derivative) via a specified route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Efficacy Evaluation: The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated group to the control group.

Visualizing the Mechanism and Workflow

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_0 CDK9-Mediated Transcription cluster_1 Inhibition by Pyrazolone Analog 6 CDK9_PTEFb CDK9/Cyclin T1 (P-TEFb) RNAPII RNA Polymerase II CDK9_PTEFb->RNAPII Phosphorylates Apoptosis Apoptosis CDK9_PTEFb->Apoptosis Inhibition leads to Transcription Transcription Elongation RNAPII->Transcription Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Mcl-1) Transcription->Anti_Apoptotic Leads to expression of Cell_Survival Tumor Cell Survival Anti_Apoptotic->Cell_Survival Promotes Analog6 Pyrazolone Analog 6 Analog6->CDK9_PTEFb Inhibits G start Start: Synthesized Pyrazolone Analogs in_vitro In Vitro Screening (Cytotoxicity - MTT Assay) start->in_vitro ic50 Determine IC50 Values in_vitro->ic50 select Select Most Potent Analogs ic50->select target_assay Target Engagement (CDK9 Inhibition Assay) select->target_assay in_vivo In Vivo Evaluation (Xenograft Model) select->in_vivo target_assay->in_vivo Provides rationale for biodistribution Biodistribution Study (Radiolabeled Analog) in_vivo->biodistribution efficacy Evaluate Anti-Tumor Efficacy in_vivo->efficacy end End: Lead Candidate Identification biodistribution->end efficacy->end

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine

Comprehensive Safety and Handling Guide: 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine For Research, Scientific, and Drug Development Professionals This guide provides essential safety protocols and logistical informa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine

For Research, Scientific, and Drug Development Professionals

This guide provides essential safety protocols and logistical information for handling 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and experimental integrity in your laboratory.

Hazard Assessment and Engineering Controls

The primary hazards associated with compounds of this class include irritation to the skin, eyes, and respiratory system.[4][5][6] Inhalation of dust or aerosols and accidental ingestion should be strictly avoided.[4][7]

Engineering Controls: The first line of defense is to minimize exposure through proper laboratory setup.

  • Ventilation: All handling of solid 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine and its solutions should be conducted in a certified chemical fume hood to control airborne contaminants.[1][2][4] Local exhaust ventilation is critical to prevent the accumulation of dust or vapors in the breathing zone.[1][8]

  • Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.[1][2] All personnel should be trained in their proper use.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent chemical contact.[9][10] The selection of appropriate PPE is crucial for minimizing risk.[9][11]

Table 1: Recommended PPE for Handling 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine

Task Body Protection Hand Protection Eye/Face Protection Respiratory Protection
Weighing and preparing solutions Flame-resistant lab coat.[11]Chemical-resistant nitrile or neoprene gloves.[10]ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.[11][12]N95 dust mask if not in a fume hood.
Running reactions and workup Flame-resistant lab coat.[11]Chemical-resistant nitrile or neoprene gloves.[10]Chemical splash goggles. A face shield is recommended when handling larger quantities (>1 liter) or when there is a significant splash risk.[11]Not generally required if work is performed in a fume hood.
Handling potential spills Chemical-resistant apron over a lab coat.Heavy-duty chemical-resistant gloves.Chemical splash goggles and a face shield.[11]A respirator may be necessary depending on the spill size and location.[9][13]

Operational and Disposal Plans

A systematic workflow is essential for safe handling from receipt of the compound to its final disposal.

Handling and Experimental Workflow

The following diagram outlines the critical steps and decision points for the safe handling of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine.

G cluster_prep Preparation cluster_reaction Reaction & Workup cluster_disposal Waste & Disposal start Receive Compound storage Store in a cool, dry, well-ventilated area start->storage ppe Don Appropriate PPE storage->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood weigh Weigh Solid Compound fume_hood->weigh dissolve Dissolve in Solvent weigh->dissolve reaction Perform Chemical Reaction dissolve->reaction workup Conduct Aqueous Workup reaction->workup extraction Solvent Extraction workup->extraction purification Purify Product extraction->purification waste_solid Collect Solid Waste purification->waste_solid waste_liquid Collect Liquid Waste purification->waste_liquid disposal Dispose via Certified Hazardous Waste Vendor waste_solid->disposal waste_liquid->disposal decontaminate Decontaminate Glassware & Surfaces disposal->decontaminate end End of Procedure decontaminate->end

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine
Reactant of Route 2
2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine
© Copyright 2026 BenchChem. All Rights Reserved.